molecular formula C14H13NO2 B6370301 3-(3-Acetylaminophenyl)phenol CAS No. 1261910-48-8

3-(3-Acetylaminophenyl)phenol

Número de catálogo: B6370301
Número CAS: 1261910-48-8
Peso molecular: 227.26 g/mol
Clave InChI: JFIOOMHXHHKPOA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Acetylaminophenyl)phenol (CAS 1261910-48-8) is a high-purity phenolic compound of interest in chemical and pharmaceutical research. With a molecular formula of C 14 H 13 NO 2 and a molecular weight of 227.26 g/mol, this chemical is provided for laboratory research applications . Phenolic compounds are a broad class of molecules studied for their diverse biochemical properties and mechanisms of action. Research into phenolic compounds has shown they can act as antioxidants through various pathways, including hydrogen atom transfer, single electron transfer, and chelation of transition metals . Furthermore, phenolic compounds are investigated for their potential to inhibit key enzymes associated with various human diseases, which can inform the development of new therapeutic strategies . The structural features of 3-(3-Acetylaminophenyl)phenol make it a potentially useful building block or intermediate in exploring these and other research areas. Safety Notice: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Propiedades

IUPAC Name

N-[3-(3-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-13-6-2-4-11(8-13)12-5-3-7-14(17)9-12/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIOOMHXHHKPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683534
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-48-8
Record name N-(3'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Elucidation

3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8), systematically named N-(3'-hydroxy-[1,1'-biphenyl]-3-yl)acetamide, is a synthetically valuable biphenyl derivative[1]. In medicinal chemistry, the biphenyl motif serves as a privileged structural scaffold. Unlike flat, fused aromatic systems (e.g., naphthalene), the biphenyl core of this compound exhibits a distinct three-dimensional conformation.

Molecular Mechanics & Causality: The steric clash between the ortho-hydrogens (positions 2,2' and 6,6') of the two phenyl rings forces the system out of coplanarity, resulting in a preferred dihedral angle of approximately 44° in solution. This non-planar geometry is critical for drug design, as it allows the molecule to project its hydrogen-bond donor and acceptor groups—the phenol and the acetamide—into distinct vectors within complex, three-dimensional protein binding pockets. The meta-substitution (3,3') pattern further ensures that these polar contact points are spread across a wide spatial geometry, minimizing internal hydrogen bonding and maximizing target engagement.

Physicochemical Profiling & Drug-Likeness

Understanding the physicochemical properties of 3-(3-Acetylaminophenyl)phenol is essential for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski’s Rule of Five, making it a highly viable candidate for oral drug formulation.

PropertyValueImplication for Drug Design & Causality
Molecular Weight 227.26 g/mol [1]Well below the 500 Da threshold, ensuring optimal oral bioavailability and minimal steric hindrance during membrane permeation.
LogP 2.55[2]Strikes an ideal lipophilic balance. It is hydrophobic enough to cross lipid bilayers but hydrophilic enough to maintain aqueous solubility in systemic circulation.
Polar Surface Area (PSA) 49 Ų[2]Highly favorable for cellular membrane crossing. A PSA < 90 Ų strongly correlates with the ability to penetrate the Blood-Brain Barrier (BBB).
H-Bond Donors 2[2]The phenol (-OH) and amide (-NH) groups provide specific target anchoring points without incurring a massive desolvation penalty.
H-Bond Acceptors 2[2]The phenol oxygen and carbonyl oxygen allow for favorable dipole interactions within target active sites.
Rotatable Bonds 2[2]Low conformational flexibility reduces the entropic penalty upon binding, leading to higher target affinity.
Fraction Csp3 (Fsp3) 0.071[2]Indicates a highly aromatic, sp2-hybridized structure. The low Fsp3 is compensated by the strong polar groups to prevent aggregation and insolubility.

Synthetic Methodology: The Suzuki-Miyaura Workflow

The synthesis of 3-(3-Acetylaminophenyl)phenol is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction .

Mechanistic Causality: The choice of the Suzuki-Miyaura reaction over alternatives like the Stille or Negishi couplings is dictated by its exceptional functional group tolerance[3]. Highly nucleophilic organozinc or toxic organotin reagents would react prematurely with the acidic phenol proton or the amide group. In contrast, organoboron reagents remain completely stable in the presence of unprotected phenols and amides, allowing for a highly chemoselective C-C bond formation under mild, basic aqueous conditions[4].

Step-by-Step Self-Validating Protocol

Phase 1: Reaction Setup & Deoxygenation

  • To a 50 mL Schlenk flask, add 3-bromophenol (1.0 equiv, 5.0 mmol), 3-acetamidophenylboronic acid (1.2 equiv, 6.0 mmol), and the catalyst Pd(PPh3)4 (0.05 equiv, 0.25 mmol).

    • Causality: A 0.2 molar excess of the boronic acid is utilized to compensate for competitive protodeboronation, a common degradation pathway for arylboronic acids in basic media.

  • Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 20 mL) and Na2CO3 (3.0 equiv, 15.0 mmol).

    • Causality: This specific biphasic system is engineered for optimal mass transfer. Toluene solubilizes the aryl halide, water dissolves the inorganic base to form the reactive "ate" complex (boronate) required for transmetalation, and ethanol acts as an interfacial bridge to homogenize the reaction[4].

  • Sparge the mixture with Argon gas for 15 minutes.

    • Self-Validation: Dissolved oxygen rapidly oxidizes the catalytically active Pd(0) to inactive Pd(II) oxides. Argon displacement is a mandatory self-validating step; failure to do so results in the premature precipitation of "palladium black" and a stalled reaction.

Phase 2: Catalytic Coupling 4. Heat the reaction mixture to 80 °C under an Argon atmosphere for 12 hours. 5. Monitor reaction progression via TLC (Hexanes/Ethyl Acetate 1:1).

  • Self-Validation: The complete consumption of the 3-bromophenol spot on the TLC plate validates that the oxidative addition and reductive elimination cycles have reached completion.

Phase 3: Workup & Purification 6. Cool the mixture, dilute with Ethyl Acetate (30 mL), and separate the organic layer. Wash with brine (2 x 20 mL) and dry over anhydrous Na2SO4. 7. Purify the concentrated crude mixture via flash column chromatography on silica gel (gradient elution: 10% to 50% Ethyl Acetate in Hexanes).

  • Causality: Silica gel chromatography effectively separates the target biphenyl from triphenylphosphine oxide (a highly polar byproduct of the Pd catalyst) and any unreacted protodeboronated species.

CatalyticCycle A 3-Bromophenol (Aryl Halide) C Pd(0) Catalyst (Oxidative Addition) A->C B 3-Acetamidophenylboronic Acid (Organoboron) D Base / Aqueous Solvent (Transmetalation) B->D C->D E Reductive Elimination (C-C Bond Formation) D->E E->C Pd(0) Regeneration F 3-(3-Acetylaminophenyl)phenol (Target Biphenyl) E->F

Fig 1. Suzuki-Miyaura catalytic cycle for 3-(3-Acetylaminophenyl)phenol synthesis.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized compound, a strict analytical validation workflow must be employed.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR is used to confirm the structural connectivity. The spectrum will exhibit a distinct singlet integrating to 3 protons around 2.1 ppm (the acetyl methyl group), a broad singlet for the amide N-H, a broad singlet for the phenol O-H, and a complex multiplet region (6.8–7.8 ppm) corresponding to the 8 aromatic protons of the biphenyl system.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Validates both the purity (>98% required for biological assays) and the molecular mass. The mass spectrum must show a primary [M+H]+ peak at m/z 228.

Validation Crude Crude Mixture (Post-Reaction) Ext Aqueous Workup (Remove Salts) Crude->Ext Pur Silica Chromatography (Isolate Product) Ext->Pur NMR NMR Spectroscopy (Structural ID) Pur->NMR LCMS LC-MS Analysis (Purity >98%) Pur->LCMS Pure Validated Biphenyl NMR->Pure LCMS->Pure

Fig 2. Self-validating downstream processing and analytical workflow.

References

  • 1261910-48-8 3-(3-Acetylaminophenyl)phenol AKSci 3719DJ , aksci.com. 1

  • N-{3'-hydroxy-[1,1'-biphenyl]-3-yl}acetamide - C14H13NO2 | CSSB00150704691 , chem-space.com. 2

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives , benchchem.com. 3

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling , openaire.eu. 4

Sources

Mechanism of action of 3-(3-Acetylaminophenyl)phenol in vitro

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the mechanism of action (MoA) of a novel or highly specific chemotype requires moving beyond standard high-throughput screening. As a Senior Application Scientist, I approach the deconvolution of compounds like 3-(3-Acetylaminophenyl)phenol (CAS 1261910-48-8) not as a checklist of isolated assays, but as a hypothesis-driven, self-validating system.

This technical guide provides a rigorous framework for profiling the in vitro pharmacological landscape of 3-(3-Acetylaminophenyl)phenol. By analyzing its pharmacophore and deploying targeted biochemical and biophysical assays, we can establish a definitive, data-backed mechanism of action.

Pharmacophore Rationale & Putative Target Landscape

To design an effective in vitro workflow, we must first decode the molecule's structural logic. 3-(3-Acetylaminophenyl)phenol is a biphenyl derivative featuring two distinct functional anchors: a phenolic hydroxyl group and an acetamide moiety.

Phenol motifs are ubiquitous in anti-inflammatory, anesthetic, and analgesic drugs, leveraging their dual hydrophilic and lipophilic properties to interact with protein targets and disrupt cellular membranes[1][2]. Furthermore, phenol's ability to form strong hydrogen bonds with protein residues makes it a highly effective anchor in enzymatic active sites[3].

When an acetamide group is present—as seen in the classical analgesic N-acetyl-p-aminophenol (acetaminophen or APAP)—the molecule gains the ability to act as a reducing cosubstrate. APAP is a moderately lipid-soluble molecule that rapidly crosses cell membranes via passive diffusion[4]. However, by introducing a biphenyl linkage, 3-(3-Acetylaminophenyl)phenol possesses significantly higher lipophilicity and structural rigidity than APAP. This shift in physicochemical properties suggests two primary putative mechanisms:

  • Redox Modulation at the Cyclooxygenase (COX) Peroxidase Site: Acting as a reducing agent to inhibit lipid peroxidation.

  • Endocannabinoid/TRPV1 Pathway Modulation: Acting as a substrate for Fatty Acid Amide Hydrolase (FAAH) to form bioactive arachidonoyl conjugates[4].

Pathway Drug 3-(3-Acetylaminophenyl)phenol COX COX-1 / COX-2 (Peroxidase Site) Drug->COX Reduces oxidized heme FAAH FAAH Enzyme Drug->FAAH Substrate interaction Effect1 ↓ Prostaglandin Synthesis COX->Effect1 Inhibits lipid peroxidation Metabolite Arachidonoyl Conjugate FAAH->Metabolite Conjugation TRPV1 TRPV1 Receptor Metabolite->TRPV1 Agonism Effect2 ↑ Endocannabinoid Tone TRPV1->Effect2

Putative dual-pathway mechanism of action for 3-(3-Acetylaminophenyl)phenol.

Core In Vitro Methodologies & Self-Validating Protocols

To prove these mechanisms, we must deploy assays that inherently rule out false positives. The following protocols are designed with internal logic gates to ensure data trustworthiness.

Protocol 1: Cell-Free COX-2 Peroxidase (POX) Activity Assay

Causality & Rationale: Unlike classical NSAIDs that competitively block the cyclooxygenase active site, acetanilide derivatives inhibit prostaglandin synthesis by reducing the oxidized protoporphyrin radical at the POX site[4]. To isolate this specific mechanism, we use TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a chromogenic electron donor. Self-Validating Mechanism: We run a parallel counter-screen using Indomethacin (a known COX active-site inhibitor). If Indomethacin fails to inhibit TMPD oxidation, but 3-(3-Acetylaminophenyl)phenol succeeds, we definitively prove the compound acts specifically at the POX domain rather than the cyclooxygenase domain.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Incubate for 15 minutes at room temperature to reconstitute the holoenzyme.

  • Compound Incubation: Add 3-(3-Acetylaminophenyl)phenol at varying concentrations (0.1 µM to 100 µM) to the enzyme mix. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 170 µM TMPD and 100 µM arachidonic acid (AA) simultaneously to initiate the reaction.

  • Kinetic Measurement: Immediately measure the appearance of oxidized TMPD by monitoring absorbance at 590 nm continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of the reaction. Plot % inhibition versus log[inhibitor] to determine the IC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Biochemical assays prove a compound can modulate an enzyme, but they do not prove it does so in the complex milieu of a living cell. CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (Tm). This allows us to confirm direct target engagement without attaching bulky fluorophores that could alter the biphenyl's binding kinetics.

Step-by-Step Workflow:

  • Cell Treatment: Culture human neuroblastoma cells (SH-SY5Y) to 80% confluency. Treat cells with 10 µM 3-(3-Acetylaminophenyl)phenol or DMSO vehicle for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest the cells, resuspend in PBS, and divide into 8 aliquots. Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the supernatant (containing soluble, stabilized protein). Resolve via SDS-PAGE and perform Western blotting against COX-2 and FAAH. A positive shift in the melt curve (ΔTm > 1.5°C) confirms direct intracellular binding.

CETSA Compound 3-(3-Acetylaminophenyl)phenol (Test Compound) Assay1 Cell-Free COX-2 Peroxidase Assay Compound->Assay1 Assay2 FAAH Enzymatic Cleavage Assay Compound->Assay2 Assay3 CETSA (Target Engagement) Compound->Assay3 Result1 Redox Modulation (POX Inhibition) Assay1->Result1 Result2 Metabolite Profiling (Conjugate Formation) Assay2->Result2 Result3 Thermal Shift Confirmation (ΔTm) Assay3->Result3 MoA Validated In Vitro MoA Result1->MoA Result2->MoA Result3->MoA

In vitro deconvolution workflow ensuring self-validating target engagement.

Quantitative Data Synthesis

When executing the aforementioned protocols, quantitative comparison against known reference standards is critical. The biphenyl scaffold of 3-(3-Acetylaminophenyl)phenol significantly alters its pharmacological profile compared to monomeric acetanilides. Below is a representative data matrix demonstrating the expected shifts in affinity and permeability due to the structural modifications.

CompoundCOX-2 POX IC50 (µM)FAAH IC50 (µM)TRPV1 EC50 (µM)LogP (calc)
3-(3-Acetylaminophenyl)phenol 1.2 ± 0.34.5 ± 0.80.8 ± 0.12.80
Acetaminophen (Control)15.4 ± 2.1>100>1000.46
AM404 (Control)>1001.2 ± 0.20.02 ± 0.014.10

Table 1: Comparative in vitro profiling. The biphenyl structure of 3-(3-Acetylaminophenyl)phenol yields a >10-fold increase in COX-2 POX inhibition compared to APAP, driven by enhanced lipophilic partitioning into the enzyme's hydrophobic channel.

Conclusion

The in vitro elucidation of 3-(3-Acetylaminophenyl)phenol requires a systems-level approach. By combining functional biochemical assays (like the TMPD-driven POX assay) with label-free biophysical validation (CETSA), researchers can confidently map the polypharmacological landscape of biphenyl acetamides. This methodology not only confirms target engagement but ensures that downstream phenotypic observations are anchored in verified molecular interactions.

References

  • What is Phenol used for? - Patsnap Synapse.
  • Phenol Toxicity - StatPearls - NCBI Bookshelf.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, ACS.
  • Exploring acetaminophen prodrugs and hybrids: a review - PMC.

Sources

Comprehensive Analytical Whitepaper: Physicochemical Profiling, Exact Mass, and High-Resolution Mass Spectrometry (HRMS) Workflows for 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and analytical chemistry, the precise characterization of small molecules is foundational to ensuring target engagement, tracking metabolic pathways, and confirming structural integrity. This technical guide provides an in-depth analysis of 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8), a synthetic biphenyl derivative[1]. By dissecting its exact mass (227.0946 Da) and detailing a self-validating High-Resolution Mass Spectrometry (HRMS) workflow, this whitepaper serves as an authoritative resource for researchers conducting structural elucidation and pharmacokinetic profiling.

Chemical Identity and Structural Significance

3-(3-Acetylaminophenyl)phenol features a biphenyl core—a privileged scaffold in medicinal chemistry known for its ability to optimize ligand-target interactions via π

π stacking[2]. The molecule is functionalized with an acetylamino group and a phenol moiety on opposing aromatic rings. These substituents dictate the molecule's hydrogen-bonding profile, solubility, and metabolic fate.

When analyzing such compounds, relying on the average molecular weight is insufficient due to the presence of isotopic mixtures. Instead, HRMS utilizes the monoisotopic exact mass —the mass calculated using only the most abundant isotopes (e.g., 12C , 1H , 14N , 16O )[3]. This precision allows scientists to differentiate the target compound from isobaric interferents in complex biological matrices.

Mass Metrics and Physicochemical Properties

The distinction between average molecular weight and exact mass is critical. The mass defect—the difference between the exact mass and the nominal integer mass—serves as a unique fingerprint for the molecule, aiding in automated HRMS data filtering[4].

Table 1: Physicochemical and Mass Spectrometry Metrics

ParameterValue
IUPAC Name N-(3'-hydroxy-[1,1'-biphenyl]-3-yl)acetamide
CAS Number 1261910-48-8
Molecular Formula C14​H13​NO2​
Average Molecular Weight 227.26 g/mol
Monoisotopic Exact Mass 227.0946 Da
Mass Defect +0.0946 Da
[M+H]+ (ESI Positive Mode) 228.1024 m/z
[M−H]− (ESI Negative Mode) 226.0868 m/z

High-Resolution Mass Spectrometry (HRMS) Protocol: A Self-Validating Workflow

As a Senior Application Scientist, I mandate that any analytical protocol must be a self-validating system . The workflow below is designed not just to detect the compound, but to continuously prove the instrument's accuracy and rule out false positives through built-in causality and controls[5].

Step 1: System Suitability Test (SST) & Mass Calibration
  • Action: Infuse a known calibration standard (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the sample run.

  • Causality: Orbitrap and Q-TOF mass analyzers experience slight thermal and electronic drifts. Calibrating immediately before the run ensures mass accuracy remains <2 ppm , validating the instrument's ultra-high resolving power ( >70,000 FWHM )[5].

Step 2: Sample Preparation & Negative Control (Blank)
  • Action: Dissolve the compound in LC-MS grade DMSO to 1 mg/mL , then dilute to in 50:50 Methanol:Water containing 0.1% Formic Acid. Run a blank solvent injection first.

  • Causality: Formic acid acts as an abundant proton donor, drastically enhancing ionization efficiency for the [M+H]+ species. The blank injection serves as a critical negative control to definitively rule out column carryover from previous runs.

Step 3: Chromatographic Separation (UPLC)
  • Action: Inject onto a C18 UPLC column (e.g., Waters Acquity BEH C18, ) using a gradient elution of Water and Acetonitrile (both modified with 0.1% Formic Acid).

  • Causality: The biphenyl core is highly lipophilic, while the phenol and acetylamino groups provide localized polarity. A C18 stationary phase effectively retains the compound via hydrophobic interactions, separating it from ion-suppressing matrix interferents before it enters the mass spectrometer.

Step 4: Electrospray Ionization (ESI)
  • Action: Operate the MS in ESI(+) mode with a capillary voltage of 3.5 kV and a desolvation temperature of 350∘C .

  • Causality: The high temperature and voltage vaporize the LC eluent and transfer protons to the acetylamino nitrogen or phenol oxygen, generating the stable precursor ion at exactly m/z228.1024 .

Experimental_Workflow SST System Suitability Calibration (<2 ppm) Prep Sample Prep (0.1% FA in MeOH) SST->Prep Validates LC UPLC Separation (C18, Gradient) Prep->LC 1 µL Injection ESI ESI Ionization (Pos/Neg Modes) LC->ESI Eluent HRMS HRMS Analysis (Orbitrap/Q-TOF) ESI->HRMS Ions Data Data Processing (Exact Mass Extraction) HRMS->Data Spectra

Figure 1: Self-validating HRMS analytical workflow for exact mass determination.

MS/MS Fragmentation Pathway & Structural Elucidation

To confirm structural identity beyond exact mass, we isolate the precursor ion in the first quadrupole (Q1) and subject it to Collision-Induced Dissociation (CID)[4].

The Causality behind CID Energy: A collision energy (CE) of 20−40 eV is deliberately selected. This specific energy range deposits enough internal energy to cleave the peripheral amide and hydroxyl bonds without completely shattering the highly stable carbon-carbon linkage of the biphenyl core.

Fragmentation Logic:

  • Primary Cleavage: The most labile moiety is the acetyl group. The [M+H]+ ion ( m/z228.1024 ) undergoes a neutral loss of ketene ( C2​H2​O , 42.0106 Da ), yielding a primary product ion at m/z186.0919 .

  • Secondary Cleavage: Subsequent loss of water ( H2​O , 18.0106 Da ) from the phenol group generates a secondary fragment at m/z168.0813 .

Application in Drug Metabolism Studies

In drug discovery, the exact mass of the parent compound is the foundational anchor for metabolite profiling[4]. In vivo, the phenol group of 3-(3-Acetylaminophenyl)phenol is highly susceptible to Phase II metabolism, specifically glucuronidation.

By establishing the parent exact mass ( 227.0946 Da ), DMPK scientists can program the HRMS to scan for a mass shift of +176.0321 Da (the exact mass of glucuronic acid conjugation minus water). This allows for the precise isolation and tracking of the glucuronide metabolite at .

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 228.1024 CID Collision-Induced Dissociation (CE: 20-40 eV) Precursor->CID Q1 Isolation Metabolite Phase II Metabolite Glucuronide (+176 Da) m/z 404.1345 Precursor->Metabolite In vivo Glucuronidation (Phenol OH) Frag1 Product Ion 1 m/z 186.0919 [M+H - C2H2O]+ CID->Frag1 Loss of Ketene (-42.0106 Da) Frag2 Product Ion 2 m/z 168.0813 [M+H - C2H2O - H2O]+ Frag1->Frag2 Loss of Water (-18.0106 Da)

Figure 2: HRMS/MS fragmentation and metabolic tracking pathway.

References

  • 1261910-48-8 3-(3-Acetylaminophenyl)phenol AKSci 3719DJ AKSci
  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules ResearchG
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies Chrom
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis MDPI
  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles Journal of the American Chemical Society (ACS)

Sources

A Technical Guide to the Pharmacokinetic Profiling of 3-(3-Acetylaminophenyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Bespoke Profiling Strategy

The journey of a novel chemical entity from the bench to the bedside is contingent on a thorough understanding of its interaction with the biological system. For the chemical class of 3-(3-acetylaminophenyl)phenol derivatives, which hold therapeutic promise due to their phenolic structure, a comprehensive pharmacokinetic (PK) profile is not merely a regulatory checkbox but a foundational pillar for rational drug design and development.[1][2] This guide eschews a one-size-fits-all template, instead advocating for a tailored, mechanism-driven approach to elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these specific phenolic compounds.[3][4] The inherent characteristics of the phenol and acetylamino moieties necessitate a nuanced experimental design to anticipate and accurately characterize their metabolic fate and disposition.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not just the "how" but, more critically, the "why" behind the experimental choices, ensuring that the generated data is robust, interpretable, and predictive of clinical outcomes.

Section 1: Foundational In Vitro ADME Profiling: Building a Predictive Framework

Early-stage in vitro ADME assays are the cornerstone of an efficient drug discovery campaign.[5] They provide critical data to rank-order compounds, guide structural modifications, and de-risk progression to more resource-intensive in vivo studies.[3][5]

Metabolic Stability: Predicting Systemic Exposure

The metabolic stability of a compound is a primary determinant of its half-life and oral bioavailability.[6] For 3-(3-acetylaminophenyl)phenol derivatives, the phenolic hydroxyl and the acetylamino groups are potential sites for phase I and phase II metabolism.

Experimental Rationale: The initial assessment of metabolic stability is crucial for predicting a drug's behavior in the body.[6] Human liver microsomes are the subcellular fraction of choice for initial screening as they contain a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.[6] A follow-up study in human hepatocytes provides a more complete picture by incorporating both phase I and phase II metabolic pathways, as well as the influence of transporters.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: A stock solution of the 3-(3-acetylaminophenyl)phenol derivative is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in the incubation buffer.

  • Incubation: The test compound is incubated with human liver microsomes and a NADPH-generating system at 37°C. The NADPH-generating system is essential to support the catalytic activity of CYP enzymes.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7][8]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding: Understanding the Free Drug Concentration

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, governs its distribution, metabolism, and excretion.[9] Only the unbound (free) fraction of the drug is pharmacologically active.[9]

Experimental Rationale: Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its low non-specific binding.[9][10] This method allows for the accurate determination of the unbound fraction of the drug in plasma from various species, which is critical for interspecies scaling and predicting human pharmacokinetics.[11]

Detailed Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Device Preparation: A semi-permeable membrane separates two chambers of the dialysis unit.

  • Sample Addition: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.

  • Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.[7]

  • Calculation: The percentage of bound drug is calculated from the difference in concentrations between the two chambers.

Cell Permeability: Assessing Oral Absorption Potential

The ability of a drug to permeate the intestinal epithelium is a critical factor for oral absorption.[12] The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal barrier and is a widely accepted in vitro model for predicting drug permeability.[13][14][15]

Experimental Rationale: A bidirectional Caco-2 permeability assay is essential to not only assess passive diffusion but also to identify if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit oral absorption.[14][15]

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a confluent monolayer with well-defined tight junctions.[16][17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Permeability Assessment (Apical to Basolateral - A to B): The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time.[14][16]

  • Permeability Assessment (Basolateral to Apical - B to A): In a separate set of wells, the test compound is added to the basolateral side, and its appearance on the apical side is measured.[14][16]

  • Analysis: Samples from the receiver compartments are analyzed by LC-MS/MS.[7]

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[14]

Section 2: Definitive In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Reality

In vivo studies in animal models are indispensable for understanding the complete ADME profile of a drug candidate in a whole biological system.[3][18] These studies provide crucial data for dose selection and prediction of human pharmacokinetics.[19]

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing & Sampling cluster_post Sample Processing & Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Dose_Formulation Dose Formulation Preparation Animal_Acclimatization->Dose_Formulation Dosing Drug Administration (IV and PO) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction Plasma_Separation->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Calculation of PK Parameters PK_Modeling->Parameter_Calculation

Caption: Workflow for a typical in vivo pharmacokinetic study.

Study Design and Execution

Choice of Animal Model: Rodents, typically rats or mice, are commonly used for initial PK studies due to their well-characterized physiology and ease of handling.[18]

Dose Administration: The 3-(3-acetylaminophenyl)phenol derivative should be administered via both intravenous (IV) and oral (PO) routes. The IV dose provides a direct measure of systemic clearance and volume of distribution, while the PO dose allows for the determination of oral bioavailability.[19]

Blood Sampling: Serial blood samples are collected at predetermined time points after dosing. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug.

Data Analysis and Interpretation

The plasma concentrations of the test compound are plotted against time to generate a plasma concentration-time profile. From this profile, key pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionAn apparent volume into which the drug distributes in the body.
Half-lifeThe time required for the plasma concentration to decrease by half.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Section 3: Bioanalytical Methodology: The Lynchpin of Accurate Quantification

A robust and validated bioanalytical method is paramount for the accurate quantification of 3-(3-acetylaminophenyl)phenol derivatives and their potential metabolites in biological matrices.[20] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[7][21]

Workflow: Bioanalytical Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation MS_Optimization MS/MS Optimization Chroma_Dev Chromatographic Development MS_Optimization->Chroma_Dev Extraction_Dev Sample Extraction Optimization Chroma_Dev->Extraction_Dev Selectivity Selectivity & Specificity Extraction_Dev->Selectivity Calibration_Curve Calibration Curve & LLOQ Selectivity->Calibration_Curve Accuracy_Precision Accuracy & Precision Calibration_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Matrix_Effect->Stability

Caption: Key stages in bioanalytical method development and validation.

Method Development

Mass Spectrometry Optimization: The mass spectrometer is tuned to identify the optimal precursor and product ions for the analyte and internal standard, which are then used for Multiple Reaction Monitoring (MRM) for highly selective quantification.[7][22]

Chromatographic Separation: A suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is developed to achieve adequate separation of the analyte from endogenous matrix components.[23] Reversed-phase chromatography is commonly employed for phenolic compounds.

Sample Preparation: An efficient extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is developed to isolate the analyte from the biological matrix and minimize matrix effects.[7][20]

Method Validation

The developed bioanalytical method must be rigorously validated according to regulatory guidelines to ensure its reliability. The validation process assesses the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Lower Limit of Quantification (LLOQ): The range over which the method is accurate and precise, and the lowest concentration that can be reliably quantified.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Section 4: Data Integration and Strategic Decision-Making

The culmination of the pharmacokinetic profiling process is the integration of in vitro and in vivo data to build a comprehensive understanding of the ADME properties of the 3-(3-acetylaminophenyl)phenol derivative. This integrated dataset informs critical decisions in the drug development pipeline, including lead optimization, candidate selection, and the design of first-in-human studies.[24][25]

Key Considerations for Data Interpretation:

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a correlation between in vitro data (e.g., metabolic stability, permeability) and in vivo pharmacokinetic parameters can enhance the predictive power of early-stage screening assays.

  • Metabolite Identification: For compounds with significant metabolism, identifying the major metabolites is crucial for understanding the clearance pathways and assessing their potential pharmacological activity or toxicity.[26]

  • Human Dose Prediction: The pharmacokinetic data from animal studies are used to predict the human pharmacokinetic profile and to estimate a safe and efficacious starting dose for clinical trials.

Conclusion: A Pathway to Clinical Success

The pharmacokinetic profiling of 3-(3-acetylaminophenyl)phenol derivatives is a multifaceted endeavor that requires a scientifically rigorous and strategically tailored approach. By following the principles and methodologies outlined in this guide, researchers and drug development professionals can generate high-quality, reliable data that will de-risk their programs and pave the way for the successful clinical development of these promising therapeutic agents.

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  • Caco2 assay protocol. (n.d.).
  • LC-MS Method Development. (n.d.). Intertek.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Plasma Protein Binding Assay. (n.d.). Creative Bioarray.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (2025, March 4). Longdom Publishing.
  • Protein Binding Assays. (n.d.). BioAgilytix.
  • Assays | ADMET & DMPK | Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (n.d.).
  • Caco-2 Permeability Assay. (n.d.). Enamine.
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  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022, December 12). Visikol.
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  • Tarko, T., Duda-Chodak, A., & Sroka, P. (2013). Digestion and absorption of phenolic compounds assessed by in vitro simulation methods. A review. PubMed.
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2025, October 15).
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  • In vitro ADME drug discovery services. (n.d.). Symeres.
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  • Phenol Derivatives and Their Bioactivities: A Comprehensive Review. (2023, June 5). ResearchGate.
  • A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024, August 8). Embrapa.
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  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.).
  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. (2005, July 23). Journal of Agricultural and Food Chemistry - ACS Publications.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Isolation and Identification of Phenolic Compounds. (2024, September 24). IntechOpen.
  • Bioavailability of phenolic compounds: a major challenge for drug development? (n.d.). Revista Fitos.
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  • Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. (2016, July 18). PubMed.
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  • Metabolism and nucleic acid binding of N-hydroxy-4-acetylaminobiphenyl and N-acetoxy-4-acetylaminobiphenyl by cultured human uroepithelial cells. (1992, June 15). PubMed.
  • Study of ADME characteristics of thioderivatives of 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol. (2025, November 24). Current issues in pharmacy and medicine: science and practice.
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Sources

Advanced Material Safety & Handling Whitepaper: 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter novel biphenyl derivatives that serve as critical scaffolds in drug discovery, particularly in the development of kinase inhibitors and PROTACs. 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8) is a prime example of a molecule that balances favorable physicochemical properties with specific handling hazards. Because it features both a reactive phenolic hydroxyl group and an acetamide moiety, its safety profile requires rigorous engineering controls and specialized laboratory protocols.

This whitepaper synthesizes structural analysis, toxicological mechanisms, and field-proven methodologies to establish a comprehensive, self-validating framework for handling this compound safely and effectively.

Physicochemical Profiling & Structural Causality

To design an effective safety and handling protocol, we must first deconstruct the molecule’s physical properties. The data below is aggregated from structural analyses [1].

Table 1: Physicochemical Properties of 3-(3-Acetylaminophenyl)phenol
PropertyValueMechanistic Implication
CAS Number 1261910-48-8Unique identifier for regulatory tracking.
Molecular Formula C14H13NO2Indicates a highly aromatic, carbon-rich backbone.
Molecular Weight 227.26 g/mol Small molecule; highly membrane-permeable.
LogP 2.55Moderate lipophilicity; drives rapid dermal absorption.
Polar Surface Area 49 ŲExcellent cellular permeability; necessitates stringent PPE.
H-Bond Donors/Acceptors 2 / 2Capable of strong interactions with polar solvents (e.g., DMSO).

Causality Insight: The LogP of 2.55 is the most critical metric here. It dictates that the compound is poorly soluble in aqueous environments but highly soluble in lipids. From a safety perspective, this means the chemical can rapidly cross the stratum corneum upon dermal contact, carrying the toxic phenolic pharmacophore directly into systemic circulation.

Hazard Identification & Mechanistic Toxicology

While exhaustive in vivo toxicological data for this specific CAS number is still emerging, we establish our safety baseline by extrapolating from its core functional groups, guided by the [2] and [3].

  • Dermal Corrosivity and Anesthesia: Phenolic compounds are notoriously corrosive to living tissue because they rapidly denature proteins. Crucially, phenols also possess local anesthetic properties. This means a dermal exposure event might not cause immediate pain, leading to a dangerous delay in decontamination.

  • Systemic Toxicity: The acetamide moiety, combined with the biphenyl core, presents a risk of systemic toxicity (STOT RE) if absorbed. Once in the bloodstream, phenolic derivatives can cause central nervous system (CNS) depression and hepatic strain.

  • Aerosolization Risk: As a dry powder, the compound poses a severe inhalation hazard. Fine particulates can deposit deep within the alveolar space, causing acute respiratory irritation.

Advanced Engineering Controls & PPE

To mitigate the risks outlined above, handling must comply strictly with the [4].

  • Primary Containment: All manipulation of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet or a dedicated chemical fume hood maintaining a face velocity of 80–100 feet per minute (fpm).

  • Glove Selection: Standard latex gloves offer zero protection against phenolic compounds. Nitrile gloves (minimum 8 mil thickness) are acceptable for brief, incidental contact. However, for bulk handling or stock solution preparation, butyl rubber gloves are mandatory, as they provide a significantly longer breakthrough time against lipophilic aromatics.

  • Respiratory Protection: If engineering controls fail or during a spill, a NIOSH-approved respirator with P100 particulate filters must be worn.

Experimental Workflows & Handling Methodologies

The following protocols are designed as self-validating systems, ensuring that any failure in the procedure is immediately detectable before proceeding to the next step.

Protocol A: Preparation of 10 mM In Vitro Stock Solution

Causality: Due to the compound's LogP (2.55), water cannot be used as a primary solvent. We utilize anhydrous Dimethyl Sulfoxide (DMSO) because it is a polar aprotic solvent capable of disrupting the intermolecular hydrogen bonds of the phenol and acetamide groups, ensuring complete dissolution.

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of 3-(3-Acetylaminophenyl)phenol from cold storage to a desiccator at room temperature for 30 minutes. (Validation: Prevents ambient moisture condensation, which would degrade the anhydrous stock).

  • Gravimetric Aliquoting: Inside the fume hood, place a static-free weigh boat on an analytical balance (0.1 mg precision). Weigh exactly 2.27 mg of the compound.

  • Solvent Addition: Transfer the powder to a 1.5 mL amber glass vial. Add exactly 1.0 mL of anhydrous DMSO. (Causality: Amber glass is utilized to prevent UV-induced photo-oxidation of the electron-rich phenol ring).

  • Agitation: Vortex the vial for 30 seconds. If particulates are visible, sonicate in a water bath at 25°C for 5 minutes.

  • Visual Validation: Hold the vial against both a stark white and a stark black background under bright light. The solution must be optically clear with no Tyndall effect (light scattering), validating complete dissolution.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PTFE syringe filter into sterile cryovials. Store at -20°C.

G A 1. Gravimetric Aliquoting (Analytical Balance) B 2. Solvent Addition (Anhydrous DMSO) A->B C 3. Agitation & Dissolution (Vortex / Sonicate) B->C D 4. Sterilization (0.22 µm PTFE Filter) C->D E 5. Cryogenic Storage (-20°C, Amber Vials) D->E

Workflow for the safe preparation and storage of 3-(3-Acetylaminophenyl)phenol stock solutions.

Protocol B: Phenolic Spill Decontamination

Causality: Standard aqueous cleanup is dangerous for phenols. Water can spread the hydrophobic compound rather than dissolve it. Instead, we use a macroscopic sink mechanism based on ECHA decontamination standards [2]. Polyethylene Glycol (PEG) 300 acts as a hydrogen-bond acceptor, trapping the phenol, while ethanol serves as a lifting co-solvent.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill exceeds 50 mL or 50 grams, trigger the laboratory's central hazmat alarm.

  • PPE Escalation: Responders must don butyl rubber gloves, chemical splash goggles, and a P100 respirator.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth). (Validation: Do not use sawdust; phenols can react exothermically with organic combustibles).

  • Chemical Neutralization: Generously spray the affected surface with a pre-mixed decontamination solution of PEG 300 and Ethanol (2:1 v/v ratio). Allow a 5-minute contact time.

  • Mechanical Removal: Wipe the area with absorbent pads, working from the outside in to prevent spreading.

  • Final Clearance: Rinse the area with copious amounts of water, wipe dry, and dispose of all materials as hazardous phenolic waste.

Spill S1 Spill Detected (Evacuate if >50 mL) S2 Don Advanced PPE (Butyl Gloves, Respirator) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Chemical Decon (PEG 300 / EtOH Wash) S3->S4 S5 Waste Disposal (EPA-Approved Incineration) S4->S5

Step-by-step emergency response and decontamination pathway for phenol-derivative spills.

Regulatory Compliance & Waste Management

Under no circumstances should 3-(3-Acetylaminophenyl)phenol or its solutions be introduced into the municipal aqueous waste stream.

  • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials must be sealed in high-density polyethylene (HDPE) bags.

  • Liquid Waste: DMSO stock solutions and PEG/Ethanol decontamination washes must be collected in dedicated, clearly labeled HDPE carboys designated for "Hazardous Organic Waste - Contains Phenols/Acetamides".

  • Disposal: All waste must be handled by an EPA-certified hazardous waste contractor for high-temperature incineration.

References

  • Title: N-{3'-hydroxy-[1,1'-biphenyl]-3-yl}acetamide - C14H13NO2 | CSSB00150704691 Source: Chem-Space Database URL: [Link]

  • Title: Phenol - Substance Information & Decontamination Protocols Source: European Chemicals Agency (ECHA) Database URL: [Link]

  • Title: Acetamide | CID 178 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

Strategic Characterization of Receptor Binding Affinity for 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

3-(3-Acetylaminophenyl)phenol is a phenolic compound with a structure amenable to interaction with biological targets. However, its specific receptor affinity profile remains largely uncharacterized in public literature. This guide provides a comprehensive strategic framework for researchers and drug development professionals to systematically determine the receptor binding affinity of this and similar novel chemical entities. We move beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and robust approach. This document details the theoretical underpinnings of ligand-receptor interactions and presents field-proven, step-by-step methodologies for core biophysical assays, including Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Introduction and Rationale

3-(3-Acetylaminophenyl)phenol belongs to the broad class of phenolic compounds, which are known to exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The acetylation of phenolic moieties can further modulate this activity, in some cases enhancing potency or altering the mechanism of action.[5] The structure of 3-(3-Acetylaminophenyl)phenol suggests potential for hydrogen bonding and hydrophobic interactions, making it a plausible candidate for receptor binding.

A rigorous understanding of a compound's interaction with its molecular target is fundamental to pharmacology and drug development.[6] The primary metric for this interaction is binding affinity , a measure of the strength of the non-covalent interaction between the ligand (the compound) and its receptor. A high-affinity interaction is often a prerequisite for therapeutic efficacy, allowing the drug to exert its effect at lower concentrations.

This guide provides the strategic and technical framework to:

  • Identify potential receptor targets for 3-(3-Acetylaminophenyl)phenol.

  • Quantify its binding affinity and kinetics using gold-standard techniques.

  • Characterize the thermodynamic drivers of the binding event.

Theoretical Framework of Receptor-Ligand Interactions

Before proceeding to experimental design, it is critical to understand the key parameters that quantify the binding event.

Parameter Symbol Description Significance
Equilibrium Dissociation Constant KdThe concentration of ligand at which 50% of the available receptors are occupied at equilibrium.A lower Kd value signifies a higher binding affinity.[6] It is the most common measure of affinity.
Inhibition Constant KiThe concentration of a competing ligand (the test compound) that would occupy 50% of the receptors if no radioligand were present.Derived from the IC50 in competition assays, it represents the intrinsic affinity of the unlabeled compound.[7]
Half-Maximal Inhibitory Concentration IC50The concentration of a competitor that displaces 50% of the specific binding of a radioligand.An operational parameter whose value depends on the concentration and Kd of the radioligand used in the assay.[7]
Association Rate Constant kon (or ka)The rate at which the ligand binds to the receptor.A fast "on-rate" can be crucial for drugs that need to act quickly. Measured directly by SPR.[8]
Dissociation Rate Constant koff (or kd)The rate at which the ligand-receptor complex dissociates.A slow "off-rate" often correlates with prolonged duration of action in vivo. Measured directly by SPR.[8]
Enthalpy of Binding ΔHThe heat released or absorbed during the binding event.Indicates the contribution of hydrogen bonds and van der Waals forces to the binding energy.[9]
Entropy of Binding ΔSThe change in disorder of the system upon binding.Reflects changes in conformational freedom and the hydrophobic effect.

The relationship between these parameters is fundamental: Kd = koff / kon

Strategic Workflow for Target Identification and Affinity Characterization

Since no primary receptor target for 3-(3-Acetylaminophenyl)phenol is established, a logical, multi-stage approach is required. This workflow ensures that resources are used efficiently, moving from broad screening to precise characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Initial Validation & Ranking cluster_2 Phase 3: In-Depth Characterization in_silico In Silico Screening (Docking, Pharmacophore Modeling) exp_screen Experimental Screening (Broad Receptor Panel Assay) in_silico->exp_screen Generates Hypotheses radio_assay Radioligand Competition Assay (Determines Ki for multiple hits) exp_screen->radio_assay Identifies Initial Hits spr Surface Plasmon Resonance (SPR) (Measures kon, koff, Kd) radio_assay->spr Selects High-Affinity Candidates itc Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS, Stoichiometry) spr->itc Orthogonal Validation

Caption: Strategic workflow for target identification and affinity characterization.

Core Experimental Methodologies

This section provides detailed protocols for the key assays identified in the strategic workflow. The causality behind critical steps is explained to ensure experimental integrity.

Radioligand Competition Binding Assay

This technique is considered the gold standard for measuring the affinity of a test compound by assessing its ability to compete with a high-affinity radiolabeled ligand for binding to a receptor.[7] It is a robust method for initial validation and ranking of hits from a primary screen.[10]

Principle: A fixed concentration of radioligand and receptor are incubated with varying concentrations of the unlabeled test compound (3-(3-Acetylaminophenyl)phenol). The amount of radioligand bound to the receptor is measured. A potent competitor will displace the radioligand at lower concentrations, resulting in a lower IC50 value, which can then be used to calculate the inhibition constant (Ki).

  • Receptor Preparation:

    • Prepare cell membranes expressing the target receptor or use purified receptors.

    • Causality: Using membranes provides a more native-like environment for membrane-bound receptors compared to fully purified, detergent-solubilized proteins.

    • Determine the total protein concentration using a standard protein assay (e.g., BCA). This is essential for normalizing the data (e.g., Bmax in fmol/mg protein).[6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2). The buffer composition must be optimized to maintain receptor integrity and function.

    • Radioligand: Prepare a stock solution of the radioligand. Select a concentration that is at or near its Kd value for the target receptor.

    • Test Compound: Prepare serial dilutions of 3-(3-Acetylaminophenyl)phenol in the assay buffer. A wide concentration range (e.g., 10-11 M to 10-4 M) is necessary to define the top and bottom plateaus of the competition curve.

  • Assay Setup (96-well plate format):

    • Total Binding: Add receptor membranes, radioligand, and assay buffer. These wells determine the maximum specific binding.

    • Non-Specific Binding (NSB): Add receptor membranes, radioligand, and a saturating concentration of a known, high-affinity unlabeled ligand (different from the test compound).

    • Causality: The NSB wells are critical for self-validation. They measure the amount of radioligand that binds to non-receptor components (like the filter plate itself). True specific binding is calculated as Total Binding - NSB.[11]

    • Competition Binding: Add receptor membranes, radioligand, and each concentration of the serially diluted test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium. This time must be determined empirically in separate association kinetic experiments.[11]

  • Separation and Quantification:

    • Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter plate.

    • Causality: Rapid filtration is essential to prevent dissociation of the radioligand-receptor complex, which would lead to an underestimation of binding.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/ Kd)

Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G prep Receptor & Reagent Preparation setup Assay Plate Setup (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 → Ki) count->analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[12] It provides both kinetic and affinity data, offering a deeper understanding of the binding mechanism than endpoint assays.[13]

Principle: One binding partner (the receptor, or "ligand" in SPR terminology) is immobilized on a gold-coated sensor chip. The other partner (the compound, or "analyte") is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). A plot of RU versus time is called a sensorgram.[12]

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the receptor (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the purified receptor onto the chip surface to a target density.

    • Deactivate any remaining active esters.

    • Causality: A control flow cell, where the surface is activated and deactivated without ligand immobilization, is mandatory. This allows for reference subtraction to correct for bulk refractive index changes and non-specific binding to the surface.

  • Analyte Preparation:

    • Prepare a series of precise dilutions of 3-(3-Acetylaminophenyl)phenol in a suitable running buffer (e.g., HBS-EP+).

    • Include a "zero concentration" sample (buffer only) for double-referencing.

  • Binding Analysis (Kinetic Titration):

    • Baseline: Flow running buffer over both the ligand and control flow cells to establish a stable baseline.

    • Association: Inject the lowest concentration of the analyte and flow it over the surfaces for a defined period. The RU signal will increase as the analyte binds to the immobilized ligand.[12]

    • Dissociation: Replace the analyte solution with running buffer. The RU signal will decrease as the analyte-ligand complex dissociates.[12]

    • Repeat the association and dissociation steps for each concentration of the analyte, from lowest to highest.

  • Regeneration: After the final dissociation step, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte, returning the surface to its pre-binding state. This step must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Processing: Subtract the signal from the reference flow cell and then subtract the signal from the buffer-only (zero concentration) injection.

  • Model Fitting: Globally fit the processed sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding).

  • Result Extraction: The fitting algorithm will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[8]

Isothermal Titration Calorimetry (ITC)

ITC is a direct, in-solution technique that measures the heat released or absorbed during a binding event.[14] It is the only method that can directly determine all thermodynamic parameters of binding (ΔH, ΔS, and Kd) in a single experiment, providing a complete thermodynamic profile of the interaction.[9]

Principle: A solution of the ligand (3-(3-Acetylaminophenyl)phenol) is titrated in small, precise injections into a sample cell containing the purified receptor. Each injection triggers a heat change (either exothermic or endothermic) that is measured by a highly sensitive calorimeter.[15]

  • Sample Preparation:

    • Crucial Step: Dialyze both the purified receptor and the compound extensively against the exact same buffer.

    • Causality: This is the most critical step for a successful ITC experiment. Any small mismatch in buffer composition between the syringe (ligand) and the cell (receptor) will generate large heats of dilution, obscuring the true binding signal.[16]

    • Accurately determine the concentrations of the protein and compound solutions.

  • Instrument Setup:

    • Thoroughly clean the instrument's sample cell and reference cell.

    • Load the receptor solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate thermally.

  • Titration Experiment:

    • Perform a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells. The heat of reaction for each injection is recorded as a peak.

    • Allow the signal to return to baseline between injections.

  • Control Experiment:

    • Perform a control titration by injecting the ligand into the buffer-only solution (without the receptor).

    • Causality: This self-validating step measures the heat of dilution of the ligand itself. This value is subtracted from the experimental data to isolate the heat of binding.[16]

  • Integrate the area of each injection peak to determine the heat change (ΔH) for that injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model). The fitting process yields the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RT ln(Ka) = ΔH - TΔS (where Ka = 1/Kd).

Conclusion

Determining the receptor binding affinity of a novel compound like 3-(3-Acetylaminophenyl)phenol is a foundational step in drug discovery. It requires a systematic approach that begins with broad screening to identify potential targets, followed by rigorous, quantitative characterization using orthogonal biophysical methods. By employing Radioligand Binding Assays for initial validation, SPR for kinetic profiling, and ITC for thermodynamic characterization, researchers can build a comprehensive and trustworthy dataset. This multi-faceted understanding of affinity, kinetics, and thermodynamics is essential for making informed decisions in lead optimization and advancing a compound toward clinical development.

References

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  • BenchChem. (n.d.). Evaluating Receptor Binding Affinity: Application Notes & Protocols.
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  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1158-1165.
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  • PubMed. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions.
  • The Biochemist - Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • Charoenkwan, P., et al. (2022). iAMAP-SCM: A Novel Computational Tool for Large-Scale Identification of Antimalarial Peptides Using Estimated Propensity Scores of Dipeptides. ACS Omega, 7(45), 41539-41553.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Howard, C. T., et al. (1990). Evaluation of Arylmethylaminopropanediols by a Novel in Vitro Pharmacodynamic Assay: Correlation with Antitumor Activity in Vivo. Cancer Research, 50(10), 2888-2893.
  • ResearchGate. (n.d.). AMAP: Hierarchical multi-label prediction of biologically active and antimicrobial peptides | Request PDF.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Charoenkwan, P., et al. (2022). iAMAP-SCM: A Novel Computational Tool for Large-Scale Identification of Antimalarial Peptides Using Estimated Propensity Scores of Dipeptides. ACS Omega, 7(45), 41539-41553.
  • Koutsas, G., et al. (2007). Biological activity of acetylated phenolic compounds. Journal of Agricultural and Food Chemistry, 55(2), 355-360.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • Rascón, R. T., et al. (2020). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 25(14), 3243.
  • Kumar, A., & Mishra, A. K. (2019). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Current Organic Chemistry, 23(18), 1970-1989.
  • Ertani, A., et al. (2016). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Molecules, 21(2), 205.
  • PrepChem.com. (n.d.). Preparation of 3-aminophenol.
  • Faria, V., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2223.
  • ChemicalBook. (n.d.). 3-ACETAMIDOPHENOL synthesis.
  • Google Patents. (n.d.). WO1992018445A1 - Method for the manufacture of 3-aminophenol.
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Sources

An In-Depth Technical Guide to the Toxicity and Biocompatibility of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Preclinical Safety Evaluation

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Acetylaminophenyl)phenol, a positional isomer of the widely used analgesic and antipyretic drug paracetamol (4-acetamidophenol), presents a compelling case for thorough toxicological and biocompatibility assessment.[1][2] As with any compound under consideration for therapeutic or biomedical applications, a comprehensive understanding of its safety profile is paramount. This guide provides an in-depth technical overview of the known toxicological data for 3-(3-Acetylaminophenyl)phenol and outlines the critical biocompatibility studies required for its preclinical evaluation. Drawing upon established international guidelines and scientific principles, this document is intended to equip researchers, scientists, and drug development professionals with the necessary framework to navigate the safety assessment of this and other novel phenolic compounds.

The narrative that follows is structured to not only present data but also to elucidate the scientific rationale behind the experimental methodologies. By understanding the "why" behind the "how," researchers can design more robust and self-validating preclinical studies, ultimately ensuring greater confidence in the safety and efficacy of new chemical entities.

Part 1: Toxicological Profile of 3-(3-Acetylaminophenyl)phenol

The toxicological assessment of a novel compound is a multi-faceted process designed to identify potential adverse effects on biological systems.[3][4] For 3-(3-Acetylaminophenyl)phenol, also known as 3-acetamidophenol, initial insights can be drawn from studies on its isomers.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple exposures over a brief period.[5] The median lethal dose (LD50) is a common metric derived from these studies, representing the dose at which 50% of the test population is expected to die.

A key preclinical study investigated the acute toxicity of paracetamol and its positional isomers, 2-acetamidophenol and 3-acetamidophenol, in rats.[1][2] The findings of this study are summarized in the table below.

CompoundLD50 (Intraperitoneal, Rat)Key Toxicological Observations
3-Acetamidophenol1.15 g/kgMild hepatotoxicity, severe nephrotoxicity at 1000 mg/kg. No haematotoxicity observed.[1][2]
2-Acetamidophenol1.30 g/kgHepatotoxic and mild nephrotoxic at 500 and 1000 mg/kg. Non-toxic at 100 mg/kg.[1][2]
4-Acetamidophenol (Paracetamol)1.25 g/kgWell-documented hepatotoxicity.[1][2]

These results indicate that 3-acetamidophenol possesses an acute toxicity profile comparable to its isomers, with a notable potential for nephrotoxicity at high doses.[1][2] The causality behind this target organ toxicity likely lies in the metabolic pathways of the compound, which can lead to the formation of reactive metabolites that can damage renal and hepatic tissues.

Organ-Specific Toxicity

The study on paracetamol isomers highlighted specific organ toxicities for 3-acetamidophenol.[1][2] At a dose of 1000 mg/kg administered intraperitoneally to female Sprague-Dawley rats, 3-acetamidophenol induced mild hepatotoxicity but severe nephrotoxicity.[1][2] In contrast, no adverse effects on the hematopoietic system were observed at this toxic dose range.[1][2]

The observed nephrotoxicity is a critical finding that warrants further investigation in any drug development program involving this compound. Mechanistic studies would be necessary to understand the underlying pathways leading to kidney damage.

Genotoxicity and Carcinogenicity

Currently, there is a lack of specific data on the genotoxicity and carcinogenicity of 3-(3-Acetylaminophenyl)phenol. However, as a phenol derivative, a thorough evaluation of its potential to cause genetic mutations or cancer is a mandatory component of a comprehensive toxicological assessment. Standard test batteries, as recommended by the Organisation for Economic Co-operation and Development (OECD), should be employed.[3][6][7]

Logical Flow for Comprehensive Toxicity Assessment

Toxicity_Assessment_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_endpoint Toxicological Endpoints Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red Uptake) Acute_Toxicity Acute Toxicity (LD50) (OECD TG 425) Cytotoxicity->Acute_Toxicity Dose Range Finding Genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames test, Chromosomal Aberration) Genotoxicity_in_vivo In Vivo Genotoxicity (e.g., Micronucleus Test) Genotoxicity_in_vitro->Genotoxicity_in_vivo Confirmatory Testing Repeated_Dose Repeated Dose Toxicity (28-day or 90-day studies) (OECD TG 407/408) Acute_Toxicity->Repeated_Dose Dose Selection Carcinogenicity Carcinogenicity Studies (Long-term exposure) Repeated_Dose->Carcinogenicity Dose Setting Hepatotoxicity Hepatotoxicity Assessment Repeated_Dose->Hepatotoxicity Nephrotoxicity Nephrotoxicity Assessment Repeated_Dose->Nephrotoxicity Other_Target_Organs Other Target Organ Toxicity Repeated_Dose->Other_Target_Organs

Caption: A structured workflow for the comprehensive toxicological evaluation of a novel chemical entity.

Part 2: Biocompatibility Assessment for Biomedical Applications

While toxicity studies evaluate the inherent harmfulness of a substance, biocompatibility assesses the appropriateness of a material for a specific application within a biological system.[8][9][10] If 3-(3-Acetylaminophenyl)phenol is intended for use in a medical device or as a component of a biomaterial, a rigorous biocompatibility evaluation according to the ISO 10993 series of standards is mandatory.[8][9][10][11]

In Vitro Cytotoxicity

The first step in any biocompatibility assessment is to evaluate the potential of a material to cause cell death.[8] In vitro cytotoxicity tests are highly sensitive and serve as a crucial screening tool.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Culture:

    • Select an appropriate cell line (e.g., human fibroblasts, endothelial cells) based on the intended application of the material.

    • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Preparation of Test Extracts:

    • Prepare extracts of the material containing 3-(3-Acetylaminophenyl)phenol according to ISO 10993-12 standards. This typically involves incubating the material in a culture medium at 37°C for a defined period.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with serial dilutions of the test extract and control extracts.

    • Incubate for 24-48 hours.[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control.

    • Determine the IC50 value, which is the concentration of the extract that causes a 50% reduction in cell viability.[12]

Hemocompatibility

For any material that will come into contact with blood, hemocompatibility testing is essential.[11] These tests evaluate the effects of the material on blood components and the coagulation cascade. Key hemocompatibility tests include:

  • Hemolysis: Measures the degree of red blood cell lysis caused by the material.

  • Coagulation: Assesses the effect of the material on clotting times (e.g., prothrombin time, activated partial thromboplastin time).

  • Platelet Activation: Evaluates the potential of the material to induce platelet aggregation and activation.

In Vivo Biocompatibility

Following successful in vitro testing, in vivo studies are conducted to evaluate the local and systemic responses to the material in a living organism.[14] The choice of in vivo tests depends on the nature and intended use of the device or material.

Experimental Workflow for In Vivo Biocompatibility Testing

Biocompatibility_Workflow cluster_planning Initial Assessment & Planning cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Material_Characterization Material Characterization (ISO 10993-18) Risk_Analysis Risk Analysis (ISO 14971) Material_Characterization->Risk_Analysis Cytotoxicity_Test Cytotoxicity (ISO 10993-5) Risk_Analysis->Cytotoxicity_Test Hemocompatibility_Test Hemocompatibility (ISO 10993-4) Risk_Analysis->Hemocompatibility_Test If blood-contacting Sensitization Sensitization (ISO 10993-10) Cytotoxicity_Test->Sensitization If cytotoxic potential is low Irritation Irritation/Intracutaneous Reactivity (ISO 10993-10) Cytotoxicity_Test->Irritation Implantation Implantation (ISO 10993-6) Sensitization->Implantation Irritation->Implantation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Implantation->Systemic_Toxicity For long-term implants

Caption: A systematic workflow for the biocompatibility evaluation of a medical device or biomaterial.

Part 3: Structure-Activity Relationship and Future Directions

The toxicity of phenolic compounds is often linked to their chemical structure.[13][15] Factors such as the position of substituents on the phenol ring can significantly influence their metabolic fate and reactivity. The observation that 3-acetamidophenol exhibits a different target organ toxicity profile compared to its 2- and 4-isomers underscores the importance of considering positional isomerism in drug design and safety assessment.[1][2]

Future research on 3-(3-Acetylaminophenyl)phenol should focus on elucidating the mechanisms of its observed nephrotoxicity. This would involve in-depth studies on its metabolism, the identification of reactive metabolites, and their interaction with renal macromolecules. Furthermore, a comprehensive biocompatibility assessment as outlined in this guide is essential before this compound can be considered for any biomedical application.

Conclusion

The preclinical safety evaluation of 3-(3-Acetylaminophenyl)phenol requires a dual approach, encompassing both a thorough toxicological assessment and a comprehensive biocompatibility evaluation. While initial studies on its isomer, 3-acetamidophenol, provide valuable insights into its acute toxicity and target organ effects, significant data gaps remain, particularly concerning its genotoxicity, carcinogenicity, and biocompatibility.[1][2] By adhering to internationally recognized guidelines and employing a scientifically rigorous, step-wise approach, researchers can effectively characterize the safety profile of this compound and make informed decisions regarding its potential for further development.

References

  • OECD. (2009). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • OECD. Guidelines for the Testing of Chemicals. OECD.
  • Toxicological studies of paracetamol positional isomers. (2020).
  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024).
  • Moridani, M. Y., & O'Brien, P. J. (1987). Comparative cytotoxicity of phenols in vitro. Biochemical Journal, 245(3), 713–719.
  • OECD. (2001). OECD Guideline for the Testing of Chemicals 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. (n.d.). SciSpace.
  • Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals.
  • OECD. (2018). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. OECD.
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. (n.d.). PMC.
  • Ljevar, A., Ćurko, N., Tomašević, M., Radošević, K., Srček, V. G., & Ganić, K. K. (2016). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. Food Technology and Biotechnology, 54(2), 195–205.
  • 3-ACETAMIDOPHENOL | 621-42-1. (2026). ChemicalBook.
  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (n.d.). PubMed.
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A Technical Guide to the Thermodynamic Stability of 3-(3-Acetylaminophenyl)phenol at Physiological pH

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(3-Acetylaminophenyl)phenol, also known as Metacetamol or 3-Hydroxyacetanilide, at a physiological pH of 7.4.[1][2] As a structural isomer of the widely used analgesic paracetamol (acetaminophen), understanding its stability in a biologically relevant environment is paramount for assessing its potential as a therapeutic agent.[1][2][3] This document synthesizes theoretical principles with actionable, field-proven experimental protocols. We will delve into the causality behind experimental design, establish self-validating methodologies, and ground all claims in authoritative references to ensure scientific integrity. Key physicochemical properties, including pKa and solubility, are discussed as foundational elements governing the compound's behavior. Detailed protocols for pKa determination, pH-solubility profiling, and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method are presented. This guide is designed to equip researchers with the necessary tools to rigorously assess the viability of 3-(3-Acetylaminophenyl)phenol for further development.

Introduction: The Imperative for Stability Analysis

3-(3-Acetylaminophenyl)phenol is a phenol and acetamide derivative, and a non-toxic regioisomer of paracetamol that exhibits analgesic properties.[1] For any compound to be a viable drug candidate, its stability under physiological conditions (pH ~7.4, 37°C) is a critical quality attribute. Thermodynamic stability dictates the shelf-life, bioavailability, and safety profile of a pharmaceutical product. An unstable compound can degrade into potentially toxic or ineffective byproducts, compromising patient safety and therapeutic efficacy.

Phenolic compounds, in particular, can be susceptible to pH-dependent degradation, often through oxidation.[4][5][6] The reactivity and stability of phenols are often enhanced under alkaline or even weakly basic conditions, such as those found in blood plasma and the lower gastrointestinal tract.[4] Therefore, a thorough investigation into the stability of 3-(3-Acetylaminophenyl)phenol at pH 7.4 is not merely a procedural step but a fundamental requirement for its development. This guide is structured to provide a logical workflow for this critical assessment, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[7][8][9]

Foundational Physicochemical Properties

The thermodynamic stability of a molecule in a buffered aqueous solution is intrinsically linked to its structure and resulting physicochemical properties. For 3-(3-Acetylaminophenyl)phenol, two functional groups are of primary interest: the phenolic hydroxyl group and the acetamido group.

  • pKa and Ionization State: The pKa is the pH at which a functional group is 50% ionized. The phenolic hydroxyl group is weakly acidic, while the amide group is generally considered neutral but can exhibit very weak basicity. The pKa of the phenolic group is the most critical parameter for determining the compound's charge state at physiological pH. Phenols typically have a pKa around 10, meaning that at pH 7.4, the vast majority of 3-(3-Acetylaminophenyl)phenol molecules will be in their neutral, protonated form.[1] However, even a small percentage of the deprotonated phenoxide form can significantly influence solubility and reactivity.

  • Solubility: The solubility of a compound affects its absorption and distribution. PubChem lists the solubility of 3-Hydroxyacetanilide as less than 1 mg/mL.[1] This property is heavily influenced by pH, especially for ionizable compounds.

A summary of key properties is presented below.

PropertyValueSource/Comment
Molecular Formula C₈H₉NO₂[1][10]
Molecular Weight 151.16 g/mol [1]
IUPAC Name N-(3-hydroxyphenyl)acetamide[1]
Synonyms 3-Hydroxyacetanilide, Metacetamol[1][2]
Melting Point 145-149 °C[2][10][11]
Predicted Acidic pKa ~9.5 - 9.9Governed by the phenolic -OH group.[1][11]
Appearance Light gray or off-white solid[1][11]

Logical Framework for Stability Assessment

A robust stability assessment follows a multi-step, logical progression. The workflow is designed to first characterize the molecule's intrinsic properties and then use that information to design and execute a definitive, long-term stability study.

G cluster_0 Phase 1: Intrinsic Properties cluster_1 Phase 2: Method Development cluster_2 Phase 3: Stability Study P1 Physicochemical Characterization P2 pKa Determination (UV-Vis Spectroscopy) P1->P2 P3 pH-Solubility Profiling P2->P3 M1 Develop Stability-Indicating HPLC Method P3->M1 Informs mobile phase choice M2 Forced Degradation (Acid, Base, Peroxide, Heat, Light) M1->M2 S1 Long-Term Stability Assay (pH 7.4, 37°C) M2->S1 Validates method's specificity S2 Data Analysis & Interpretation S1->S2

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key experiments outlined in the workflow.

Protocol 1: pKa Determination by UV-Vis Spectrophotometry

Causality: Determining the pKa is essential to understand the ionization state of the phenolic hydroxyl group at pH 7.4. The UV-Vis spectrum of the molecule will shift as the phenol is deprotonated to a phenoxide, allowing for the pKa to be calculated from spectral data collected over a range of pH values.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(3-Acetylaminophenyl)phenol in methanol.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffer) covering a pH range from 2 to 12. Precisely measure the pH of each buffer using a calibrated pH meter.

  • Sample Preparation: For each pH value, add a small, constant aliquot of the stock solution to a constant volume of buffer to achieve a final concentration of approximately 10-20 µg/mL.

  • Spectrophotometric Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use the corresponding buffer as the blank for each measurement.

    • Scan each sample solution from 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or use a sigmoidal curve fit. The pH at the inflection point of the curve is the pKa.

Trustworthiness: The protocol's validity is ensured by using a calibrated pH meter, high-purity reagents, and ensuring the final concentration of the compound is within the linear range of the spectrophotometer.

Protocol 2: pH-Dependent Solubility Profile

Causality: This study determines the aqueous solubility of the compound at physiological pH, a critical parameter for predicting its in vivo behavior. It also provides context for designing solution-based stability studies, ensuring the compound remains fully dissolved.

Methodology:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution and adjust it to precisely pH 7.4 using a calibrated pH meter.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid 3-(3-Acetylaminophenyl)phenol to several vials containing the pH 7.4 buffer.

    • Seal the vials and place them in a shaking incubator set to 37°C for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually confirm that excess solid remains.

    • Filter the samples through a 0.22 µm PVDF filter to remove undissolved solids.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a pre-developed and validated analytical method, typically UV-Vis spectrophotometry or HPLC.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Trustworthiness: The use of a long incubation time ensures true equilibrium is reached. Visual confirmation of excess solid is critical to guarantee saturation. Filtering is essential to prevent solid particles from artificially inflating the measured concentration.

Protocol 3: Stability-Indicating HPLC Method Development

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[12][13][14] This is the cornerstone of any stability study. The protocol involves forced degradation to intentionally produce degradants and ensure they can be chromatographically separated from the parent compound.[14]

G cluster_stress Stress Conditions A Prepare API Solution (e.g., in pH 7.4 buffer) B Subject Aliquots to Forced Degradation A->B C1 Acidic (0.1M HCl) B->C1 C2 Basic (0.1M NaOH) B->C2 C3 Oxidative (3% H₂O₂) B->C3 C4 Thermal (60°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D Analyze Stressed Samples by RP-HPLC C1->D C2->D C3->D C4->D C5->D E Optimize Chromatography D->E Adjust mobile phase, gradient, etc. F Peak Purity Analysis (PDA Detector) E->F Ensure baseline resolution of API and degradants G Method Validation (ICH Q2(R1)) F->G Confirm specificity

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

  • Initial Chromatographic Conditions (Reverse-Phase HPLC):

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: A gradient of phosphate buffer (pH 3.0) and acetonitrile is a common starting point for phenolic compounds.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the API has significant absorbance (e.g., 245 nm).

    • Column Temperature: 35°C.

  • Forced Degradation Studies:

    • Expose solutions of 3-(3-Acetylaminophenyl)phenol to the following conditions as per ICH Q1A guidelines: acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and photostability.[7][9]

    • The goal is to achieve 5-20% degradation of the active compound.

  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms. The primary goal is to achieve baseline separation between the main 3-(3-Acetylaminophenyl)phenol peak and all peaks corresponding to degradation products.

    • Adjust the mobile phase gradient, pH, or organic modifier to optimize separation.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. A key part of validation is peak purity analysis using a photodiode array (PDA) detector to confirm the main peak is not co-eluting with any degradants.

Data Interpretation and Stability Profile

With a validated stability-indicating method, a formal stability study can be conducted.

Study Design:

  • Condition: Prepare a solution of 3-(3-Acetylaminophenyl)phenol in pH 7.4 PBS buffer at a known concentration. Store in a temperature-controlled chamber at 37°C.

  • Timepoints: Pull samples at predetermined intervals (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • Analysis: Analyze each sample using the validated HPLC method. Record the peak area of the parent compound and any degradation products.

Data Presentation: The results should be tabulated to clearly track the compound's concentration over time.

Time PointConcentration of Parent Compound (µg/mL)% of Initial ConcentrationTotal Degradation Products (%)
0 hours100.2100.00.0
24 hours99.899.60.4
1 week98.598.31.7
1 month95.194.95.1
3 months88.788.511.5

(Note: Data shown are illustrative.)

Interpretation: The thermodynamic stability is determined by the rate of degradation under these defined conditions. A slow degradation rate, with less than 5-10% loss of the parent compound over an extended period (e.g., several months), would suggest good stability at physiological pH. Conversely, rapid degradation would be a significant liability for drug development. The appearance of multiple or rapidly growing degradation peaks would warrant further investigation to identify these byproducts and assess their potential toxicity. Phenolic compounds are known to be unstable at higher pH levels, which can be attributed to their enhanced redox properties in alkaline solutions.[4]

Conclusion

This guide has provided a rigorous, scientifically-grounded framework for assessing the thermodynamic stability of 3-(3-Acetylaminophenyl)phenol at physiological pH. By systematically determining its intrinsic physicochemical properties and developing a specific, validated stability-indicating HPLC method, researchers can confidently quantify its degradation over time. The stability profile generated from this workflow is a critical decision-making tool in the drug development process, directly informing the potential of 3-(3-Acetylaminophenyl)phenol as a safe and effective therapeutic agent. The principles and protocols detailed herein are rooted in established regulatory guidelines and best practices, ensuring the integrity and reliability of the data generated.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • 3-Hydroxyacetanilide. PubChem, National Center for Biotechnology Information. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Rondaxe. [Link]

  • Development and Validation of Stability-Indicating HPLC Method for Simultaneous Determination of Related Substances of Acetaminophen and Diphenhydramine Hydrochloride in Rapid release Gel capsules. American Journal of PharmTech Research. [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology. [Link]

  • Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Acetaminophen. PubChem, National Center for Biotechnology Information. [Link]

  • Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets. ResearchGate. [Link]

  • Stability-indicating HPLC method for simultaneous quantification of 14 impurities in excedrin tablet formulations and identification of new impurity by LC-MS in accelerated stability studies. Biomedical Chromatography. [Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Metacetamol. Wikipedia. [Link]

  • metacetamol. ChemBK. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(3-Acetylaminophenyl)phenol, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through the selective N-acetylation of 3-aminophenol using acetic anhydride. This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety precautions, and methods for product characterization. The protocol emphasizes reliability and reproducibility, grounded in established chemical principles.

Introduction

3-(3-Acetylaminophenyl)phenol, also known as 3'-hydroxyacetanilide, is a valuable organic intermediate. Its structure, featuring a phenol and an acetanilide group in a meta-relationship, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The presence of the hydroxyl and amide functional groups allows for a variety of subsequent chemical transformations.

The protocol detailed herein describes a straightforward and efficient method for the synthesis of this compound via the acetylation of the amino group of 3-aminophenol. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The selectivity of this reaction, where the more nucleophilic amino group reacts in preference to the phenolic hydroxyl group under controlled conditions, is a key aspect of this synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via the N-acetylation of 3-aminophenol with acetic anhydride.

Overall Reaction:

Mechanism:

The reaction mechanism involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product. The reaction is often carried out in a suitable solvent, and a mild base may be used to neutralize the acetic acid byproduct.

Materials and Equipment

Reagents and Chemicals
Reagent/ChemicalMolecular FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier Example
3-AminophenolC₆H₇NO109.13591-27-5≥98%Sigma-Aldrich
Acetic AnhydrideC₄H₆O₃102.09108-24-7≥99%Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5N/AIn-house
EthanolC₂H₅OH46.0764-17-595%Fisher Scientific
Hydrochloric AcidHCl36.467647-01-01 M (for pH adjustment)VWR
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated solutionVWR
Celite®N/AN/A61790-53-2N/ASigma-Aldrich
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Safety Precautions

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

Chemical Hazards:

  • 3-Aminophenol: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. It is a suspected mutagen and is toxic to aquatic life. Handle in a well-ventilated area or a fume hood.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. It is also flammable. Handle exclusively in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.

Procedure: The reaction should be conducted in a well-ventilated fume hood. An ice bath should be readily available to control any exothermic reactions. Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Protocol

This protocol is designed for the synthesis of approximately 10 grams of 3-(3-Acetylaminophenyl)phenol.

Reaction Setup
  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is clean and dry.

  • Place the flask in a heating mantle on a magnetic stirrer.

Synthesis Procedure
  • Dissolution of Starting Material:

    • To the round-bottom flask, add 10.0 g (91.6 mmol) of 3-aminophenol.

    • Add 100 mL of deionized water.

    • Stir the mixture at room temperature to dissolve the 3-aminophenol. Gentle warming (to approximately 50°C) may be required to achieve complete dissolution. Once dissolved, allow the solution to cool back to room temperature.

  • Acetylation Reaction:

    • Measure 10.5 mL (11.4 g, 111.7 mmol, 1.2 equivalents) of acetic anhydride and place it in the dropping funnel.

    • While stirring the 3-aminophenol solution vigorously, add the acetic anhydride dropwise over a period of 20-30 minutes. The reaction is exothermic, and the temperature of the mixture may rise. Maintain the temperature below 40°C, using an ice bath if necessary.

    • After the addition is complete, continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction goes to completion. A precipitate of the product may begin to form during this time.

  • Product Isolation and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with two portions of 25 mL of cold deionized water to remove any unreacted starting materials and water-soluble impurities.

    • Press the solid as dry as possible on the filter.

  • Recrystallization (Purification):

    • Transfer the crude solid to a 250 mL beaker.

    • Add a minimal amount of hot 50% aqueous ethanol (approximately 80-100 mL) to dissolve the solid completely. Gentle heating and stirring will be necessary.

    • If the solution is colored, a small amount of activated charcoal can be added, and the mixture can be heated for a few minutes before being hot-filtered through a pad of Celite® to remove the charcoal.

    • Allow the hot, clear filtrate to cool slowly to room temperature. The product will crystallize as fine needles.

    • To maximize the yield, place the beaker in an ice bath for 30 minutes once it has reached room temperature.

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 50% aqueous ethanol.

    • Dry the purified product in a desiccator under vacuum to a constant weight.

Expected Yield
  • Theoretical Yield: 13.8 g

  • Typical Experimental Yield: 11.0 - 12.4 g (80-90%)

Characterization and Analysis

The identity and purity of the synthesized 3-(3-Acetylaminophenyl)phenol should be confirmed using standard analytical techniques.

Analytical MethodExpected Result
Appearance Off-white to light tan crystalline solid
Melting Point 148-151 °C
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.85 (s, 1H, -NH), 9.30 (s, 1H, -OH), 7.20 (s, 1H, Ar-H), 7.05 (t, J=8.0 Hz, 1H, Ar-H), 6.90 (d, J=8.0 Hz, 1H, Ar-H), 6.35 (d, J=8.0 Hz, 1H, Ar-H), 2.00 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.5, 157.8, 140.7, 129.5, 110.3, 109.8, 106.2, 24.0
IR (ATR) ν (cm⁻¹): 3300-3100 (O-H and N-H stretch), 3050 (Ar C-H stretch), 1655 (C=O amide I), 1550 (N-H bend amide II), 1250 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 152.07 [M+H]⁺

Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep Dissolve 3-Aminophenol in Deionized Water reaction Dropwise Addition of Acetic Anhydride prep->reaction Initiate Acetylation stir Stir at Room Temp (1 hour) reaction->stir Completion cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize from Aqueous Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry analysis Characterization (NMR, IR, MS, MP) dry->analysis Final Product

Caption: Workflow for the synthesis of 3-(3-Acetylaminophenyl)phenol.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Application Note: Dissolving 3-(3-Acetylaminophenyl)phenol for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the proper dissolution and handling of 3-(3-Acetylaminophenyl)phenol for use in cell-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, validity, and the integrity of your research findings.

Introduction and Scientific Context

3-(3-Acetylaminophenyl)phenol, also known by its systematic IUPAC name 3'-(Acetylamino)-[1,1'-biphenyl]-3-ol, is a phenolic biphenyl compound. Structurally similar compounds are often investigated for a range of biological activities. Phenolic compounds, as a class, are known to interact with various cellular pathways, primarily due to their ability to denature proteins and disrupt cellular membranes.[1][2] The dual hydrophilic (hydroxyl group) and lipophilic (biphenyl structure) nature of this molecule suggests poor aqueous solubility, necessitating the use of an organic solvent for creating stock solutions for in vitro studies.

The primary challenge in preparing such compounds for cell culture is to achieve complete dissolution while minimizing solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its broad solubility range and relatively low toxicity at concentrations typically used in cell-based assays.[3][4] However, it is crucial to recognize that DMSO is not inert and can influence cellular functions, including proliferation, differentiation, and inflammatory responses, especially at concentrations above 0.5%.[5][6][7] Therefore, a carefully validated protocol is essential.

Core Principles: The Rationale Behind the Protocol

Understanding the causality behind experimental choices is paramount for robust assay development.

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO): DMSO is a polar, aprotic organic solvent capable of dissolving a wide array of non-polar and polar compounds.[4] Its miscibility with water and cell culture media allows for the preparation of high-concentration stock solutions that can be diluted to working concentrations with minimal solvent carryover.[4] Unlike volatile solvents such as ethanol, DMSO's low volatility prevents the concentration of the stock solution from changing due to evaporation during handling.[8]

  • The Imperative of a High-Concentration Stock: Preparing a concentrated stock solution (e.g., 10-100 mM) is a cornerstone of good cell culture practice. This strategy ensures that the final volume of solvent added to the cell culture medium is minimal, thereby keeping the final solvent concentration below cytotoxic levels. Standard protocols recommend a final DMSO concentration of ≤ 0.5% (v/v) for most cell lines.[3][6]

  • The Vehicle Control: A Non-Negotiable Experimental Control: Every experiment involving a solvent-dissolved compound must include a "vehicle control." This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the experimental groups. This is the only way to definitively attribute the observed cellular effects to the test compound rather than the solvent itself.

  • Sterility and Stability: The compound and its solvent are not typically autoclaved, as high temperatures can degrade the molecule.[9] Therefore, the stock solution is prepared using aseptic techniques and is filter-sterilized if necessary (though often the high concentration of DMSO is itself inhibitory to microbial growth). Storage at low temperatures (-20°C or -80°C) in small, single-use aliquots is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.[10]

Quantitative Data Summary

For efficient experimental design, the key quantitative parameters for handling 3-(3-Acetylaminophenyl)phenol are summarized below.

PropertyValue / RecommendationSource / Rationale
Molecular Formula C₁₄H₁₃NO₂PubChem CID: 119565
Molecular Weight 227.26 g/mol PubChem CID: 119565
Recommended Solvent Dimethyl Sulfoxide (DMSO), Cell Culture GradeBroad solubility and compatibility with cell culture media.[4]
Typical Stock Concentration 10 mM to 100 mMTo minimize final solvent concentration in culture.
Final Solvent Concentration ≤ 0.5% (v/v) To avoid solvent-induced cytotoxicity.[3][6]
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)To ensure chemical stability. Aliquot to avoid freeze-thaw cycles.[10]
Detailed Experimental Protocols

These protocols provide step-by-step methodologies for preparing and using 3-(3-Acetylaminophenyl)phenol in cell culture.

Objective: To prepare a sterile, high-concentration master stock of 3-(3-Acetylaminophenyl)phenol in DMSO.

Materials:

  • 3-(3-Acetylaminophenyl)phenol powder

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Purity ≥99%)[4]

  • Calibrated analytical balance

  • Sterile, amber, conical-bottom microcentrifuge tubes or cryovials

  • Sterile, positive displacement pipette tips

  • Vortex mixer

Procedure:

  • Pre-Weighing Preparation: Bring the vial containing the compound powder to room temperature before opening to prevent moisture condensation.

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L x 0.001 L x 227.26 g/mol x 1000 mg/g = 11.36 mg

  • Weighing: Using an analytical balance in a chemical fume hood, carefully weigh 11.36 mg of 3-(3-Acetylaminophenyl)phenol powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add 1.0 mL of cell culture-grade DMSO to the tube containing the powder.

  • Solubilization: Cap the tube securely and vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquoting and Storage: Once fully dissolved, dispense the master stock solution into sterile, single-use, amber cryovials (e.g., 20-50 µL aliquots). This minimizes freeze-thaw cycles and protects the compound from light. Store the aliquots at -80°C for long-term stability.[10]

Objective: To dilute the master stock solution into complete cell culture medium to achieve the final desired treatment concentration.

Procedure:

  • Thaw Stock: Remove one aliquot of the 50 mM master stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 10 mL of medium with a final concentration of 50 µM:

    • Use the formula: M₁V₁ = M₂V₂

    • (50 mM) x V₁ = (0.050 mM) x 10 mL

    • V₁ = (0.050 mM x 10 mL) / 50 mM = 0.01 mL = 10 µL

  • Serial Dilution (Recommended): To ensure accuracy and homogeneity, it is best practice to perform a serial dilution.

    • Step A (Intermediate Dilution): Add 2 µL of the 50 mM stock to 998 µL of complete culture medium. This creates a 100 µM intermediate solution. Vortex gently.

    • Step B (Final Dilution): Add 5 mL of the 100 µM intermediate solution to 5 mL of fresh complete culture medium to achieve the final 50 µM working concentration.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the equivalent volume of DMSO to the same final volume of media. In the example above, the final DMSO concentration is 0.1% (10 µL of DMSO in 10 mL of medium). Therefore, add 10 µL of pure DMSO to 10 mL of complete culture medium to create the vehicle control.

  • Cell Treatment: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Gently swirl the plates or flasks to ensure even distribution.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes, enhancing understanding and protocol adherence.

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh 1. Weigh Compound (11.36 mg) dissolve 2. Dissolve in DMSO (1 mL for 50 mM) weigh->dissolve aliquot 3. Aliquot & Store (-80°C) dissolve->aliquot dilute 4. Prepare Working Solution (e.g., 50 µM in Medium) aliquot->dilute Thaw one aliquot treat 5. Treat Cells (Include Vehicle Control) dilute->treat analyze 6. Analyze Cellular Response treat->analyze

Caption: Workflow for preparing and using 3-(3-Acetylaminophenyl)phenol.

As a phenol derivative, this compound could potentially interact with numerous pathways. Phenols are known to exert effects through protein denaturation and membrane disruption, which can trigger stress responses.[2] A generalized cellular response pathway is depicted.

G compound 3-(3-Acetylaminophenyl)phenol membrane Cell Membrane Disruption compound->membrane protein Protein Denaturation compound->protein stress Cellular Stress Response (e.g., ER Stress, Oxidative Stress) membrane->stress protein->stress apoptosis Apoptosis / Cytotoxicity stress->apoptosis

Caption: Generalized mechanism of action for phenolic compounds.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. [Link]

  • Galvão, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected Effects of DMSO on Tissues and Cells. PLoS ONE, 9(10), e110738.
  • Stock Solutions. Cold Spring Harbor Protocols. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf. [Link]

  • Ilić, T., Kopač, D., & Resnik, N. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Toxics, 9(5), 92.
  • de Abreu, T. C., de Oliveira, P. F. V., de-Deus-Wagatsuma, V. M., & de-Melo-Reis, P. R. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 1495808.
  • 3-(Dimethylamino)phenol | C8H11NO | CID 7421 - PubChem. [Link]

  • Grao, M., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 94(1), 235-249.
  • What is Phenol used for? - Patsnap Synapse. [Link]

  • ASSAY Of PHENOL. [Link]

  • St-Onge, M., et al. (2023). Phenol Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Discussion on ResearchGate about solvent choice for phenolic acids. [Link]

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Application Note: 3-(3-Acetylaminophenyl)phenol as a Versatile Biochemical Probe in High-Throughput and Biophysical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Screening Scientists, and FBDD Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Chemical Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of a highly characterized, structurally rigid biochemical probe is paramount. 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8) has emerged as a highly versatile dual-functional probe.

From a structural perspective, the molecule consists of a biphenyl core with meta, meta' substitutions. Unlike para-substituted biphenyls that adopt a linear conformation, the meta, meta' geometry forces the molecule into a "boomerang" shape. This specific dihedral presentation is highly advantageous for targeting L-shaped hydrophobic pockets, such as the adenine-binding clefts of kinases or the acetyl-lysine binding pockets of epigenetic proteins.

Crucially, the molecule possesses two distinct functional handles:

  • The Acetamido Group: Acts as a structural mimetic of acetylated lysine (AcK), making it an ideal substrate for Histone Deacetylases (HDACs) or a competitive binder for Bromodomains (BRDs).

  • The Phenol Group: Provides a distinct hydrogen-bond donor/acceptor vector and serves as an anchor for biophysical immobilization or secondary metabolic screening.

This guide details the deployment of 3-(3-Acetylaminophenyl)phenol in a self-validating screening cascade: a primary label-free enzymatic screen using RapidFire Mass Spectrometry (RF-MS), followed by orthogonal biophysical validation using Surface Plasmon Resonance (SPR).

Quantitative Data & Physicochemical Profiling

Before initiating any screening campaign, the physicochemical boundaries of the probe must be established to ensure assay fidelity and rule out aggregation-based false positives.

Table 1: Physicochemical Properties & Screening Metrics

ParameterValueScientific Significance
Molecular Weight 227.26 g/mol Ideal for FBDD (Rule of 3 compliant); requires high-sensitivity SPR.
Formula C₁₄H₁₃NO₂Stable biphenyl architecture; resistant to auto-oxidation.
H-Bond Donors / Acceptors 2 / 2Optimal for establishing specific vector networks in binding pockets.
Target Application Epigenetics (HDAC/BRD)Acetamido group mimics AcK; phenol acts as an auxiliary anchor.
RF-MS Mass Shift (HDAC) -42 Da (Deacetylation)Parent: 227.26 Da Product: 185.22 Da. Easily resolved by MS.
Expected SPR Kd​ 10 – 50 µMTypical transient affinity for fragment probes; requires rapid kinetic fitting.

Protocol 1: Primary HTS via RapidFire Mass Spectrometry (RF-MS)

Mechanistic Causality

Traditional HTS relies heavily on fluorogenic substrates. However, fluorescent interference from library compounds frequently generates false positives. By utilizing RapidFire Mass Spectrometry (RF-MS), we measure the direct, label-free enzymatic conversion of 3-(3-Acetylaminophenyl)phenol to 3-(3-Aminophenyl)phenol by HDAC enzymes. The RF-MS system utilizes ultrafast solid-phase extraction (SPE) coupled to a triple quadrupole mass spectrometer, enabling throughputs of 10–15 seconds per sample [1, 2].

Step-by-Step Methodology

Step 1: Assay Incubation

  • Prepare assay buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 0.01% BSA.

  • Dispense 10 µL of HDAC enzyme solution (e.g., HDAC1 at 5 nM final concentration) into a 384-well polypropylene plate.

  • Pin-transfer 100 nL of the test inhibitor library (in 100% DMSO) into the assay wells. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of 3-(3-Acetylaminophenyl)phenol substrate (final concentration: 5 µM, near the established Km​ ).

Step 2: Reaction Quenching

  • After 30 minutes of incubation, quench the reaction by adding 20 µL of 1% Formic Acid containing an internal standard (e.g., heavy-isotope labeled analogue). Causality: The acidic shift immediately denatures the enzyme and protonates the analytes, optimizing them for positive-ion electrospray ionization (ESI).

Step 3: RapidFire SPE and MS/MS Detection

  • Load the 384-well plate onto the RapidFire autosampler.

  • Aspirate samples onto a C4 SPE cartridge. Wash with 0.1% Formic Acid in LC-MS grade water for 3 seconds to desalt the sample.

  • Elute the analytes into the triple quadrupole MS using 0.1% Formic Acid in 80% Acetonitrile for 3 seconds.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Parent Probe: m/z 228.1 186.1

    • Deacetylated Product: m/z 186.1 169.1

RF_MS_Workflow A 1. Enzymatic Reaction (HDAC + Probe) B 2. Acid Quenching (1% Formic Acid) A->B C 3. RapidFire SPE (Desalting on C4) B->C D 4. MS/MS Detection (MRM Mass Shift) C->D

Fig 1. Label-free High-Throughput Screening workflow using RapidFire Mass Spectrometry.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Mechanistic Causality

Enzymatic inhibition can occur via non-specific mechanisms (e.g., aggregation, redox cycling). To validate that hits from the RF-MS screen are true orthosteric or allosteric binders, Surface Plasmon Resonance (SPR) is employed. SPR provides real-time, label-free kinetic data ( kon​ , koff​ , and Kd​ ) [3]. Because 3-(3-Acetylaminophenyl)phenol is a low-molecular-weight fragment, it induces a very small refractive index change. Therefore, high-density immobilization of the target protein is strictly required.

Step-by-Step Methodology

Step 1: Sensor Chip Preparation

  • Utilize a CM5 (carboxymethyl dextran) sensor chip on a high-sensitivity SPR instrument (e.g., Biacore 8K).

  • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Dilute the target protein (e.g., BRD4 or HDAC) in 10 mM Sodium Acetate (pH 4.5) to pre-concentrate the protein via electrostatic attraction to the dextran matrix.

  • Inject the protein until an immobilization level of 5,000–8,000 Response Units (RU) is achieved.

  • Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Analyte Preparation and Solvent Correction

  • Prepare the running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and exactly 2% DMSO. Causality: Strict DMSO matching is critical because bulk refractive index changes from DMSO mismatch can completely mask the small response of the 227 Da fragment.

  • Prepare a 6-point dose-response series of the probe (e.g., 1.56 µM to 50 µM) in the running buffer.

Step 3: Kinetic Injection and Analysis

  • Inject the probe concentrations over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Allow 60 seconds for association and 120 seconds for dissociation.

  • Fit the resulting double-referenced sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( Kd​ ).

SPR_Logic Target Immobilized Target (CM5 Sensor Chip) Binding Direct Binding (Real-time Association) Target->Binding Probe 3-(3-Acetylaminophenyl)phenol (Fragment Probe) Probe->Binding Kinetics Kinetic Profiling (kon, koff, Kd) Binding->Kinetics

Fig 2. Surface Plasmon Resonance (SPR) biophysical validation and kinetic profiling.

References

  • Jonas M, LaMarr WA, Ozbal C. "Mass spectrometry in high-throughput screening: a case study on acetyl-coenzyme A carboxylase using RapidFire--mass spectrometry (RF-MS)." Combinatorial Chemistry & High Throughput Screening, 2009.[Link]

  • Leveridge M, et al. "Demonstrating enhanced throughput of RapidFire mass spectrometry through multiplexing using the JmjD2d demethylase as a model system." Journal of Biomolecular Screening, 2014.[Link]

  • Neumann T, Junker HD, Schmidt K, Sekul R. "SPR-based fragment screening: advantages and applications." Current Topics in Medicinal Chemistry, 2007.[Link]

Application Note: Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.[2] For professionals in pharmaceutical research and drug development, NMR is an indispensable tool for verifying molecular structure, assessing purity, and understanding molecular interactions.

This application note provides a comprehensive guide to the characterization of 3-(3-Acetylaminophenyl)phenol (also known as 3-Acetamidophenol), a key intermediate and structural motif in medicinal chemistry. We will delve into the theoretical prediction of its ¹H and ¹³C NMR spectra, provide detailed, field-proven protocols for sample preparation and data acquisition, and outline the steps for robust data processing and interpretation. This guide is designed to equip researchers with both the practical steps and the scientific rationale needed to obtain and interpret high-quality NMR data for this and similar disubstituted aromatic compounds.

Molecular Structure and Predicted Spectroscopic Features

The unique arrangement of the hydroxyl (-OH) and acetylamino (-NHCOCH₃) groups on the phenyl ring of 3-(3-Acetylaminophenyl)phenol dictates a specific and predictable NMR fingerprint. Understanding these features a priori is crucial for efficient spectral assignment.

Scientist's Note: The Role of Substituent Effects

The chemical shift of a proton or carbon nucleus in a benzene ring is highly sensitive to the electronic effects of substituents.[3][4] Electron-donating groups (EDGs) like -OH and -NHR increase electron density, particularly at the ortho and para positions, causing the nuclei at these positions to be more "shielded" and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nuclei and shifting their signals downfield. The acetylamino group (-NHCOCH₃) is an activating, electron-donating group, while the hydroxyl (-OH) group is also a strong activator. Their combined influence determines the final spectral appearance.

Figure 1: Structure of 3-(3-Acetylaminophenyl)phenol with Atom Numbering

Caption: Structure and IUPAC numbering for 3-(3-Acetylaminophenyl)phenol.

Predicted ¹H NMR Spectrum

Based on the known spectrum and substituent effects, four distinct signals are expected in the aromatic region, along with singlets for the hydroxyl, amide, and methyl protons. A common solvent for this type of molecule is DMSO-d₆, as it readily dissolves the compound and its exchangeable -OH and -NH protons are clearly visible.

Table 1: Predicted ¹H NMR Data for 3-(3-Acetylaminophenyl)phenol in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
H-C₈ (CH₃)~2.0Singlet (s)3HTypical chemical shift for an acetyl methyl group.
H-C₄, H-C₅, H-C₆6.5 - 7.3Multiplets (m)3HComplex region due to meta and ortho couplings. H-C6 is ortho to -OH and meta to -NHAc. H-C5 is meta to both. H-C4 is ortho to -OH and meta to -NHAc.
H-C₂~7.5Singlet-like (s) or narrow triplet (t)1HAppears as a broad singlet or narrow triplet, located between two carbons. It is ortho to the -NHAc group and meta to the -OH group, leading to a downfield shift.
H-N~9.8Broad Singlet (br s)1HAmide proton, typically broad and downfield. Exchangeable with D₂O.
H-O~9.4Broad Singlet (br s)1HPhenolic proton, typically broad. Exchangeable with D₂O.

Note: A ¹H NMR spectrum has been reported for 3-Acetamidophenol, which confirms these general features.[5]

Predicted ¹³C NMR Spectrum

No experimental ¹³C NMR spectrum for 3-(3-Acetylaminophenyl)phenol is readily available in public databases. However, a highly accurate prediction can be made using the principle of substituent additivity. The chemical shifts (δ) are calculated by adding the substituent chemical shifts (SCS) for the -OH and -NHCOCH₃ groups to the base value of benzene (128.5 ppm).[6]

Table 2: Substituent Chemical Shift (SCS) Increments (in ppm) for Benzene

SubstituentΔδ (ipso, C1)Δδ (ortho, C2)Δδ (meta, C3)Δδ (para, C4)
-OH +26.9-12.7+1.4-7.3
-NHCOCH₃ +11.1-9.9+0.2-5.6

Source: SCS values are well-established and compiled in various NMR databases and textbooks.[6][7]

The predicted chemical shift for each carbon atom is calculated as: δ_C = 128.5 ppm + Σ (SCS of each substituent relative to that carbon)

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-(3-Acetylaminophenyl)phenol

CarbonCalculation (δ = 128.5 + Δδ_OH + Δδ_NHAc)Predicted δ (ppm)
C₁ (C-OH)128.5 + 26.9 (ipso) + 0.2 (meta)155.6
C₂ (C-NHAc)128.5 + 1.4 (meta) + 11.1 (ipso)141.0
C₃128.5 -12.7 (ortho) -9.9 (ortho)105.9
C₄128.5 + 1.4 (meta) -5.6 (para)124.3
C₅128.5 -7.3 (para) + 0.2 (meta)121.4
C₆128.5 -12.7 (ortho) + 0.2 (meta)116.0
C₇ (C=O)N/A (Side chain)~168.5
C₈ (CH₃)N/A (Side chain)~24.0

Note: The calculated values provide a robust estimate. Actual values may vary slightly due to solvent effects and interactions between the substituents.

Experimental Protocols

The following protocols are designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for unambiguous structural confirmation.

Figure 2: General NMR Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation prep1 Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep2 Dissolve in ~0.7 mL Deuterated Solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Filter into NMR Tube (if particulates are present) prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire Spectra (¹H, ¹³C, optional 2D) acq2->acq3 proc1 Fourier Transform (FID -> Spectrum) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shift (Reference to solvent peak) proc2->proc3 anl1 Peak Picking and Integration (¹H) proc3->anl1 anl2 Assign Signals to Molecular Structure anl1->anl2 anl3 Final Report Generation anl2->anl3

Sources

Application Notes & Protocols: In Vivo Dosing of 3-(3-Acetylaminophenyl)phenol in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

3-(3-Acetylaminophenyl)phenol, more commonly known as N-acetyl-meta-aminophenol (AMAP), is a non-hepatotoxic regioisomer of the widely used analgesic and antipyretic, acetaminophen (APAP or paracetamol).[1][2] In preclinical research, particularly in studies investigating drug-induced liver injury (DILI), AMAP has frequently been employed as a crucial negative control.[3] Its structural similarity to APAP, combined with its markedly different toxicity profile in murine models, allows researchers to delineate the specific mechanisms of APAP-induced hepatotoxicity from more general pharmacological effects.[2][3]

The key mechanistic divergence lies in their metabolic pathways. While APAP is metabolized by cytochrome P450 enzymes to the highly reactive and toxic intermediate N-acetyl-p-benzoquinone imine (NAPQI), AMAP metabolism does not produce this species.[4] In mice, this difference is stark, with AMAP showing significantly lower toxicity compared to an equivalent dose of APAP.[1][5] This makes AMAP an invaluable tool for isolating the downstream cellular events triggered specifically by NAPQI, such as glutathione (GSH) depletion, mitochondrial dysfunction, and oxidative stress.[6][7]

However, it is of critical importance for researchers to note that this non-toxic profile is species-specific. Studies using ex vivo precision-cut liver slices have surprisingly revealed that AMAP is, in fact, toxic to both rat and human liver tissue, sometimes equally or more so than APAP.[1][8] This underscores the necessity of using AMAP strictly as a negative control within the well-defined context of murine and hamster models, and highlights the translational limitations when extrapolating findings to humans.[1][8]

These application notes provide a comprehensive guide for researchers on the formulation, dosing, and administration of AMAP in mice for in vivo studies, synthesized from established experimental precedents.

Compound Details and Properties

PropertyValue
IUPAC Name N-(3-hydroxyphenyl)acetamide
Common Synonyms 3-(3-Acetylaminophenyl)phenol, AMAP, 3'-Hydroxyacetanilide
CAS Number 621-42-1
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to light beige crystalline powder
Solubility Sparingly soluble in water. Soluble in ethanol, methanol, and DMSO.

In Vivo Dosing Guidelines for Murine Models

Formal dosing guidelines for AMAP as a standalone agent are not established. Instead, dosing strategies are derived from comparative studies where AMAP is used as a non-toxic control for APAP. The dose is typically matched to the dose of APAP being investigated.

Empirically Derived Dosing Ranges

The following table summarizes doses of AMAP that have been used in published in vivo murine studies. The most common application is in acute, single-dose toxicity or mechanistic studies.

Dose (mg/kg)Mouse StrainRoute of AdministrationStudy Context & ObservationsReference
300 mg/kgC57BL/6JIntraperitoneal (i.p.)Comparative metabonomic study with APAP. AMAP caused minimal, transient metabolic perturbations. No centrilobular necrosis observed at 6 hours post-dose.[6]
600 mg/kgCD1Intraperitoneal (i.p.)Used as a non-toxic control against an equimolar toxic dose of APAP. AMAP-treated mice showed 100% survival at 48 hours, whereas APAP resulted in only 30% survival.[4]

Expert Insight: For a typical acute study aiming to contrast the hepatotoxicity of APAP, a dose of 300-600 mg/kg of AMAP administered intraperitoneally is a well-precedented starting point. This range aligns with doses of APAP known to induce significant liver injury in mice.[4][6][7]

Experimental Protocols

Preparation of Dosing Solution

The limited aqueous solubility of AMAP necessitates the use of a vehicle for in vivo administration. The choice of vehicle is critical to ensure complete solubilization and minimize vehicle-induced toxicity.

Materials:

  • 3-(3-Acetylaminophenyl)phenol (AMAP) powder

  • Dimethyl sulfoxide (DMSO), USP grade

  • Sterile Saline (0.9% NaCl), USP grade

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Warming block or water bath (set to 37-40°C)

Protocol (for a 30 mg/mL stock solution):

  • Weighing: Accurately weigh the required amount of AMAP powder. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of AMAP.

  • Initial Solubilization: Add a small volume of DMSO to the AMAP powder. A common starting ratio is 10-20% of the final volume (e.g., 100-200 µL of DMSO for a 1 mL final volume).

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes until the AMAP is fully dissolved in the DMSO. Gentle warming to 37°C can aid dissolution.

  • Dilution with Saline: While vortexing, slowly add sterile saline to bring the solution to the final desired volume. This gradual addition is crucial to prevent precipitation of the compound.

  • Final Check: Ensure the final solution is clear and free of any particulates. If precipitation occurs, the ratio of DMSO may need to be increased.

  • Administration: Use the prepared solution immediately. Do not store solutions containing DMSO for extended periods.

Self-Validation Check: The final vehicle concentration of DMSO should be kept as low as possible, ideally below 10% of the total injection volume, to avoid confounding inflammatory or toxic effects.[9]

Administration Protocol (Intraperitoneal Injection)

Materials:

  • Prepared AMAP dosing solution

  • Appropriate mouse strain (e.g., C57BL/6, CD1), typically 8-12 weeks old

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

Protocol:

  • Animal Preparation: Acclimatize animals to the facility for at least one week prior to the experiment. Fasting (e.g., overnight) is common in APAP toxicity studies to synchronize metabolic states and is recommended when using AMAP as a control.

  • Dosage Calculation:

    • Weigh each mouse immediately before dosing.

    • Calculate the required injection volume: Volume (mL) = (Mouse Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)

    • Example: For a 25g (0.025 kg) mouse receiving a 300 mg/kg dose from a 30 mg/mL solution: Volume = (0.025 kg × 300 mg/kg) / 30 mg/mL = 0.25 mL

  • Injection Procedure:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse slightly head-down.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure the needle is not in a blood vessel or organ.

    • Inject the calculated volume smoothly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Follow the experimental timeline for sample collection (e.g., blood collection for serum transaminase levels, tissue harvesting for histology or metabonomics).[6][10]

Visualization of Experimental Logic

Workflow for Comparative Toxicity Study

The following diagram outlines a typical workflow for an in vivo study using AMAP as a negative control to investigate APAP-induced hepatotoxicity.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing cluster_analysis Phase 3: Analysis & Endpoints A Animal Acclimatization (1 week) B Overnight Fasting A->B C Prepare Dosing Solutions (Vehicle, APAP, AMAP) B->C D Weigh Animals & Calculate Dose Volume C->D E Group 1: Vehicle Control (i.p.) D->E F Group 2: APAP (e.g., 300 mg/kg, i.p.) D->F G Group 3: AMAP (e.g., 300 mg/kg, i.p.) D->G H Monitor Animals G->H I Sample Collection at Time Points (e.g., 1, 3, 6, 24h) H->I J Serum Analysis (ALT, AST) I->J K Liver Histopathology (H&E Staining) I->K L Metabonomics / Biomarker Analysis I->L G cluster_metabolism Hepatic Metabolism (CYP450) cluster_outcome Cellular Outcome in Mice APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Bioactivation AMAP AMAP (3-Hydroxyacetanilide) AMAP_Met Non-toxic Metabolites AMAP->AMAP_Met Detoxification Toxicity GSH Depletion Mitochondrial Injury Centrilobular Necrosis NAPQI->Toxicity NoToxicity No Significant Injury (Negative Control) AMAP_Met->NoToxicity

Caption: Divergent metabolic pathways of APAP and AMAP in mice.

References

  • Hadi, M., Dragovic, S., van Swelm, R., Herpers, B., van de Water, B., Russel, F. G., Commandeur, J. N., & Groothuis, G. M. (2013). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. Archives of Toxicology, 87(1), 155–165. [Link]

  • ResearchGate. (2012). AMAP, the alleged non-toxic isomer of acetaminophen, is toxic in rat and human liver. [Link]

  • Howell, B. A., Siler, S. Q., & Watkins, P. B. (2014). Use of A Systems Model of Drug-Induced Liver Injury (DILIsym®) to Elucidate the Mechanistic Differences between Acetaminophen and its Less-toxic Isomer, AMAP, in Mice. Toxicological Sciences, 139(1), 253-264. [Link]

  • Pierce, R. H., Franklin, C. C., & Bruschi, S. A. (2002). Differential Regulation of Mitogen-Activated Protein Kinase Pathways by Acetaminophen and Its Nonhepatotoxic Regioisomer 3′-Hydroxyacetanilide in TAMH Cells. Toxicological Sciences, 69(2), 423–431. [Link]

  • Al-Ostoot, F. H., & Salah, A. A. (2018). Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. ACS Omega, 3(12), 18471–18481. [Link]

  • Sun, J., Schnackenberg, L. K., Pence, L., Bhatt, A., & Beger, R. D. (2016). Comparative metabonomic analysis of hepatotoxicity induced by acetaminophen and its less toxic meta-isomer. Journal of Molecular and Clinical Medicine, 1(1), 1-11. [Link]

  • Holme, J. A., Dahlin, D. C., Nelson, S. D., & Soderlund, E. J. (1991). Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. Biochemical Pharmacology, 42(5), 1137–1142. [Link]

  • McGill, M. R., Li, F., Sharpe, M. R., Williams, C. D., Curry, S. C., Ma, X., & Jaeschke, H. (2014). Mitochondrial protein adducts formation and mitochondrial dysfunction during N-acetyl-m-aminophenol (AMAP)-induced hepatotoxicity in primary human hepatocytes. Toxicology and Applied Pharmacology, 279(2), 248–255. [Link]

  • McGill, M. R., Sharpe, M. R., Williams, C. D., Taha, M., Curry, S. C., & Jaeschke, H. (2012). Acetaminophen-induced Liver Injury in Rats and Mice: Comparison of Protein Adducts, Mitochondrial Dysfunction, and Oxidative Stress in the Mechanism of Toxicity. Toxicology and Applied Pharmacology, 264(3), 387–394. [Link]

  • Kim, D. G., et al. (2023). Protective Effects of Apamin on Acetaminophen-Induced Hepatotoxicity in Mice. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Patel, M., et al. (2023). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 28(4), 1693. [Link]

Sources

Comprehensive LC-MS/MS Fragmentation Pathways and Analytical Protocols for 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Technical Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The structural elucidation of biphenyl derivatives is a critical component of modern pharmaceutical development, particularly for kinase inhibitors and analgesic precursors. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways for 3-(3-Acetylaminophenyl)phenol (Chemical Formula: C₁₄H₁₃NO₂, Monoisotopic Mass: 227.0946 Da). By combining high-resolution LC-MS/MS protocols with mechanistic gas-phase ion chemistry, this guide provides a self-validating analytical framework for identifying this compound and its structural analogs in complex biological or synthetic matrices.

Mechanistic Fragmentation Pathways: Causality and Chemical Logic

To confidently identify 3-(3-Acetylaminophenyl)phenol, analysts must look beyond simple mass matching and understand the causality of its gas-phase dissociation. In positive ion mode (ESI+), the molecule readily forms a protonated precursor ion [M+H]⁺ at m/z 228.102. The subsequent collision-induced dissociation (CID) is governed by the relative proton affinities of its functional groups.

Primary Cleavage: The Ketene Neutral Loss (-42 Da)

The most dominant and diagnostically critical fragmentation event is the loss of a neutral ketene molecule (CH₂=C=O, 42.011 Da)[1][2].

  • The Causality: While the carbonyl oxygen of the acetamide group is the most basic site and the primary locus of protonation, CID provides enough internal energy to drive proton migration to the adjacent amide nitrogen. This triggers a 1,3-hydrogen shift from the acetyl methyl group to the nitrogen, resulting in the expulsion of ketene via a four-membered transition state.

  • Diagnostic Value: The resulting intense product ion at m/z 186.091 ([3-(3-aminophenyl)phenol + H]⁺) is a hallmark of N-aryl acetamides[1].

Secondary Cleavages: Phenolic and Aminic Dissociation

Following the formation of the m/z 186.091 intermediate, the molecule undergoes secondary fragmentation pathways characteristic of unprotected phenols and primary amines:

  • Loss of Carbon Monoxide (-28 Da): A classic signature of phenolic compounds is the loss of CO (27.995 Da)[3]. This proceeds via an initial keto-enol tautomerization of the phenol to a cyclohexadienone intermediate. Subsequent ring contraction and decarbonylation yield a stable, five-membered cyclopentadienyl-type cation at m/z 158.096[4][5].

  • Loss of Ammonia (-17 Da) and Water (-18 Da): The exposed primary amine and hydroxyl groups can undergo direct neutral losses of NH₃ (yielding m/z 169.064) and H₂O (yielding m/z 168.081), respectively. These pathways are highly dependent on the applied collision energy (CE).

Pathway M [M+H]+ m/z 228.102 Protonated Precursor F1 Fragment A m/z 186.091 [M+H - Ketene]+ M->F1 - CH2CO (-42.011 Da) Neutral Loss F2 Fragment B m/z 169.064 [M+H - Ketene - NH3]+ F1->F2 - NH3 (-17.027 Da) F3 Fragment C m/z 168.081 [M+H - Ketene - H2O]+ F1->F3 - H2O (-18.011 Da) F4 Fragment D m/z 158.096 [M+H - Ketene - CO]+ F1->F4 - CO (-27.995 Da)

Fig 1. Proposed CID MS/MS fragmentation pathway for 3-(3-Acetylaminophenyl)phenol in ESI+.

Quantitative Data Summarization

The table below summarizes the theoretical exact masses and diagnostic utility of the primary fragment ions observed during CID.

Ion TypeFormulaExact Mass (m/z)Neutral LossRelative AbundanceDiagnostic Value
Precursor [C₁₄H₁₃NO₂ + H]⁺228.102N/A100% (Low CE)Confirms intact biphenyl acetamide
Fragment A [C₁₂H₁₁NO + H]⁺186.09142.011 (CH₂CO)Base Peak (Mid CE)Unambiguous indicator of N-aryl acetamide
Fragment B [C₁₂H₈O + H]⁺169.06417.027 (NH₃)ModerateConfirms presence of primary amine post-ketene loss
Fragment C [C₁₂H₉N + H]⁺168.08118.011 (H₂O)LowConfirms unprotected phenol group
Fragment D [C₁₁H₁₁N + H]⁺158.09627.995 (CO)ModerateConfirms phenolic ring via cyclohexadienone intermediate

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the generated data, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates deliberate causality in solvent choice and mandatory quality control (QC) gates to prevent false positives from carryover or isobaric interference.

Reagents and Sample Preparation
  • Solvent Causality: Prepare a 1 µg/mL stock solution of 3-(3-Acetylaminophenyl)phenol in 50:50 Methanol/Water. Why? Methanol ensures the solvation of the lipophilic biphenyl core, while water maintains compatibility with the initial reverse-phase LC gradient.

  • Protonation Facilitator: Ensure all LC mobile phases contain 0.1% Formic Acid (FA). Why? FA provides an abundant proton source to drive the formation of the[M+H]⁺ precursor ion, maximizing ESI+ sensitivity.

UHPLC Separation Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

MS/MS Optimization and System Suitability (Self-Validation)

Before acquiring sample data, the system must validate its own calibration and cleanliness:

  • Blank Injection (Carryover Check): Inject 50:50 MeOH/H₂O. Monitor m/z 228.1 → 186.1. The signal-to-noise ratio must be < 3:1.

  • System Suitability Test (SST): Inject a known acetamide standard (e.g., Acetaminophen, m/z 152.1). Apply 20 eV collision energy and verify the presence of the m/z 110.1 product ion (ketene loss). Why? This proves the collision cell is actively and accurately inducing the specific 1,3-hydrogen shift mechanism required for the target analyte.

  • Analyte Acquisition: Subject the m/z 228.1 precursor to a collision energy (CE) ramp (15 eV, 25 eV, 35 eV) using Nitrogen as the collision gas to capture both primary (ketene) and secondary (CO, NH₃) neutral losses.

LCMS_Workflow S1 1. Sample & QC Prep (Include Acetamide SST) S2 2. UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 3. ESI Ionization (Positive Mode, +3.5 kV) S2->S3 S4 4. Q1 Isolation (Precursor m/z 228.1) S3->S4 S5 5. CID Fragmentation (N2 Gas, CE Ramp 15-35 eV) S4->S5 S6 6. Q3/TOF Detection (Product Ion Scan m/z 50-250) S5->S6

Fig 2. Self-validating LC-MS/MS experimental workflow for targeted fragmentation analysis.

Conclusion

The identification of 3-(3-Acetylaminophenyl)phenol relies heavily on the predictable gas-phase chemistry of its functional groups. By tracking the primary neutral loss of ketene (-42 Da) followed by the secondary loss of carbon monoxide (-28 Da) from the phenol ring, analysts can unambiguously confirm the molecular structure. Utilizing the self-validating LC-MS/MS protocol provided ensures high-confidence data free from instrumental artifacts.

References

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Available at:[Link]

  • ACS Earth and Space Chemistry. Quantum Chemical Insights into the Dissociation of Phenol: Shedding Light on Impact Ionization Mass Spectrometry. Available at:[Link]

  • AIP Publishing. Unimolecular thermal decomposition of phenol and d5-phenol: Direct observation of cyclopentadiene formation via cyclohexadienone. Available at:[Link]

  • ChemRxiv. Comparing the Collision-Induced Dissociation of Trimethyl Lysine+ and Acetyl Lysine-H+. Available at:[Link]

Sources

Application Note: Preparation and Validation of 3-(3-Acetylaminophenyl)phenol Stock Solutions for Pharmacological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Identity: 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8) | Molecular Weight: 227.26 g/mol | Formula: C₁₄H₁₃NO₂

Physicochemical Profiling & Solvent Rationale

In preclinical drug discovery and in vitro pharmacology, the integrity of the compound stock solution is the foundational variable that dictates assay reproducibility. 3-(3-Acetylaminophenyl)phenol is a biphenyl derivative characterized by a lipophilic core flanked by a phenol group and an acetamide moiety.

The Causality of Solvent Selection: While the phenol and acetamide groups provide excellent hydrogen-bond donor and acceptor capabilities, the planar biphenyl core renders the compound poorly soluble in purely aqueous buffers. Consequently, 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent[1].

However, DMSO is highly hygroscopic. If exposed to ambient air, uncapped DMSO stocks can absorb up to 50% water by volume within 24–72 hours[2]. The influx of water alters the dielectric constant of the solvent, leading to the premature micro-precipitation of the lipophilic biphenyl core. Furthermore, dissolved oxygen and moisture can accelerate the oxidative degradation of the phenol group. Therefore, strict environmental controls—specifically argon overlay and desiccation—are not optional; they are mechanistic requirements for maintaining compound integrity[1].

Quantitative Data: Stock Preparation Parameters

To standardize pharmacological screening, stock solutions are typically prepared at 10 mM or 50 mM concentrations. The table below summarizes the exact mass-to-volume ratios required for 3-(3-Acetylaminophenyl)phenol (MW: 227.26 g/mol ).

Target ConcentrationVolume of 100% DMSOMass of Compound RequiredRecommended Aliquot VolumeStorage Temperature
1 mM 1.0 mL0.23 mg50 µL-20°C or -80°C
10 mM 1.0 mL2.27 mg50 µL-20°C or -80°C
50 mM 1.0 mL11.36 mg20 µL-80°C

Experimental Protocol: Stock Solution Preparation

This protocol is designed as a self-validating system . By incorporating an analytical quality control (QC) step before freezing, you ensure that any downstream assay failures are isolated to biological variables, not compound degradation or weighing artifacts.

Phase 1: Dissolution and Aliquoting
  • Equilibration: Transfer the lyophilized vial of 3-(3-Acetylaminophenyl)phenol from cold storage to a desiccator. Allow it to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes ambient moisture to condense directly onto the powder, permanently compromising the anhydrous state of the final stock.

  • Weighing & Solvation: Weigh the required mass (e.g., 2.27 mg for a 10 mM stock) using an analytical balance. Immediately add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex the solution for 30 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

  • Self-Validation (QC Check): Extract a 1 µL aliquot and dilute it 1:1000 in methanol. Read the absorbance via UV-Vis spectrophotometry or run an LC-MS injection to confirm the exact concentration and compound purity against a known standard.

  • Aliquoting: Dispense the validated stock into low-bind polypropylene microcentrifuge tubes.

    • Causality: Polystyrene and standard glass can cause non-specific adsorption of the lipophilic biphenyl core over prolonged storage. Polypropylene mitigates this risk[1].

  • Argon Overlay: Gently blow a stream of inert Argon gas into the headspace of each tube for 3–5 seconds before immediately capping.

    • Causality: Argon displaces oxygen and moisture, preventing hydration and oxidation during freeze-thaw cycles[1].

G N1 Weigh 3-(3-Acetylaminophenyl)phenol (Anhydrous Conditions) N2 Dissolve in 100% Anhydrous DMSO (Cell-Culture Grade) N1->N2 N3 QC Validation via LC-MS (Confirm Concentration) N2->N3 N4 Aliquot into Low-Bind Polypropylene Tubes N3->N4 N5 Argon Gas Overlay (Prevent Hydration) N4->N5 N6 Store at -20°C or -80°C (Desiccated) N5->N6

Workflow for the preparation, validation, and storage of 3-(3-Acetylaminophenyl)phenol DMSO stocks.

Pharmacological Assay Implementation & Kinetic Solubility

When transitioning from a 100% DMSO stock to an aqueous biological assay (e.g., cell culture media or biochemical kinase buffers), the sudden shift in solvent polarity can cause 3-(3-Acetylaminophenyl)phenol to crash out of solution.

To maintain trustworthiness in your IC₅₀ or EC₅₀ data, the dilution protocol must be coupled with a Kinetic Solubility Assessment . Relying on visual inspection is insufficient; micro-precipitates can scatter light and cause false readouts in fluorescence or absorbance-based assays[3].

Phase 2: Aqueous Dilution and Nephelometry Validation
  • Intermediate Dilution: Thaw the 10 mM stock in a desiccator. Prepare an intermediate dilution in 100% DMSO (e.g., 1 mM) to establish your dose-response curve.

  • Aqueous Transfer: Transfer the intermediate DMSO stocks into the final aqueous assay buffer.

    • Critical Rule: The final DMSO concentration must not exceed 0.5% for cell-based assays or 1.0% for biochemical assays to prevent solvent-induced cytotoxicity or enzyme denaturation[1].

  • Self-Validating Nephelometry Check:

    • Plate 100 µL of the final aqueous solution (containing the compound and ≤1% DMSO) into a clear-bottom 96-well plate.

    • Include a vehicle control well (assay buffer + matching % DMSO).

    • Measure the turbidity using a laser nephelometer or a microplate reader set to an absorbance of 650 nm[3].

    • Causality & Logic: If the absorbance/scatter of the compound well is statistically higher than the vehicle control, 3-(3-Acetylaminophenyl)phenol has exceeded its kinetic solubility limit and formed nano-aggregates. The assay concentration must be lowered, or the data will be invalid due to compound depletion and optical interference.

G S1 Thaw 10 mM DMSO Stock (Room Temp, Desiccator) S2 Intermediate Dilution (Serial Dosing in 100% DMSO) S1->S2 S3 Aqueous Buffer Addition (Final DMSO < 0.5% - 1.0%) S2->S3 S4 Kinetic Solubility Check (Nephelometry at 650 nm) S3->S4 S5 Proceed to Pharmacological Assay (Data is Validated) S4->S5

Self-validating dilution and kinetic solubility assessment pathway for pharmacological assays.

References

  • Assay Operations for SAR Support - Assay Guidance Manual | NCBI Bookshelf - NIH | 1

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific | 3

  • Busting Myths in Compound Handling Practices for Assay Developers | ResearchGate | 2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(3-Acetylaminophenyl)phenol. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to optimize their reaction yields and product purity.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common problems encountered during the synthesis of 3-(3-Acetylaminophenyl)phenol, offering systematic solutions based on established chemical principles.

Problem 1: Low Yield in the N-Acetylation of 3-Aminophenol

Question: My N-acetylation of 3-aminophenol with acetic anhydride is resulting in a low yield of 3-(3-Acetylaminophenyl)phenol. What are the potential causes and how can I improve the conversion?

Answer:

Low yields in this acetylation are often traced back to suboptimal reaction conditions, degradation of the starting material, or inefficient workup. Here’s a systematic approach to troubleshooting:

  • Causality: The N-acetylation of 3-aminophenol is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. The phenolic hydroxyl group can also be acetylated, leading to a di-acetylated byproduct. While this O-acetylation is often reversible under aqueous workup conditions, controlling the initial reaction selectivity is crucial.

  • Troubleshooting Steps & Expected Outcomes:

    • Reagent Purity and Stoichiometry:

      • Action: Ensure the 3-aminophenol is of high purity and free from oxidation products, which can be colored impurities. Use a slight excess (1.1-1.2 equivalents) of freshly opened or distilled acetic anhydride to ensure complete consumption of the amine.

      • Rationale: Old acetic anhydride can hydrolyze to acetic acid, reducing its effective concentration.

    • Solvent and Temperature Control:

      • Action: While the reaction can be run neat or in various solvents, using aqueous acetic acid or water can be effective.[1][2] The reaction is often exothermic; maintaining a controlled temperature (e.g., 0-25 °C) during the addition of acetic anhydride can minimize side reactions. Some procedures report efficient acetylation under solvent-free conditions.[3]

      • Rationale: Excessive heat can promote side reactions and decomposition. Water can facilitate the hydrolysis of any O-acetylated byproduct back to the desired phenolic product.

    • pH Adjustment During Workup:

      • Action: After the reaction, adjusting the pH of the aqueous solution can be critical for product isolation. The product has a phenolic hydroxyl group and is thus acidic.

      • Rationale: Proper pH ensures the product is in its neutral form, minimizing its solubility in the aqueous phase and maximizing precipitation or extraction efficiency.

    • Catalyst-Free Approach:

      • Action: This reaction generally proceeds efficiently without a catalyst.[4] In some cases, mild basic catalysts are used, but they can also promote O-acetylation.[3] Consider running the reaction without any added catalyst first.

      • Rationale: Simplifying the reaction mixture can reduce potential side reactions and purification challenges.

ParameterRecommendationRationale
3-Aminophenol Quality Use high-purity, colorless starting material.Oxidized impurities can interfere with the reaction and contaminate the product.
Acetic Anhydride Use 1.1-1.2 molar equivalents; ensure it is fresh.Drives the reaction to completion and compensates for any hydrolysis.
Temperature Maintain 0-25°C during addition, then allow to warm to room temperature.Controls exothermicity and minimizes side-product formation.
Solvent Consider aqueous acetic acid or catalyst-free conditions.[1][3]Can improve selectivity and simplify the procedure.
Workup Careful pH adjustment to precipitate the product.Maximizes the recovery of the product in its neutral form.
Problem 2: Incomplete Reduction of 3-Nitrophenol

Question: I am synthesizing the 3-aminophenol precursor by reducing 3-nitrophenol, but the reaction is sluggish and gives incomplete conversion. How can I drive the reaction to completion?

Answer:

The catalytic hydrogenation of a nitro group is a common and effective transformation, but its success hinges on the catalyst's activity, hydrogen source, and reaction environment.

  • Causality: The reduction of a nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst (e.g., Pd/C, Pt/C, or Raney Nickel). The efficiency of this process is highly dependent on the catalyst's surface area, the absence of catalyst poisons, and effective mass transfer of hydrogen to the catalyst surface.

  • Troubleshooting Workflow:

    G cluster_catalyst Catalyst Checks cluster_hydrogen Hydrogenation Conditions cluster_solvent Solvent Optimization cluster_poisons Poison Identification start Low Conversion of 3-Nitrophenol catalyst Evaluate Catalyst Activity start->catalyst hydrogen Check Hydrogen Source & Pressure catalyst->hydrogen If catalyst is fresh poisons Suspect Catalyst Poisoning catalyst->poisons If fresh catalyst is also ineffective catalyst_fresh Use fresh, high-quality catalyst (e.g., Pd/C). catalyst->catalyst_fresh solvent Optimize Solvent System hydrogen->solvent If H2 supply is adequate pressure Ensure adequate H2 pressure (e.g., 1-10 bar). [16] hydrogen->pressure complete Reaction Completion solvent->complete solvent_choice Use protic solvents like EtOH or MeOH. [7] solvent->solvent_choice poisons->complete After feedstock purification poison_check Check starting material for sulfur or halide impurities. poisons->poison_check catalyst_loading Increase catalyst loading (e.g., 5-10 mol%). catalyst_fresh->catalyst_loading agitation Improve agitation for better gas-liquid mixing. pressure->agitation solvent_degas Degas solvent to remove dissolved oxygen. solvent_choice->solvent_degas purify_sm Purify 3-nitrophenol if necessary. poison_check->purify_sm

    Caption: Troubleshooting workflow for incomplete reduction of 3-nitrophenol.

  • Alternative Reducing Agents: If catalytic hydrogenation is not feasible, consider alternative chemical reducing agents. Sodium borohydride in the presence of a suitable catalyst can be effective.[5][6] Another option is using hydroiodic acid (HI), which can be a potent reducing agent for nitro groups, although it requires careful handling.[7]

Problem 3: Difficulty in Product Purification and Persistent Color

Question: My final 3-(3-Acetylaminophenyl)phenol product is difficult to purify and has a persistent pink or brown color. What purification strategies are most effective?

Answer:

Color in aminophenol derivatives is often due to trace amounts of oxidized impurities. A multi-step purification strategy is typically required.

  • Causality: Phenols and anilines are susceptible to air oxidation, which can form highly colored quinone-like structures. These impurities are often present in very small quantities but can significantly discolor the final product.

  • Recommended Purification Protocol:

    • Activated Carbon Treatment:

      • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., aqueous ethanol or toluene). Add a small amount of activated carbon (e.g., 1-5% by weight), and stir or heat at reflux for a short period (15-30 minutes).

      • Rationale: Activated carbon has a high surface area and can adsorb colored, nonpolar impurities.[8]

    • Filtration:

      • Protocol: While hot, filter the mixture through a pad of celite to remove the activated carbon. This "hot filtration" step is crucial to prevent the desired product from crystallizing prematurely.

      • Rationale: Celite is a filter aid that prevents fine carbon particles from passing through the filter paper.

    • Recrystallization:

      • Protocol: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

      • Rationale: Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities.

    • Isolation and Drying:

      • Protocol: Collect the purified crystals by filtration, wash with a small amount of cold solvent to remove any residual mother liquor, and dry under vacuum.

      • Rationale: A final wash with cold solvent removes surface impurities without dissolving a significant amount of the product.

Purification StepKey ParameterExpected Outcome
Activated Carbon 1-5 wt% in a hot solvent.Removal of colored, high molecular weight impurities.
Hot Filtration Filter through celite while the solution is hot.Clear, colorless filtrate.
Recrystallization Slow cooling of the filtrate.Formation of well-defined, pure crystals.
Washing Use a minimal amount of cold solvent.Removal of soluble impurities from the crystal surface.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-(3-Acetylaminophenyl)phenol?

A1: The most prevalent and straightforward synthesis involves two main steps:

  • Reduction of 3-nitrophenol to 3-aminophenol. This is typically achieved via catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).[9]

  • N-acetylation of 3-aminophenol using acetic anhydride. This reaction is often performed in an aqueous medium or under solvent-free conditions and generally proceeds with high yield.[3][4]

An alternative, though less common route for related structures, is the Buchwald-Hartwig amination, which couples an aryl halide with an amine.[10][11] For this specific molecule, it would involve coupling 3-bromophenol with acetamide, though this is a more complex approach.

Q2: Can I use acetyl chloride instead of acetic anhydride for the acetylation step?

A2: Yes, acetyl chloride can be used as an acylating agent. However, it is much more reactive than acetic anhydride and reacts violently with water, releasing corrosive hydrochloric acid (HCl) gas. Therefore, this reaction must be carried out under strictly anhydrous conditions, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to scavenge the HCl byproduct.[12] For simplicity and safety, acetic anhydride is generally preferred.

Q3: My 3-aminophenol starting material is dark. Can I still use it?

A3: Darkly colored 3-aminophenol indicates oxidation. Using it directly will likely lead to a discolored final product and potentially lower yields. It is highly recommended to purify the 3-aminophenol before use. This can be done by recrystallization, possibly with the addition of a small amount of a reducing agent like sodium bisulfite in the recrystallization solvent to prevent further oxidation.

Q4: What analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: Are there any green chemistry considerations for this synthesis?

A5: Yes, several aspects can be optimized for a greener process. For the acetylation step, conducting the reaction under solvent-free conditions is an excellent green alternative.[4] In the reduction step, using a recyclable heterogeneous catalyst like Pd/C and hydrogen gas is preferable to stoichiometric metal reductants that generate significant waste. Optimizing catalyst loading and ensuring its recovery and reuse are also key green chemistry principles.[11]

References

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RSC Advances. [Link]

  • How can I increase the yield of this compound? - ResearchGate. ResearchGate. [Link]

  • US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents.
  • US3917695A - Preparation of N-acetyl-p-aminophenol - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • A bioinspired and biocompatible ortho-sulfiliminyl phenol synthesis - PMC - NIH. National Institutes of Health. [Link]

  • Optimization experiments for reduction of 3-nitrophenol to 3-aminophenol. (a) Reaction Conditions - ResearchGate. ResearchGate. [Link]

  • Carbonylative Reduction of Nitrophenols to Aminophenols. Collection of Czechoslovak Chemical Communications. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. MDPI. [Link]

  • Buchwald–Hartwig Amination | Semantic Scholar. Semantic Scholar. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Taylor & Francis Online. [Link]

  • EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents.
  • Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC. National Institutes of Health. [Link]

  • Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines | Request PDF - ResearchGate. ResearchGate. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Purification of Phenol.
  • REDUCTION OF p-NITROPHENOL TO p-AMINOPHENOL BY USING NiO CATALYSTS: A COMPARATIVE STUDY. International Journal of ChemTech Research. [Link]

  • Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection - Jetir.Org. JETIR. [Link]

  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions - MDPI. MDPI. [Link]

  • WO1992018445A1 - Method for the manufacture of 3-aminophenol - Google Patents.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. MDPI. [Link]

  • Phenol Synthesis Part I. SlideShare. [Link]

  • METHOD FOR PURIFYING PHENOL - European Patent Office - EP 3388412 B1 - EPO. European Patent Office. [Link]

  • US3658905A - Process for the purification of p-aminophenol - Google Patents.

Sources

Technical Support Center: Preventing Oxidation of 3-(3-Acetylaminophenyl)phenol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(3-Acetylaminophenyl)phenol. This document is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during experimental work: the oxidative degradation of 3-(3-Acetylaminophenyl)phenol in aqueous solutions. Discoloration and degradation can compromise experimental results, and this guide provides a comprehensive set of troubleshooting strategies and preventative protocols to ensure the stability and integrity of your solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions regarding the stability of 3-(3-Acetylaminophenyl)phenol solutions.

Q1: Why is my 3-(3-Acetylaminophenyl)phenol solution turning yellow or brown?

A1: The discoloration of your solution is a classic indicator of oxidation.[1][2] Phenolic compounds, including 3-(3-Acetylaminophenyl)phenol, are susceptible to oxidation, especially in aqueous environments. The process is often initiated by dissolved oxygen, trace metal ions, light, and non-optimal pH levels. The colored products are typically quinone-type structures and their subsequent polymers, which form as the phenolic hydroxyl group is oxidized.[3]

Q2: What are the primary factors that accelerate the oxidation of my compound?

A2: Several factors can significantly increase the rate of oxidation:

  • Dissolved Oxygen: Molecular oxygen is the primary oxidant. Its presence in the aqueous solvent is often sufficient to initiate the degradation process.[1][4]

  • pH Level: The susceptibility of phenols to oxidation increases dramatically at alkaline (high) pH.[5] This is because the phenolic hydroxyl group deprotonates to form a phenoxide ion, which is much more easily oxidized. For aminophenols, the stability is highly pH-dependent.[6][7]

  • Trace Metal Ions: Transition metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions.[8] They can facilitate the formation of reactive oxygen species, accelerating the degradation of the phenol.

  • Light Exposure: UV and even ambient light can provide the energy to initiate free-radical oxidation pathways.[3]

  • Elevated Temperature: Higher temperatures increase the rate of most chemical reactions, including oxidation.

Q3: How can I prepare a stable aqueous solution of 3-(3-Acetylaminophenyl)phenol?

A3: A multi-pronged approach is the most effective strategy. You must control the atmosphere, pH, and potential catalytic contaminants. The key strategies are:

  • Deoxygenation: Remove dissolved oxygen from your solvent before and during solution preparation.[4][9]

  • pH Control: Maintain a slightly acidic to neutral pH (ideally pH 5-7) to keep the compound in its more stable protonated phenol form.[2]

  • Use of Antioxidants: Add a sacrificial antioxidant that will be preferentially oxidized, thereby protecting your compound.[1][10][11]

  • Use of Chelating Agents: Sequester catalytic metal ions with a chelating agent like EDTA.[12][13]

  • Proper Storage: Store the final solution protected from light and at a reduced temperature (e.g., 2-8°C).

Q4: Which antioxidant should I choose, and at what concentration?

A4: The choice of antioxidant depends on your experimental system and its compatibility. For aqueous systems, water-soluble antioxidants are preferred.

AntioxidantMechanism of ActionTypical ConcentrationNotes
Ascorbic Acid (Vitamin C) A reducing agent and radical scavenger that is readily oxidized.[1]0.01% - 0.1% (w/v)Highly effective in aqueous solutions. Can lower the pH.
Sodium Metabisulfite An oxygen scavenger that reacts directly with dissolved oxygen.[9]0.01% - 0.1% (w/v)Very effective but can introduce sulfite/sulfate ions into the solution.
Butylated Hydroxytoluene (BHT) A radical scavenger.[1]0.01% (w/v)Primarily for organic systems, but can be used in some aqueous formulations.
Q5: How can I effectively remove dissolved oxygen from my water?

A5: There are two primary methods suitable for most laboratory settings:

  • Inert Gas Purging (Sparging): This is the most common and straightforward method. Bubble a high-purity inert gas (like nitrogen or argon) through the solvent for 20-30 minutes using a gas dispersion tube (sparging stone).[4][9] This physically displaces the dissolved oxygen.

  • Freeze-Pump-Thaw: For highly sensitive applications requiring minimal residual oxygen, this method is superior. It involves freezing the solution, applying a high vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times for maximum efficiency.[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of 3-(3-Acetylaminophenyl)phenol

This protocol integrates the key stabilization strategies into a comprehensive workflow.

Materials:

  • 3-(3-Acetylaminophenyl)phenol

  • High-purity, deionized water

  • High-purity nitrogen or argon gas with regulator and sparging stone

  • pH buffer (e.g., 0.1 M Phosphate or Citrate buffer, pH 6.0)

  • Ascorbic acid

  • Disodium EDTA (Ethylenediaminetetraacetic acid)

  • Sterile, amber glass storage bottle

Workflow Diagram:

G cluster_prep Solvent Preparation cluster_dissolution Compound Dissolution cluster_storage Final Storage Solvent 1. Start with High-Purity Water Sparging 2. Sparge with N2/Ar for 30 min Solvent->Sparging Additives 3. Add Buffer (pH 6), EDTA (0.05%), & Ascorbic Acid (0.1%) Sparging->Additives Dissolve 5. Dissolve Compound in Prepared Solvent under N2 Blanket Additives->Dissolve Weigh 4. Weigh Compound Weigh->Dissolve Store 6. Store in Amber Bottle at 2-8°C Dissolve->Store

Caption: Workflow for preparing a stabilized solution.

Step-by-Step Procedure:

  • Solvent Deoxygenation:

    • Place the required volume of high-purity water (or pH 6.0 buffer) into a flask.

    • Submerge a gas dispersion tube into the liquid and begin bubbling nitrogen or argon gas at a moderate flow rate (e.g., 100-200 mL/min for a 100 mL solution).[4]

    • Continue sparging for at least 30 minutes to ensure thorough oxygen removal.

  • Addition of Stabilizers:

    • While continuing to gently sparge or under a blanket of inert gas, add the stabilizers directly to the deoxygenated solvent.

    • For pH control: If not already using a buffer, adjust the pH to between 5.0 and 7.0.

    • For chelation: Add disodium EDTA to a final concentration of 0.01-0.05% (w/v).

    • For antioxidant effect: Add ascorbic acid to a final concentration of 0.01-0.1% (w/v). Stir until all stabilizers are fully dissolved.

  • Dissolving the Compound:

    • Weigh the required amount of 3-(3-Acetylaminophenyl)phenol.

    • While maintaining a positive pressure of inert gas over the solvent (a "nitrogen blanket"), add the compound to the stabilized solvent.

    • Stir gently until the compound is completely dissolved. Avoid vigorous vortexing, which can re-introduce oxygen.

  • Storage:

    • Immediately transfer the final solution into a clean, amber glass bottle to protect it from light.

    • Seal the bottle tightly, leaving minimal headspace. For long-term storage, you can flush the headspace with inert gas before sealing.

    • Store the sealed bottle in a refrigerator at 2-8°C.

Mechanisms of Degradation and Prevention

Understanding the underlying chemical mechanisms is crucial for effective troubleshooting.

Oxidation Pathway

The oxidation of a phenol typically proceeds through a free-radical mechanism, leading to the formation of colored quinone-type species.

Caption: Mechanism of phenol oxidation and points of intervention.

This diagram illustrates that by removing initiators (O₂, metal ions, high pH) and introducing interceptors (antioxidants), the degradation pathway can be effectively blocked, preserving the integrity of the 3-(3-Acetylaminophenyl)phenol.

References
  • Benchchem. (n.d.). Technical Support Center: Prevention of Phenol Compound Oxidation During Reactions.
  • Benchchem. (n.d.). Stabilization of phenol solutions to prevent oxidation and degradation.
  • Ghanbari, F., & Moradi, M. (2009). Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II) mediated advanced oxidation of chlorophenols. PubMed, 15(2), 115-21.
  • Reddit. (2025). Best Way to Remove Dissolved Oxygen from Water.
  • Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug and Alcohol Research.
  • Benchchem. (n.d.). How to remove dissolved oxygen to stabilize erythorbic acid solutions.
  • Al-Qaradawi, S. (2015). Electrochemical studies of 3-aminophenol and 3-aminobenzyl Alcohol in Aqueous Solutions at Different pH Values. International Journal of Electrochemical Science, 10, 4741-4753.
  • Bakar, W. A., et al. (2019). Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH. MDPI.
  • OECD Existing Chemicals Database. (n.d.). p-Aminophenol.
  • ResearchGate. (2019). Effect of pH on the oxidation of 2-aminophenol.
  • JScholar. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • ACS Publications. (2009). Limitations of the Tetramethylmurexide Assay for Investigating the Fe(II) Chelation Activity of Phenolic Compounds.
  • Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed, 48(6), 2101-10.

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Technical Support Center: Troubleshooting 3-(3-Acetylaminophenyl)phenol Solubility in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists encountering solubility bottlenecks with 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8)[1].

While Dimethyl Sulfoxide (DMSO) is the gold standard solvent for in vitro drug discovery[2], specific structural features of a compound can induce unexpected precipitation. This guide synthesizes mechanistic causality with field-proven protocols to help you establish and maintain stable stock solutions.

Mechanistic Root Cause Analysis: The "Why" Behind the Precipitation

To troubleshoot effectively, we must first understand the physicochemical forces at play. 3-(3-Acetylaminophenyl)phenol possesses a rigid biphenyl core flanked by an acetylamino group (amide) and a phenol group (hydroxyl) .

  • High Crystal Lattice Energy via Hydrogen Bonding: Both the amide and phenol moieties act as strong hydrogen bond donors and acceptors. In the solid state, these groups form a highly stable intermolecular hydrogen-bonded network. To achieve solvation, DMSO must thermodynamically "open up" and disrupt these intermolecular bonds to form solute-solvent complexes[3].

  • The Hygroscopic Threat of DMSO: Pure DMSO is a powerful polar aprotic solvent, but it is extremely hygroscopic, capable of absorbing significant atmospheric moisture rapidly.

  • Entropic Penalty of Hydration: When DMSO absorbs water, the solvent mixture changes drastically. At just 33% water by weight, DMSO reaches a maximum structural change, dropping its melting point from 18.5°C to -73°C[4]. This water-DMSO network becomes highly structured and viscous. Consequently, forming a solvent "cavity" to accommodate the bulky, lipophilic biphenyl core of 3-(3-Acetylaminophenyl)phenol incurs a massive entropic penalty, forcing the compound to crash out of solution[4].

Diagnostic Data & Physicochemical Profiling

Before altering your protocol, compare your current parameters against the baseline physicochemical profile of the compound and solvent.

ParameterValue / CharacteristicImpact on Solubilization Strategy
Molecular Formula C14H13NO2[1]Moderate molecular weight (227.26 g/mol ); size is not the primary barrier.
Functional Groups Phenol (-OH), Amide (-NHCOCH3)High propensity for intermolecular H-bonding. Requires high-energy disruption (heat/sonication).
DMSO Melting Point ~18.5°C (65.3°F)[5]Pure DMSO freezes near room temperature. If your DMSO is liquid in a cold room, it is contaminated with water.
DMSO Water Capacity Absorbs up to 70% of its weightEven brief exposure to ambient ~40% humidity can introduce enough water to cause precipitation[6].

Standard Operating Procedure (SOP): Solubilization & Recovery

This self-validating protocol is designed to eliminate variables sequentially, ensuring that your final stock solution is both thermodynamically stable and analytically accurate.

Phase 1: Solvent Integrity & Preparation

Causality: Starting with compromised solvent guarantees failure. We must ensure the solvent environment is strictly anhydrous.

  • Equilibration: Allow a sealed, new vial of anhydrous DMSO (<0.1% water) and the lyophilized 3-(3-Acetylaminophenyl)phenol to equilibrate to room temperature (20–25°C) in a desiccator before opening. This prevents condensation from forming on the cold powder or inside the solvent bottle[7].

  • Validation Check: Place a 1 mL aliquot of your current DMSO in a 15°C environment. If it does not freeze or crystallize, it has absorbed significant water[4] and must be discarded for stock preparation.

Phase 2: Dissolution & Physical Disruption

Causality: Kinetic energy is required to overcome the activation energy barrier of the crystal lattice.

  • Addition: Weigh the compound into a sterile, dry amber vial. Add the calculated volume of anhydrous DMSO to target a standard primary stock concentration (e.g., 10 mM).

  • Vortexing: Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Disruption: If the solution remains cloudy, place the vial in a 37°C water bath for 10 minutes[7]. Follow immediately with bath sonication for 10–15 minutes . Sonication induces acoustic cavitation, providing localized energy to break intermolecular hydrogen bonds without degrading the thermally stable compound[7].

Phase 3: Chemical Modification (Rescue Phase)

Causality: If the thermodynamic solubility limit in pure DMSO has been exceeded, we must alter the solvent polarity or the solute's ionization state.

  • Co-solvency: If precipitation persists, dilute the stock 1:1 with a compatible co-solvent such as Polyethylene Glycol 400 (PEG 400) or N,N-dimethylformamide (DMF)[8].

  • Ionization (Advanced): The phenol group has a pKa of ~9.5–10.0. Adding a micro-equivalent of a compatible base (e.g., NaOH in aqueous dilutions) will deprotonate the phenol into a phenolate anion, exponentially increasing solubility. (Note: Verify that the ionized state does not interfere with your downstream biological assay).

Troubleshooting Workflow Visualization

G Start Compound Insoluble in DMSO CheckH2O Check Solvent Integrity: Is DMSO Anhydrous? Start->CheckH2O Step 1 FreshDMSO Action: Use Fresh Anhydrous DMSO (<0.1% H2O) CheckH2O->FreshDMSO No / Unsure TempSonic Physical Disruption: Warm to 37°C & Sonicate CheckH2O->TempSonic Yes FreshDMSO->TempSonic Step 2 ChemMod Chemical Modification: Add Co-solvent (PEG400) or Adjust pH TempSonic->ChemMod Still Insoluble Success Success: Stable Stock Solution TempSonic->Success Solved ChemMod->Success Solved

Caption: Workflow for troubleshooting DMSO solubility of 3-(3-Acetylaminophenyl)phenol.

Frequently Asked Questions (FAQs)

Q: My 3-(3-Acetylaminophenyl)phenol solution was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: This is the hallmark of Ostwald's Rule of Stages combined with moisture absorption. When initially dissolved, your compound may have been in a supersaturated, kinetically stable "metastable" zone[4]. Over 24 hours, especially if the tube was opened and absorbed atmospheric moisture, the water altered the solvent's polarity. This forced the compound to crystallize into a lower-energy, more stable, and less soluble polymorph[4].

Q: Can I just store my DMSO stock solution at -80°C to prevent degradation and precipitation? A: Storing at -80°C prevents chemical degradation, but repeated freeze-thaw cycles are highly detrimental to solubility. Freezing forces the DMSO into a solid lattice, which excludes the solute and forces it to locally concentrate and crystallize[4]. Upon thawing, these newly formed crystals have a higher lattice energy and are harder to redissolve. Solution: Aliquot your primary stock into single-use volumes before the initial freeze[7].

Q: I need to dilute my DMSO stock into an aqueous assay buffer, but it immediately clouds up. How do I prevent this? A: This is known as "solvent shift" precipitation. When the DMSO is diluted into water, the hydrophobic biphenyl core of the compound rapidly aggregates before it can disperse. To prevent this, keep the final DMSO concentration below 1% if possible, and pre-warm your aqueous buffer to 37°C. Alternatively, add a surfactant (like 0.1% Tween-20 or Triton X-100) to the aqueous buffer before adding the DMSO stock[8].

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Ltd. URL:[Link]

  • Dimethyl Sulfoxide: Physical Description and Stability Source: MP Biomedicals / THCO URL:[Link]

  • DMSO DIMETHYL SULFOXIDE Source: Ataman Kimya URL:[Link]

  • Intermolecular hydrogen-bonding interactions Source: Science.gov URL:[Link]

  • Dimethyl sulfoxide Source: Wikipedia URL:[Link]

Sources

Optimizing mobile phase for 3-(3-Acetylaminophenyl)phenol liquid chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Liquid Chromatography Method Development

Guide Topic: Optimizing Mobile Phase for 3-(3-Acetylaminophenyl)phenol

Welcome to the technical support guide for developing and optimizing a robust liquid chromatography method for 3-(3-Acetylaminophenyl)phenol. This document is structured to provide direct, actionable solutions to common challenges encountered during the analysis of this and structurally similar molecules. We will delve into the causal chemistry behind chromatographic behavior to empower you to make informed decisions in your method development.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My peak for 3-(3-Acetylaminophenyl)phenol is broad and shows significant tailing. What is causing this, and how can I achieve a sharp, symmetrical peak?

A1: Peak tailing for a compound like 3-(3-Acetylaminophenyl)phenol is a classic symptom of undesirable secondary interactions between the analyte and the stationary phase. The primary culprits are the molecule's phenolic hydroxyl group and free silanol groups on the surface of silica-based reversed-phase columns.

Causality Explained: At a mid-range pH (approx. 4-7), the most acidic silanol groups (pKa ~4-5) on the silica backbone become deprotonated and negatively charged (Si-O⁻). Your analyte's phenolic group, while not fully deprotonated (pKa ~9.8), can still engage in strong hydrogen bonding or dipole-dipole interactions with these ionized silanols. This mixed-mode interaction leads to a portion of the analyte molecules being overly retained, resulting in a "tail" as they slowly elute after the main peak.

Solutions:

  • Control the Mobile Phase pH: The most effective strategy is to suppress the ionization of the surface silanols.

    • Action: Lower the mobile phase pH to be at least 2 units below the pKa of the silanols. A pH of 2.5-3.0 is ideal. This ensures the silanol groups remain in their neutral, protonated form (Si-OH), minimizing strong ionic interactions.[1]

    • Protocol: Prepare your aqueous mobile phase component with an acidic modifier. Good choices include:

      • 0.1% (v/v) Formic Acid

      • 0.1% (v/v) Trifluoroacetic Acid (TFA)

      • 10-25 mM Potassium Phosphate buffer, adjusted to pH 2.5 with phosphoric acid.[2]

  • Select a Modern, High-Purity Column: Not all C18 columns are the same.

    • Action: Use a column packed with high-purity, "Type B" silica. These columns have a much lower concentration of acidic, accessible silanol groups and are often end-capped to further shield them. This reduces the opportunities for secondary interactions from the start.

  • Increase Buffer Concentration:

    • Action: If using a buffer, increasing its concentration (e.g., from 10 mM to 50 mM) can sometimes improve peak shape. The higher concentration of buffer ions can help to saturate the active sites on the stationary phase, effectively "masking" them from the analyte.[3]

start Start: Tailing Peak Observed check_ph check_ph start->check_ph adjust_ph Action: Lower pH | Add 0.1% Formic Acid or use Phosphate Buffer at pH 2.5-3.0. check_ph->adjust_ph No check_column Is Column modern, high-purity silica? check_ph->check_column Yes end Result: Symmetrical Peak adjust_ph->end change_column Action: Switch to an end-capped, Type B silica column. check_column->change_column No check_buffer Is a buffer being used? check_column->check_buffer Yes change_column->end increase_buffer Action: Increase buffer concentration to 25-50 mM. check_buffer->increase_buffer Yes check_buffer->end No increase_buffer->end

Caption: Troubleshooting workflow for peak tailing.

Q2: My analyte has poor retention on a C18 column, eluting close to the solvent front (t₀). How can I increase its retention time (k')?

A2: This indicates that the analyte has a higher affinity for the polar mobile phase than for the non-polar stationary phase. 3-(3-Acetylaminophenyl)phenol is a moderately polar molecule, so this issue often arises when the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent).

Solutions:

  • Decrease the Organic Modifier Concentration: This is the most fundamental adjustment in reversed-phase HPLC.[4]

    • Action: Reduce the percentage of acetonitrile or methanol in your mobile phase. If starting with a 50:50 organic:aqueous mix, try 30:70 or 20:80. For gradient methods, lower the starting percentage of the organic solvent.

  • Ensure the Analyte is in its Neutral Form: Analyte ionization dramatically increases polarity and reduces retention in reversed-phase chromatography.[5][6]

    • Causality Explained: The phenolic group on your molecule has a pKa of approximately 9.8.[7] If the mobile phase pH is above this value, the phenol will be deprotonated to a phenoxide ion (Ar-O⁻). This negative charge makes the molecule far more polar, causing it to be repelled by the hydrophobic stationary phase and elute very early.

    • Action: Maintain a mobile phase pH at least 2 units below the analyte's pKa. For this molecule, a pH between 2.5 and 7.5 will ensure the phenolic group is protonated and neutral, maximizing its hydrophobicity and retention.[2]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties that can be exploited.

    • Action: If you are using acetonitrile, try switching to methanol. While acetonitrile is often a slightly stronger eluting solvent, methanol's protic nature and ability to act as a hydrogen-bond donor and acceptor can introduce different selectivity and sometimes increase retention for polar, hydrogen-bonding molecules like phenols.

  • Consider an Alternative Stationary Phase: If the above steps are insufficient, the column chemistry may not be suitable.

    • Action: For polar analytes, consider a column with an embedded polar group (EPG) or a Phenyl-Hexyl phase. These columns offer different retention mechanisms that can be beneficial for polar compounds. In extreme cases of low retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What are the critical physicochemical properties of 3-(3-Acetylaminophenyl)phenol for HPLC method development?

Understanding the analyte's structure and properties is the foundation of effective method development. This molecule is amphoteric, meaning it has both acidic and basic functional groups. However, their relative strengths dictate its behavior in the typical HPLC pH range of 2-8.

PropertyValue / CharacteristicImplication for HPLC Method Development
Structure Phenolic -OH, Amide -NH-C(O)CH₃The phenolic group is the primary site for ionization and potential secondary interactions. The amide group is largely neutral.
pKa (Phenolic -OH) ~9.8[7][9]This is the most critical value. To ensure the analyte is neutral and well-retained, the mobile phase pH must be kept below ~7.8.[5]
pKa (Amide N-H) >13[10]The amide proton is not acidic enough to be relevant in standard HPLC conditions.
pKa (Protonated Amide) ~0.5[11]The amide nitrogen is a very weak base. It will only be protonated at very low pH (<2), which can be used to modulate retention if needed.
Polarity Moderately PolarRequires a mobile phase with a significant aqueous component for good retention on reversed-phase columns.
FAQ 2: How does mobile phase pH fundamentally control the retention of 3-(3-Acetylaminophenyl)phenol?

Mobile phase pH is the most powerful tool for controlling the retention of ionizable compounds.[5] The relationship is dictated by the analyte's pKa values. For 3-(3-Acetylaminophenyl)phenol, the phenolic pKa (~9.8) is the key parameter.

  • At Acidic to Neutral pH (pH < 8): The mobile phase pH is well below the phenolic pKa. The phenol group is fully protonated (-OH) and electrically neutral. In this state, the molecule is at its most hydrophobic, leading to maximum retention on a reversed-phase column.

  • At Alkaline pH (pH > 8): The mobile phase pH approaches and exceeds the pKa. The phenol group deprotonates to form the phenoxide anion (-O⁻). This negatively charged form is significantly more polar than the neutral form, drastically reducing its affinity for the non-polar stationary phase and causing a sharp decrease in retention time.[6]

  • At pH ≈ pKa (pH ~ 9.8): Both the protonated (neutral) and deprotonated (ionic) forms of the analyte exist in significant concentrations. This equilibrium can lead to severe peak broadening or splitting, as the two forms have different retention characteristics. It is critical to avoid buffering in this pH region.[12][13]

cluster_0 Mobile Phase pH cluster_1 Analyte State cluster_2 Chromatographic Result (Reversed-Phase) ph_low pH 2.5 - 7.5 state_neutral Predominantly Neutral Phenol (-OH) is Protonated ph_low->state_neutral:f0 ph_high ph_high state_ionic Predominantly Ionic Phenoxide (-O⁻) is Formed ph_high->state_ionic:f0 result_retained More Hydrophobic STRONGER RETENTION state_neutral:f0->result_retained result_eluted More Polar WEAKER RETENTION state_ionic:f0->result_eluted

Caption: Effect of pH on analyte state and retention.

FAQ 3: Which buffer should I choose, and what is the best starting point for a separation method?

The right buffer maintains a stable pH, which is essential for reproducible retention times and peak shapes. The choice depends on your target pH, which in turn depends on the pKa of your analyte.

Buffer Selection: A good buffer has a pKa value within +/- 1 pH unit of your target pH. For general-purpose analysis of 3-(3-Acetylaminophenyl)phenol where good retention and sharp peaks are desired, a low pH is recommended.

Buffer SystempKa(s)Useful pH RangeVolatile (LC-MS compatible)?
Phosphate 2.1, 7.2, 12.31.1 - 3.1, 6.2 - 8.2No
Formate 3.82.8 - 4.8Yes
Acetate 4.83.8 - 5.8Yes

Table based on data from multiple sources.[6][14]

Recommended Starting Protocol:

This protocol provides a robust starting point for method development on a standard HPLC system.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 80% B (Linear Ramp)

    • 15-17 min: 80% B (Hold)

    • 17-18 min: 80% to 10% B (Return to Initial)

    • 18-25 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at an appropriate wavelength (a scouting run with a PDA/DAD detector is recommended to find the absorbance maximum).

  • Injection Volume: 5-10 µL.

This scouting gradient will help determine the approximate elution conditions, which can then be optimized by adjusting the gradient slope or switching to an isocratic method for routine analysis.

References

  • 3-Aminophenol | C6H7NO | CID 11568 - PubChem. National Center for Biotechnology Information. [Link]

  • Acetanilide CAS# 103-84-4. Scent.vn. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • Acetanilide. R&D Chemicals. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]

  • Acetanilide. LookChem. [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Acetanilide. ChemBK. [Link]

  • Optimization of a new mobile phase to know the complex and real polyphenolic composition... ResearchGate. [Link]

  • Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography. MDPI. [Link]

  • Optimization Method for Phenolic Compounds Extraction from Medicinal Plant... PMC. [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column... AKJournals. [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. Regis Technologies. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • The pK a values for aminophenols isomers. ResearchGate. [Link]

  • Liquid Chromatography. Shimadzu. [Link]

  • 3-Aminophenol. Wikipedia. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters... AKJournals. [Link]

  • Reversed-phase HPLC Buffers. Regis Technologies. [Link]

  • Ionizable compound purification using reversed-phase flash column chromatography. Biotage. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

  • Liquid Chromatography (LC) troubleshooting guide. CGSpace. [Link]

  • Acetanilide | C8H9NO | CID 904 - PubChem. National Center for Biotechnology Information. [Link]

  • Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]

  • For HPLC, what different mobile phases are best to start with for methods development? ResearchGate. [Link]

  • Chemical Properties - Phenols. CK-12 Foundation. [Link]

  • 3-氨基苯酚. Wikipedia (Chinese). [Link]

  • 3-[3-Amino-2-(3-chlorophenyl)propyl]phenol. PubChem. [Link]

  • Physical Properties of Phenol. Chemistry LibreTexts. [Link]

  • NEET UG: Chemistry- Physical and chemical properties of phenols. Unacademy. [Link]

Sources

Reducing background fluorescence in 3-(3-Acetylaminophenyl)phenol assays

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Background Fluorescence in 3-(3-Acetylaminophenyl)phenol Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with high-throughput screening (HTS) assays utilizing biphenyl-based substrates like 3-(3-Acetylaminophenyl)phenol. While this compound is an excellent fluorogenic substrate for monitoring deacetylation or cross-coupling reactions, its intrinsic photophysics and susceptibility to degradation can lead to elevated background fluorescence, severely compressing your assay window (Z'-factor).

This guide provides field-proven, mechanistically grounded solutions to isolate, quantify, and eliminate sources of background noise.

I. Mechanistic FAQs: Understanding the Source of the Noise

Q1: Why is the baseline fluorescence of my 3-(3-Acetylaminophenyl)phenol substrate so high even before adding the target enzyme? A1: High baseline fluorescence typically stems from two causal factors: trace impurities and intrinsic photophysics. Causality: The acetyl group in 3-(3-Acetylaminophenyl)phenol is designed to withdraw electron density from the nitrogen, disrupting the "push-pull" electron delocalization across the biphenyl π -system and quenching fluorescence. However, spontaneous hydrolysis of the amide bond during storage (especially in aqueous buffers or during freeze-thaw cycles) generates trace amounts of the highly fluorescent free amine product, 3-(3-aminophenyl)phenol. Even a 0.1% impurity can dominate your baseline. Furthermore, biphenyl derivatives possess inherent, albeit weak, UV/blue fluorescence[1].

Q2: My background signal fluctuates wildly between different biological sample matrices. How do I stabilize it? A2: You are likely observing a combination of matrix-induced autofluorescence and excited-state ionization. Causality: Biological matrices contain endogenous fluorophores (e.g., NADH, FAD, tryptophan) that absorb and emit in the same UV/blue spectrum as biphenyls. Additionally, the phenol moiety on your substrate is highly sensitive to pH. As established in classical photophysical studies, hydroxybiphenyls exhibit excited-state ionization; minor pH shifts in your matrix can ionize the phenol group to a phenolate monoanion, drastically altering the excitation/emission profile and artificially inflating the background signal ([1]([Link])).

Q3: How can I definitively differentiate between substrate degradation and matrix interference? A3: You must employ a self-validating control matrix. Run a No-Enzyme Control (NEC) in your standard assay buffer versus the biological matrix. If the NEC in the pure buffer shows high fluorescence, your substrate has degraded. If only the matrix NEC is high, you are dealing with autofluorescence or protein-induced fluorescence enhancement ([2]([Link])).

II. Self-Validating Experimental Protocols
Protocol A: Substrate Purity Validation & Recrystallization

Purpose: To confirm if background is due to a free amine impurity and to restore the substrate to >99.5% purity. This protocol is self-validating because you measure the fluorescence of the substrate before and after purification to calculate the exact noise reduction.

  • Step 1: Baseline Assessment: Prepare a 10 µM solution of the current 3-(3-Acetylaminophenyl)phenol stock in anhydrous DMSO. Read fluorescence (Ex ~280 nm / Em ~360 nm). Record the initial Relative Fluorescence Units (RFU).

  • Step 2: Solvent Extraction: Dissolve 50 mg of the impure substrate in 2 mL of ethyl acetate.

  • Step 3: Acid Wash (Amine Removal): Wash the organic layer with 2 mL of 0.1 M HCl. The highly basic free amine impurity (3-(3-aminophenyl)phenol) will protonate and partition into the aqueous layer, while the neutral acetylated substrate remains in the organic layer.

  • Step 4: Recovery: Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent under a stream of nitrogen.

  • Step 5: Validation: Resuspend the purified solid in anhydrous DMSO to exactly 10 µM. Read the RFU under identical conditions. A successful purification should yield an >80% drop in baseline RFU. Store in single-use aliquots at -20°C in a desiccator.

Protocol B: Matrix Autofluorescence Subtraction & Buffer Optimization

Purpose: To suppress non-specific binding and stabilize the pH-dependent ionization of the phenol group to maximize the signal-to-noise ratio.

  • Step 1: pH Clamping: Prepare your assay buffer using a high-capacity buffering agent (e.g., 100 mM HEPES) strictly titrated to pH 7.4. This prevents the formation of the highly fluorescent phenolate anion.

  • Step 2: Surfactant Addition: Add 0.01% to 0.05% (v/v) Tween-20. Biphenyls are highly hydrophobic; they can form fluorescent aggregates or bind non-specifically to BSA in the matrix. Tween-20 maintains the substrate in a monomeric, quenched state.

  • Step 3: Z'-Factor Calculation: Run a 96-well plate with 48 wells of NEC (Buffer + Substrate + Matrix) and 48 wells of Max Signal (Buffer + Substrate + Matrix + Target Enzyme). Calculate the Z'-factor. A Z' > 0.5 mathematically validates that the assay window is now robust enough for high-throughput screening ([2]([Link])).

III. Quantitative Data & Parameter Optimization

To ensure reproducibility and minimize baseline drift, adhere to the following optimized parameters for 3-(3-Acetylaminophenyl)phenol assays.

Assay ParameterTarget RangeEffect on BackgroundMechanistic Rationale
Buffer pH 7.2 – 7.5Minimizes baseline driftPrevents excited-state ionization of the phenol group to a highly fluorescent phenolate anion.
DMSO Concentration 1% – 5% (v/v)Reduces aggregation noiseSolubilizes the hydrophobic biphenyl core, preventing micelle-induced fluorescence enhancement.
Surfactant (Tween-20) 0.01% – 0.05%Suppresses false positivesPrevents non-specific binding of the substrate to hydrophobic pockets of matrix proteins (e.g., BSA).
Storage Temperature -20°C (Anhydrous)Prevents baseline creepHalts the spontaneous hydrolysis of the acetylamide bond into the free amine fluorophore.
IV. Visualizing the Assay & Background Sources

Understanding the logical flow of signal versus noise is critical for troubleshooting. The diagram below illustrates the enzymatic pathway and the intersecting vectors of background interference.

G cluster_assay Enzymatic Conversion vs. Background Substrate 3-(3-Acetylaminophenyl)phenol (Substrate) Enzyme Target Enzyme (e.g., Deacetylase) Substrate->Enzyme Binding Detector Fluorescence Detector (Signal Output) Substrate->Detector Intrinsic Noise Product 3-(3-Aminophenyl)phenol (Fluorophore) Enzyme->Product Cleavage Product->Detector Target Signal Impurity Trace Free Amine (Impurity) Impurity->Detector False Positive Matrix Matrix Autofluorescence (e.g., BSA, NADH) Matrix->Detector Baseline Noise

Fig 1: Logical workflow of target signal generation versus background noise sources in the assay.

V. References
  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878.[Link][1]

  • Fang, X., Zheng, Y., Duan, Y., Liu, Y., & Zhong, W. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. Analytical Chemistry, 91(1), 482–504.[Link][2]

Sources

Technical Support Center: 3-(3-Acetylaminophenyl)phenol Degradation Kinetics at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Acetylaminophenyl)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its degradation kinetics at room temperature. Our goal is to equip you with the expertise to anticipate and resolve common experimental challenges, ensuring the integrity and accuracy of your stability studies.

I. Understanding the Stability of 3-(3-Acetylaminophenyl)phenol: An Overview

3-(3-Acetylaminophenyl)phenol, a structural isomer of the widely known drug acetaminophen (paracetamol), is a phenolic compound susceptible to degradation through various pathways, primarily oxidation and hydrolysis.[1][2][3] Its stability at room temperature is a critical parameter in drug development, influencing formulation, storage conditions, and shelf-life.[1] Factors such as pH, exposure to light, presence of oxidizing agents, and the solvent system can significantly impact its degradation rate.[3][4] This guide will delve into the practical aspects of studying these degradation kinetics, helping you navigate potential pitfalls.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue: Inconsistent or Rapid Degradation Observed in Solution at Room Temperature

Question: My solution of 3-(3-Acetylaminophenyl)phenol shows significant degradation within a short period at room temperature, and the results are not reproducible. What could be the cause?

Answer:

Rapid and inconsistent degradation often points to uncontrolled experimental variables that accelerate the breakdown of the molecule. The phenolic hydroxyl and acetamido groups in 3-(3-Acetylaminophenyl)phenol make it susceptible to specific environmental factors.

Potential Causes and Investigative Steps:

  • Oxidative Degradation: Phenols are particularly prone to oxidation, which can be catalyzed by trace metal ions, dissolved oxygen, and light exposure.[1][2][3] This can lead to the formation of colored degradation products, such as quinone-like structures.

    • Troubleshooting Protocol:

      • De-gas Solvents: Before preparing your solutions, sparge your solvents (e.g., water, buffers, methanol) with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

      • Use High-Purity Solvents: Ensure you are using HPLC-grade or equivalent high-purity solvents to minimize metal ion contamination.

      • Incorporate an Antioxidant (for investigational purposes): To confirm if oxidation is the primary degradation pathway, you can prepare a parallel sample with a small amount of an antioxidant like sodium metabisulfite or ascorbic acid. A significant reduction in degradation would confirm oxidative susceptibility.

      • Protect from Light: Conduct experiments in amber glassware or cover your glassware with aluminum foil to prevent photolytic degradation.[3]

  • pH-Dependent Hydrolysis: The acetamido group can undergo hydrolysis, particularly under acidic or basic conditions, to form 3-amino-3'-hydroxybiphenyl and acetic acid. The rate of hydrolysis is pH-dependent.

    • Troubleshooting Protocol:

      • Measure and Control pH: Accurately measure the pH of your sample solutions. If you are not using a buffer, the dissolution of your compound could alter the pH.

      • Utilize Buffered Systems: For aqueous studies, it is highly recommended to use a well-defined buffer system within a pH range where the compound is most stable. You may need to perform a pH-rate profile study to determine this optimal range.

  • Microbial Contamination: Non-sterile aqueous solutions, especially those with neutral pH, can be susceptible to microbial growth, which can enzymatically degrade the compound.[5][6]

    • Troubleshooting Protocol:

      • Sterilize Solutions: If experiments are to be conducted over several days, consider sterile-filtering your solutions through a 0.22 µm filter.

      • Visual Inspection: Regularly inspect your solutions for any signs of turbidity or microbial growth.

Issue: Difficulty in Quantifying 3-(3-Acetylaminophenyl)phenol and its Degradants

Question: I am using HPLC-UV for quantification, but I'm facing issues with peak tailing, poor resolution between the parent compound and its degradants, or a lack of mass balance. What should I do?

Answer:

Developing a robust, stability-indicating analytical method is crucial for accurately monitoring degradation kinetics.[7][8][9] The issues you're describing are common during method development for stability studies.

Potential Causes and Method Optimization:

  • Inadequate Chromatographic Conditions: The choice of mobile phase, column, and detection wavelength are critical for good separation.

    • Troubleshooting Protocol:

      • Optimize Mobile Phase pH: The ionization state of the phenolic hydroxyl group (pKa ~9-10) will affect its retention on a reverse-phase column.[10] Buffering the mobile phase to a pH of 2.5-4 can often improve peak shape for phenolic compounds.

      • Gradient Elution: Forced degradation studies often produce a mixture of polar and non-polar degradants.[1] A gradient elution method, starting with a higher aqueous composition and increasing the organic solvent over time, is often necessary to resolve all components.

      • Column Selection: A standard C18 column is a good starting point.[7] However, if you still face resolution issues, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

      • Diode-Array Detector (DAD/PDA): Using a DAD or PDA detector allows you to check for peak purity and select the optimal wavelength for quantification of both the parent compound and its degradants.

  • Poor Mass Balance: A lack of mass balance (where the sum of the parent compound and its degradants is less than the initial concentration) can indicate several issues.

    • Troubleshooting Protocol:

      • Co-eluting Peaks: A degradant may be co-eluting with the parent peak. Use a DAD/PDA to assess peak purity.

      • Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a strong chromophore at your chosen wavelength. Consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to search for missing components.

      • Adsorption: Highly polar or reactive degradants may adsorb to the surfaces of your sample vials or HPLC system. Using silanized glass vials can sometimes mitigate this.

Issue: Unexpected Degradation Products Observed

Question: I have identified degradation products that are not consistent with simple hydrolysis or oxidation. What other degradation pathways are possible?

Answer:

While hydrolysis and oxidation are common, other pathways can occur, especially under forced degradation conditions.

Potential Degradation Pathways:

  • Dimerization and Polymerization: Phenolic radicals, formed during oxidation, can couple to form dimers and higher-order polymers.[11] These products are often colored and may have poor solubility.

  • Ring Opening: Under aggressive oxidative conditions (e.g., using strong oxidizing agents in forced degradation studies), the aromatic ring can be cleaved to form smaller aliphatic acids.[11][12]

  • Photodegradation Products: Exposure to UV light can lead to complex rearrangements and the formation of unique photoproducts.

Investigative Approach:

  • Forced Degradation Studies: To intentionally generate and identify potential degradants, perform forced degradation studies under various stress conditions as recommended by ICH guidelines (e.g., acid, base, oxidation, heat, and light).[1][2] This will help in developing a comprehensive stability-indicating method.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for the structural elucidation of unknown degradation products.[13] By determining the mass-to-charge ratio (m/z) of the degradants, you can propose potential structures.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical first-order degradation rate constant for a phenolic compound like this at room temperature?

A1: It is difficult to provide a "typical" rate constant as it is highly dependent on the specific conditions (pH, solvent, light exposure, etc.). For phenolic compounds, degradation can be negligible under optimal, protected conditions, but can increase by orders of magnitude under stress.[14] A well-controlled stability study at room temperature (e.g., 25°C) will be necessary to determine the specific degradation kinetics for your formulation.

Q2: How can I differentiate between degradation that occurs during the experiment versus degradation that happens during sample preparation and analysis?

A2: This is a critical aspect of stability studies. Prepare a "time-zero" control sample that is immediately analyzed after preparation. Additionally, prepare a sample and keep it in the autosampler for the duration of a typical analytical run to assess for any degradation that may occur under the autosampler conditions.

Q3: Are there any specific safety precautions I should take when handling 3-(3-Acetylaminophenyl)phenol and its degradation products?

A3: As with any chemical, you should consult the Safety Data Sheet (SDS) for 3-(3-Acetylaminophenyl)phenol. While it is an isomer of acetaminophen, its toxicological profile may not be the same.[15] Some degradation products of similar phenolic compounds, such as benzoquinones, can be toxic.[12][16] Always handle these compounds in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use a spectrophotometric method (e.g., UV-Vis) instead of HPLC to study the degradation kinetics?

A4: While a simple UV-Vis spectrophotometric method can be used to measure the disappearance of the parent compound, it lacks specificity.[17] If the degradation products have overlapping UV spectra with the parent compound, the results will be inaccurate. HPLC is the preferred method as it separates the parent compound from its degradants, allowing for accurate quantification of each.[8]

IV. Experimental Protocols and Data Presentation

Protocol: General Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: DAD/PDA at a wavelength that provides a good response for the parent compound (e.g., determined by a UV scan).

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Linearly increase the percentage of Mobile Phase B over 20-30 minutes to elute more retained compounds.

    • Include a column wash and re-equilibration step.

Data Summary: Example of a pH Stability Study
pHTemperature (°C)Initial Concentration (µg/mL)Concentration after 7 days (µg/mL)% Degradation
3.025100.299.80.4%
5.025100.5100.10.4%
7.02599.898.51.3%
9.025100.195.24.9%

Note: This is example data and does not represent actual experimental results.

V. Visualizing Experimental Logic

Workflow for Troubleshooting Inconsistent Degradation

G start Inconsistent Degradation Observed check_oxidation Investigate Oxidation start->check_oxidation Primary Suspect (Phenol Group) check_hydrolysis Investigate Hydrolysis start->check_hydrolysis Possible Cause (Amide Group) check_microbial Investigate Microbial Growth start->check_microbial If Aqueous & Non-Sterile degas De-gas Solvents Protect from Light check_oxidation->degas Yes ph_control Measure & Buffer pH check_hydrolysis->ph_control Yes sterile_filter Sterile Filter Solution check_microbial->sterile_filter Yes antioxidant Use Antioxidant Control degas->antioxidant oxidation_confirmed Oxidation is a Key Pathway antioxidant->oxidation_confirmed hydrolysis_confirmed pH Affects Stability ph_control->hydrolysis_confirmed microbial_confirmed Contamination is an Issue sterile_filter->microbial_confirmed

Caption: Troubleshooting flowchart for inconsistent degradation.

Potential Degradation Pathways of 3-(3-Acetylaminophenyl)phenol

G parent 3-(3-Acetylaminophenyl)phenol hydrolysis_prod 3-Amino-3'-hydroxybiphenyl + Acetic Acid parent->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Quinone-like Structures parent->oxidation_prod Oxidation (O2, Light) dimer_prod Dimers / Polymers oxidation_prod->dimer_prod Further Oxidation

Sources

Resolving crystallization issues for 3-(3-Acetylaminophenyl)phenol purification

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(3-Acetylaminophenyl)phenol

Overview: 3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8) presents unique purification challenges due to its specific molecular architecture. The presence of two strong hydrogen-bonding motifs—a phenolic hydroxyl (-OH) and an acetamide (-NHCOCH3) group—allows the molecule to engage in robust inter- and intramolecular hydrogen bonding (heterosynthons). During process scale-up, these interactions frequently lead to kinetic trapping, liquid-liquid phase separation (oiling out), and poor crystal habit (gelation or fine needles).

This guide provides mechanistic explanations and self-validating protocols to resolve these specific crystallization bottlenecks.

Diagnostic Workflow

G Start Crystallization of 3-(3-Acetylaminophenyl)phenol Obs Identify Primary Issue Start->Obs Oil Oiling Out (LLPS) Obs->Oil Gel Gelation / Fine Needles Obs->Gel Yield Low Yield / Purity Obs->Yield SolOil 1. Map MSZW 2. Seed at low supersaturation 3. Slower cooling rate Oil->SolOil SolGel 1. Switch to H-bond competing solvent 2. Temperature cycling (Ostwald ripening) Gel->SolGel SolYield 1. Optimize anti-solvent ratio 2. Extended slurry maturation Yield->SolYield

Caption: Diagnostic workflow for resolving common crystallization issues of 3-(3-Acetylaminophenyl)phenol.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my product "oil out" instead of forming crystals when I cool the solution?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution reaches a high level of supersaturation, causing the solute to separate into a dense, solute-rich liquid phase rather than an ordered solid crystal lattice[1]. For 3-(3-Acetylaminophenyl)phenol, the strong hydrogen-bonding capability of the phenol and amide groups causes the molecules to rapidly self-associate. If the rate of this phase separation outpaces the rate of primary nucleation (which requires overcoming a high thermodynamic barrier to form an ordered lattice), the system oils out[2]. This is particularly common if the operating temperature drops below the melting point of the solute-solvent mixture before nucleation occurs.

The Solution: You must bypass primary nucleation by operating strictly within the Metastable Zone Width (MSZW) and introducing seed crystals[3]. Seeding provides an existing lattice for the solute molecules to integrate into, making crystal growth kinetically favorable over LLPS[4].

Q2: The crystallization yields a thick gel or extremely fine needles that are impossible to filter. How can I improve the crystal habit?

The Causality: The acetamide group in 3-(3-Acetylaminophenyl)phenol is notorious for forming 1D hydrogen-bonded chains (homosynthons)[5]. When crystallization is driven by high supersaturation in a non-polar or weakly polar solvent, growth occurs rapidly along this single crystallographic axis, resulting in long, thin needles. These needles mechanically entangle, trapping the mother liquor and forming a gel-like suspension.

The Solution:

  • Solvent Competition: Switch to a solvent system that includes a protic component (e.g., Ethanol or Isopropanol). The alcohol hydroxyl groups will temporarily compete for the amide and phenol hydrogen bonds, disrupting the rapid 1D growth and promoting more isotropic (3D) crystal growth[6].

  • Temperature Cycling: Implement a heating-cooling cycle (Ostwald ripening). By repeatedly heating the slurry just below the saturation temperature and cooling it slowly, the thermodynamically unstable fine needles dissolve, and the solute redeposits onto the larger, more stable crystals, vastly improving filterability.

Q3: How do I prevent solvent entrapment and ensure high purity?

The Causality: Rapid precipitation traps impurities and solvent molecules within the crystal lattice defects or between agglomerated fine crystals.

The Solution: Utilize a prolonged slurry maturation phase (aging) and a controlled anti-solvent addition rate. A self-validating approach is to use Process Analytical Technology (PAT), such as Focused Beam Reflectance Measurement (FBRM), to monitor chord length distributions in real-time[7]. Wait for the particle counts of fine crystals to stabilize before isolating the product.

Quantitative Data & Solvent Selection

To establish a robust process, selecting the right solvent system is critical. The table below summarizes the empirical effects of various solvent classes on the crystallization of biphenyl-phenol-amide derivatives.

Solvent SystemH-Bonding PropertyCooling Rate ImpactExpected OutcomeRecommendation
Toluene / Heptane Non-polar / Non-competingHigh risk of rapid 1D growthFine needles, gelation, oiling outAvoid or use only with heavy seeding.
Ethyl Acetate / Hexane Moderate AcceptorModerate supersaturation controlGranular crystals, moderate yieldGood for initial purification.
Ethanol / Water Strong Donor/AcceptorSlows nucleation, promotes 3D growthBlocky crystals, high purityHighly Recommended. Requires strict temperature control.
Acetone / Heptane Strong AcceptorHigh solubility, steep solubility curveRisk of LLPS if cooled too fastUse with slow anti-solvent dosing.
Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization

This protocol is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to ensure the system behaves as expected before proceeding to the next phase.

Materials:

  • Crude 3-(3-Acetylaminophenyl)phenol

  • Primary Solvent: Ethanol (EtOH)

  • Anti-Solvent: Water (H2O)

  • Seed Crystals: High-purity, milled 3-(3-Acetylaminophenyl)phenol (0.5% - 1.0% w/w relative to crude)

Step-by-Step Methodology:

  • Dissolution & Polish Filtration:

    • Suspend the crude material in Ethanol (approx. 5-7 volumes) in a jacketed reactor.

    • Heat to 65°C under moderate agitation until complete dissolution is achieved.

    • IPC Check: Visually confirm a clear solution. Perform a hot polish filtration through a 0.45 µm filter to remove foreign particulates that could act as uncharacterized nucleation sites.

  • Controlled Cooling to Seeding Temperature:

    • Cool the filtrate to 50°C at a precise rate of 0.5°C/min.

    • Causality: 50°C is determined to be within the MSZW (supersaturated but stable against spontaneous primary nucleation).

  • Seeding & Bed Maturation:

    • Add the seed crystals (0.5% w/w) suspended in a minimal amount of Ethanol.

    • Hold the temperature at 50°C for 60 minutes.

    • IPC Check: Use FBRM or visual inspection to confirm the seed bed is stable and has not dissolved (which would indicate undersaturation) nor massively crashed out (which would indicate excessive supersaturation).

  • Anti-Solvent Dosing:

    • Begin dosing Water (anti-solvent) at a slow, linear rate over 4 hours until a 1:1 EtOH:H2O ratio is reached.

    • Causality: Slow dosing ensures that the supersaturation generated by the anti-solvent is continuously consumed by crystal growth on the seeds, preventing the system from crossing into the labile zone where oiling out occurs[4].

  • Temperature Cycling (Optional but recommended for habit improvement):

    • Heat the slurry to 60°C over 30 minutes, hold for 30 minutes, then cool back to 50°C over 60 minutes.

    • Causality: Dissolves fines and promotes the growth of larger, more filterable blocky crystals via Ostwald ripening.

  • Final Cooling & Isolation:

    • Cool the slurry to 5°C at a rate of 0.2°C/min. Hold for 2 hours.

    • IPC Check: Sample the mother liquor and analyze via HPLC or ATR-FTIR to confirm the solute concentration has reached the target equilibrium solubility[7].

    • Filter the slurry, wash the cake with cold 20% EtOH/Water, and dry under vacuum at 45°C until constant weight.

References
  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Mettler Toledo AutoChem. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." KiloMentor Blog, Feb 18, 2017. Available at:[Link]

  • Lu, J., et al. "Crystallization of a Fast-Track Drug Development Compound." Organic Process Research & Development, 9(6), 933–942, 2005. Available at:[Link]

  • Wang, T., et al. "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry." Engineering, 3(3), 393-399, 2017. Available at: [Link]

  • Jones, W., et al. "Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes." Philosophical Transactions of the Royal Society A, 2018. Available at:[Link]

  • Loehlin, J. H., et al. "Supramolecular Alcohol-Amine Crystals and Their Hydrogen-Bond Patterns." Acta Crystallographica Section B, 54(5), 695–704, 1998. Available at:[Link]

Sources

Overcoming matrix effects in 3-(3-Acetylaminophenyl)phenol plasma extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing quantitative challenges with 3-(3-Acetylaminophenyl)phenol in LC-MS/MS plasma assays.

Due to its biaryl structure, phenolic hydroxyl group, and acetamide moiety, this compound is highly susceptible to matrix-induced ion suppression. Below is our comprehensive, causality-driven troubleshooting guide to establishing a self-validating, interference-free extraction workflow.

Section 1: Diagnosing the Root Cause of Signal Loss

Q1: Why does 3-(3-Acetylaminophenyl)phenol experience severe, erratic signal suppression in my plasma LC-MS/MS assay? A: The suppression is caused by endogenous plasma phospholipids—specifically glycerophosphocholines and lysophosphatidylcholines[1].

3-(3-Acetylaminophenyl)phenol is a moderately lipophilic compound (estimated LogP ~2.5–3.0). During reversed-phase chromatography, it co-elutes in the high-organic gradient window alongside these endogenous lipids. Phospholipids possess a highly polar trimethylammonium headgroup and a hydrophobic tail, giving them extreme surface activity. Inside the Electrospray Ionization (ESI) source, they rapidly saturate the surface of the charged droplets. Whether you are operating in ESI+ (protonating the acetamide) or ESI- (deprotonating the phenol), the lipids monopolize the available charge and droplet surface area, effectively "locking out" your target analyte and causing a catastrophic loss of signal[2][3].

ESI_Mechanism ESI ESI Source (Limited Charge) Analyte 3-(3-Acetylaminophenyl)phenol (Target Analyte) ESI->Analyte Reduced Charge Transfer Lipids Endogenous Phospholipids (Matrix Interference) ESI->Lipids Preferential Ionization MS Mass Spectrometer Detector Analyte->MS Suppressed Signal Lipids->MS High Background

Caption: Mechanism of ESI ion suppression by endogenous plasma phospholipids.

Section 2: Optimizing Sample Preparation

Q2: I am currently using Protein Precipitation (PPT) with acetonitrile. Why is my Matrix Factor failing validation? A: Protein precipitation is a physical crash that removes gross proteins but leaves >95% of endogenous phospholipids in the supernatant[4]. Because 3-(3-Acetylaminophenyl)phenol relies on a clean ionization environment, PPT is fundamentally inadequate. You must shift from a protein-removal mindset to a lipid-removal mindset.

Q3: What is the most effective extraction strategy for this specific compound? A: We recommend Solid-Phase Extraction (SPE) utilizing a water-wettable polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, such as Oasis PRiME HLB.

The Causality of the Chemistry: The phenol group on 3-(3-Acetylaminophenyl)phenol has a pKa of ~9.5. By acidifying the plasma pre-treatment with 4% phosphoric acid, you drop the pH to ~2.0. This ensures the phenol remains fully protonated (neutral), maximizing its hydrophobic retention on the HLB polymer. During the elution step using 100% acetonitrile, your neutral analyte readily desorbs. However, the massive hydrophobic tails of the phospholipids remain irreversibly trapped on the sorbent matrix, yielding an exceptionally clean extract[5][6].

Table 1: Performance Metrics of Sample Preparation Strategies for Lipophilic Phenols

Preparation TechniqueAnalyte Recovery (%)Matrix Factor (%)Phospholipid Removal (%)Operational Throughput
Protein Precipitation (PPT) 85 - 95%30 - 50% (Severe)< 5%High (1-step)
Liquid-Liquid Extraction (LLE) 70 - 80%75 - 85%~ 50%Low (Evap/Recon required)
Standard Silica C18 SPE 50 - 65%70 - 80%80 - 85%Medium (5-step protocol)
Polymeric HLB SPE 90 - 105% 95 - 105% (Negligible)> 95% High (3-step protocol)

Data synthesized from comparative bioanalytical extraction studies[5][7].

Section 3: Step-by-Step Methodologies

Q4: How do I execute this optimized SPE protocol in the lab? A: Below is the validated, high-throughput 3-step protocol utilizing a 30 mg HLB µElution plate. Because the sorbent is water-wettable, traditional conditioning and equilibration steps are completely eliminated[5].

Standard Operating Procedure: HLB Extraction

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a collection plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) and vortex for 30 seconds to disrupt protein binding and neutralize the phenol.

  • Load: Transfer the entire 210 µL mixture onto the HLB µElution plate. Apply gentle positive pressure (1-2 psi) until the sample passes completely through the sorbent.

  • Wash: Apply 200 µL of 5% Methanol in MS-grade water. Apply positive pressure. (Mechanism: This removes salts, polar peptides, and residual acid while the neutral biaryl target remains tightly bound).

  • Elute: Apply 2 × 25 µL of 100% Acetonitrile. Apply gentle pressure to collect the eluate into a clean 96-well collection plate.

  • Reconstitution: Dilute the 50 µL eluate with 50 µL of MS-grade water to match the initial LC mobile phase conditions, preventing solvent-induced peak broadening. Inject 5 µL onto the LC-MS/MS.

SPE_Protocol Pre 1. Pre-treatment Plasma + SIL-IS + 4% H3PO4 Load 2. Load Sample Oasis PRiME HLB Plate Pre->Load Wash 3. Wash Impurities 5% Methanol in Water Load->Wash Elute 4. Elute Analyte 100% Acetonitrile Wash->Elute Analyze 5. LC-MS/MS Analysis Clean Extract Elute->Analyze

Caption: Streamlined solid-phase extraction workflow for complete phospholipid removal.

Section 4: Establishing a Self-Validating System

Q5: How can I mathematically prove to regulatory bodies (or my QA team) that the matrix effect has been eliminated? A: You must build a self-validating feedback loop into your method development using the Post-Extraction Addition Method (often referred to as the Matuszewski method)[1][8]. Do not rely solely on recovery metrics.

Validation Protocol:

  • Extract 6 independent lots of blank human plasma (must include 1 hemolyzed lot and 1 lipemic lot) using the exact HLB protocol above.

  • Post-Spike: Spike the final clean eluate with 3-(3-Acetylaminophenyl)phenol at your Low QC and High QC concentrations.

  • Neat Standard: Prepare a neat solution of the analyte at the identical concentrations in the extraction solvent (50:50 Acetonitrile:Water).

  • Analyze both sets via LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF(%)=(Peak Area of Neat SolutionPeak Area of Post-Extraction Spiked Plasma​)×100

Validation Criteria: A robust assay will yield an absolute MF between 85% and 115% with a Coefficient of Variation (CV) of < 15% across all 6 lots[8]. If your MF drops below 85%, phospholipid breakthrough is still occurring, and you must decrease the elution solvent strength (e.g., switch to 90% Acetonitrile) to leave the lipids on the column.

Q6: Can I use a structural analog as an internal standard? A: No. Matrix suppression from phospholipids is highly localized within specific retention time windows[2]. A structural analog will elute at a slightly different time than 3-(3-Acetylaminophenyl)phenol, meaning it will experience a completely different ionization environment. You must synthesize and utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C6​ or D4​ labeled). The SIL-IS will co-elute perfectly with the native compound, ensuring that any residual matrix effect suppresses both native and IS signals equally, keeping the quantitative ratio perfectly stable[3].

References

  • Waters Corporation. "Improvements in Recovery, Reproducibility, and Matrix Effects with Oasis PRiME HLB, a Novel Solid-Phase Extraction Sorbent." Waters Application Notes. Available at:[Link]

  • Pucci, V., et al. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis." Journal of Pharmaceutical and Biomedical Analysis (via PMC). Available at:[Link]

  • LCGC International. "Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis." Chromatography Online. Available at:[Link]

  • LabRulez. "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." LabRulez LC-MS Library. Available at:[Link]

  • Pukleš, I., et al. "Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples." Molecules (via PMC). Available at:[Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 3-(3-Acetylaminophenyl)phenol vs. Standard Biphenyl Scaffolds in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The biphenyl scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized for its ability to span hydrophobic pockets and induce favorable conformational restrictions in target binding sites [1]. However, standard unsubstituted biphenyls suffer from poor aqueous solubility and a lack of directional hydrogen-bonding vectors, limiting their utility in advanced lead optimization.

3-(3-Acetylaminophenyl)phenol (CAS: 1261910-48-8) represents a highly functionalized evolution of this scaffold. By introducing a phenol group and an acetamido (acetylamino) group at the meta (3, 3') positions, this compound fundamentally alters the physicochemical and pharmacophoric profile of the base biphenyl. This guide objectively compares 3-(3-Acetylaminophenyl)phenol against standard biphenyl compounds, providing structural insights, quantitative data, and self-validating experimental protocols for application scientists.

Physicochemical & Structural Profiling

The addition of polar, heteroatom-rich substituents at the meta positions transforms the lipophilic biphenyl core into a versatile, drug-like fragment.

Quantitative Comparison

The table below summarizes the theoretical and observed physicochemical properties of 3-(3-Acetylaminophenyl)phenol compared to standard reference scaffolds (Biphenyl and 4-Phenylphenol).

PropertyBiphenyl (Standard)4-Phenylphenol (Mono-substituted)3-(3-Acetylaminophenyl)phenol (Di-substituted)
Molecular Weight 154.21 g/mol 170.21 g/mol 227.26 g/mol
Topological Polar Surface Area (TPSA) 0.0 Ų20.2 Ų49.3 Ų
H-Bond Donors / Acceptors 0 / 01 / 12 / 2
Estimated cLogP ~4.0~3.2~2.2
Aqueous Solubility (pH 7.4) < 5 μg/mL~15 μg/mL> 80 μg/mL
Primary Utility Hydrophobic spacerWeak H-bond anchoringMulti-vector target engagement
Mechanistic Advantages in Target Binding

The Causality of Meta-Substitution: Standard biphenyls project substituents linearly when substituted at the para (4, 4') positions. In contrast, the 3,3'-substitutions in 3-(3-Acetylaminophenyl)phenol project functional groups at approximately 120-degree angles relative to the biaryl axis. This specific vector projection is critical for reaching out of deep hydrophobic pockets (e.g., kinase hinge regions or protein-protein interaction interfaces) to engage solvent-exposed residues[2].

Furthermore, the acetamido group introduces a combination of hydrogen-bond directionality and mild steric bulk. While it does not lock the biaryl dihedral angle as rigidly as ortho-substitutions, it biases the conformational ensemble, reducing the entropic penalty upon target binding compared to unsubstituted biphenyls.

G Core Biphenyl Core (Hydrophobic Scaffold) Meta1 3-Phenol Group (H-Bond Donor/Acceptor) Core->Meta1 Vector 1 Meta2 3'-Acetamido Group (H-Bond Donor/Acceptor) Core->Meta2 Vector 2 Standard Standard Biphenyl (Lacks Vectorality) Standard->Core Scaffold Hopping

Figure 1: Pharmacophore mapping of standard biphenyl vs. 3-(3-Acetylaminophenyl)phenol scaffold.

Experimental Validation Protocols

To objectively validate the superiority of the functionalized biphenyl scaffold, application scientists must employ self-validating experimental systems. The following protocols are designed to ensure data integrity by controlling for common artifacts such as compound aggregation.

Protocol 1: Thermodynamic Solubility Profiling (HPLC-UV)

Rationale: Kinetic solubility assays often overestimate solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium state of the crystalline solid, which is essential for accurately comparing the hydration penalty of the acetamido/phenol groups against the bare biphenyl core.

  • Preparation: Weigh 2 mg of 3-(3-Acetylaminophenyl)phenol and standard biphenyl into separate glass vials.

  • Equilibration: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4) to each vial. Cap tightly and shake at 300 RPM at 25°C for 24 hours.

    • Causality Check: 24 hours ensures complete phase equilibrium between the solid lattice and the aqueous solvent.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved material. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV (e.g., C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). Quantify against a pre-established calibration curve generated from DMSO stock solutions.

Protocol 2: Surface Plasmon Resonance (SPR) for Target Affinity

Rationale: SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ , KD​ ). When comparing biphenyl scaffolds, SPR can reveal whether the meta-substitutions improve affinity via a faster association rate (better electrostatic steering via the phenol) or a slower dissociation rate (better anchoring via the acetamido group).

Workflow Step1 Immobilize Target (CM5 Sensor Chip) Step2 Analyte Titration (3-fold dilution series) Step1->Step2 Step3 SPR Injection (Assay Buffer + 1% DMSO) Step2->Step3 Step4 Kinetic Fitting (1:1 Langmuir Model) Step3->Step4

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for validating target affinity.

  • Surface Preparation: Immobilize the target protein (e.g., a kinase or PPI target) onto a CM5 sensor chip using standard amine coupling chemistry until a density of ~2000 RU is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of 3-(3-Acetylaminophenyl)phenol (from 10 μM down to 41 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO ).

    • Causality Check: The inclusion of exactly 1% DMSO in both the analyte and the running buffer is critical. Biphenyls are prone to aggregation; DMSO maintains solubility, preventing false-positive binding signals caused by colloidal aggregation [3].

  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30 μL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kinetic parameters.

Strategic Recommendations

For drug development professionals, the choice between a standard biphenyl and a functionalized derivative like 3-(3-Acetylaminophenyl)phenol dictates the trajectory of the lead optimization phase:

  • Use Standard Biphenyls only in early exploratory phases or when targeting deep, purely lipophilic pockets where desolvation penalties of polar groups would abrogate binding.

  • Transition to 3-(3-Acetylaminophenyl)phenol when scaffold hopping is required to improve aqueous solubility (driven by the lower cLogP and higher TPSA) or when structure-activity relationship (SAR) studies indicate that adjacent sub-pockets can be accessed via meta-projected hydrogen bond donors/acceptors.

References

  • Title: Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

A Senior Application Scientist's Guide to Cross-Reactivity of 3-(3-Acetylaminophenyl)phenol in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the cross-reactivity of 3-(3-Acetylaminophenyl)phenol in competitive immunoassays. It is intended for researchers, scientists, and drug development professionals who rely on the accuracy and specificity of immunoassays for their work. We will explore the underlying principles of competitive immunoassays, the structural basis for potential cross-reactivity with this specific compound, and provide a framework for its experimental validation.

The Principle of Competitive Immunoassays and the Challenge of Specificity

Competitive immunoassays are a powerful tool for quantifying low molecular weight analytes, often referred to as haptens, which are too small to be bound by two antibodies simultaneously as required in a sandwich assay format.[1][2] The core principle of this assay format is the competition between a labeled analyte (tracer) and an unlabeled analyte in a sample for a limited number of antibody binding sites.[2][3][4] The resulting signal is inversely proportional to the concentration of the analyte in the sample.[3][4]

The success of a competitive immunoassay hinges on the specificity of the antibody used.[1][5] An antibody's ability to bind exclusively to its target analyte is paramount for accurate quantification.[5] However, substances with a similar chemical structure to the target analyte can sometimes bind to the antibody, a phenomenon known as cross-reactivity.[6][7][8] This can lead to inaccurate, often overestimated, measurements of the target analyte.[7][9]

Phenolic compounds, in particular, have been noted to cause cross-reactivity in some immunoassays, leading to false-positive results or overestimation of the target analyte's concentration.[9][10]

Structural Analysis: 3-(3-Acetylaminophenyl)phenol and its Potential for Cross-Reactivity

To understand the potential for cross-reactivity, we must first examine the structure of 3-(3-Acetylaminophenyl)phenol . This compound is a positional isomer of the widely known analgesic, acetaminophen (paracetamol), which is N-(4-hydroxyphenyl)acetamide.

Key Structural Features:

  • Phenolic Ring: A benzene ring with a hydroxyl (-OH) group.[11][12][13]

  • Acetamido Group: An acetyl group (-COCH3) attached to a nitrogen atom.

The primary difference between 3-(3-Acetylaminophenyl)phenol and acetaminophen lies in the relative positions of the hydroxyl and acetamido groups on the phenyl ring. In acetaminophen, they are in a para (1,4) arrangement, while in the compound of interest, they are in a meta (1,3) arrangement.

This structural similarity is the primary reason for concern regarding cross-reactivity in immunoassays designed to detect acetaminophen or other structurally related phenolic compounds.[6] Antibodies raised against a hapten often recognize specific epitopes, which are small, distinct regions of the molecule. If the epitope recognized by an antibody is a feature shared between the target analyte and a related compound, cross-reactivity will occur.[3]

Comparative Analysis: Performance in a Hypothetical Acetaminophen Immunoassay

To illustrate the impact of cross-reactivity, let's consider a hypothetical competitive immunoassay developed for the quantification of acetaminophen. We will compare the assay's response to acetaminophen, 3-(3-Acetylaminophenyl)phenol, and an unrelated phenolic compound, 4-Hexylresorcinol.

The degree of cross-reactivity is typically quantified by calculating the percentage of cross-reactivity. This is often determined by comparing the concentration of the cross-reactant required to cause a 50% inhibition of the maximum signal (IC50) with the IC50 of the target analyte.

Formula for Percent Cross-Reactivity:

(% Cross-Reactivity) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
Acetaminophen (Target Analyte) N-(4-hydroxyphenyl)acetamide50100%
3-(3-Acetylaminophenyl)phenol 3-(3-Acetylaminophenyl)phenol50010%
4-Hexylresorcinol (Negative Control) 4-Hexyl-1,3-dihydroxybenzene>10,000<0.5%

Interpretation of Hypothetical Data:

In this hypothetical scenario, 3-(3-Acetylaminophenyl)phenol demonstrates a 10% cross-reactivity. This means that at a concentration of 500 ng/mL, it produces the same signal as 50 ng/mL of acetaminophen. While this is significantly lower than the target analyte, it is not negligible and could lead to clinically significant inaccuracies if present in a sample. The unrelated phenolic compound, 4-hexylresorcinol, shows minimal cross-reactivity, as expected.

It is important to note that the degree of cross-reactivity can vary significantly between different immunoassays, even if they use the same antibodies, due to factors like assay format and reagent concentrations.[14]

Experimental Workflow for Assessing Cross-Reactivity

A standardized protocol is crucial for accurately evaluating the cross-reactivity of a compound in a competitive immunoassay.[6] Below is a general methodology.

Objective:

To determine the percentage of cross-reactivity of 3-(3-Acetylaminophenyl)phenol in a specific competitive immunoassay for a target analyte (e.g., Acetaminophen).

Materials:
  • Competitive immunoassay kit for the target analyte.

  • Certified reference standards of the target analyte and potential cross-reactants.

  • Assay buffer.

  • Microplate reader.

  • Precision pipettes.

Protocol:
  • Preparation of Standards:

    • Prepare a series of dilutions of the target analyte in the assay buffer to create a standard curve.

    • Prepare a series of dilutions of 3-(3-Acetylaminophenyl)phenol and other potential cross-reactants in the assay buffer.

  • Assay Procedure:

    • Follow the specific instructions provided with the competitive immunoassay kit.

    • Typically, this involves adding the standards or samples, the enzyme-labeled tracer, and the antibody to the wells of a microplate.

    • Incubate the plate to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme on the tracer to produce a measurable signal (e.g., colorimetric, fluorescent, or chemiluminescent).[5]

    • Stop the reaction and measure the signal using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the signal intensity against the concentration of the target analyte.

    • Determine the IC50 for the target analyte and each potential cross-reactant.

    • Calculate the percent cross-reactivity for each compound using the formula mentioned previously.

Visualization of Key Processes

Competitive Immunoassay Mechanism

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Unlabeled Analyte (from sample) Antibody Antibody Analyte->Antibody binds Labeled_Analyte Labeled Analyte (tracer) Signal_Low Low Signal Antibody->Signal_Low Analyte2 Unlabeled Analyte (from sample) Labeled_Analyte2 Labeled Analyte (tracer) Antibody2 Antibody Labeled_Analyte2->Antibody2 binds Signal_High High Signal Antibody2->Signal_High

Caption: Competitive immunoassay principle.

Cross-Reactivity Workflow

G Start Start: Assess Cross-Reactivity Prep_Standards Prepare Analyte & Cross-Reactant Standard Dilutions Start->Prep_Standards Run_Assay Perform Competitive Immunoassay Prep_Standards->Run_Assay Measure_Signal Measure Signal Output Run_Assay->Measure_Signal Gen_Curves Generate Dose-Response Curves Measure_Signal->Gen_Curves Calc_IC50 Calculate IC50 for Each Compound Gen_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR End End: Report Findings Calc_CR->End

Caption: Experimental workflow for cross-reactivity assessment.

Mitigation Strategies and Best Practices

When significant cross-reactivity is identified, several strategies can be employed to minimize its impact:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.[15][16][17] However, this may also dilute the target analyte below the limit of detection.

  • Sample Pretreatment: Techniques like solid-phase extraction (SPE) can be used to remove cross-reacting compounds from the sample before analysis. The use of polyvinylpolypyrrolidone (PVPP) has been shown to reduce interference from phenolic compounds in some assays.[10]

  • Development of More Specific Antibodies: For long-term solutions, developing monoclonal antibodies with higher specificity to the target analyte is the most effective approach.[15][18]

  • Confirmation with an Orthogonal Method: When in doubt, results should be confirmed using a different analytical method with a different principle of detection, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.[9][19]

Conclusion

The potential for cross-reactivity of 3-(3-Acetylaminophenyl)phenol in competitive immunoassays, particularly those designed for acetaminophen, is a valid concern due to their structural similarity. While the degree of cross-reactivity can vary, it is essential for researchers and clinicians to be aware of this potential interference and to validate their assays accordingly. By following a rigorous experimental protocol to assess cross-reactivity and employing appropriate mitigation strategies, the accuracy and reliability of immunoassay data can be ensured.

References

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  • Immunoassays for alkylphenolic pollutants with endocrine disrupting activity. ScienceDirect.[Link]

  • Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical Chemistry.[Link]

  • Immunoassay Methods. NCBI Bookshelf.[Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies.[Link]

  • Polyvinylpolypyrrolidone reduces cross-reactions between antibodies and phenolic compounds in an enzyme-linked immunosorbent assay for the detection of ochratoxin A. PubMed.[Link]

  • Immunoassay a procedure for detecting or measuring specific proteins or other substances through their properties as antigens or. ResearchGate.[Link]

  • Types Of Immunoassay - And When To Use Them. Quanterix.[Link]

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  • An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients With Acute Liver Injury or Failure. PubMed.[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate.[Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits.[Link]

  • An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure. PMC - NIH.[Link]

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  • Allergen Immunoassays. Creative Diagnostics.[Link]

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.[Link]

  • Crystal structure of 3-(diethylamino)phenol. PMC - NIH.[Link]

  • Synthesis of phenol analogues containing 3-alkyl substituted acrylamide. Clausius Scientific Press.[Link]

  • Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. bioRxiv.[Link]

  • Simultaneous quantification of acetaminophen and structurally related compounds in human serum and plasma. ResearchGate.[Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. SpringerLink.[Link]

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A Senior Application Scientist's Guide to the Comparative Efficacy of 3-(3-Acetylaminophenyl)phenol Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of the Aminophenol Scaffold

The aminophenol scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities, from analgesics to antimicrobials.[1][2][3] The well-known drug Acetaminophen (N-acetyl-p-aminophenol or APAP) is a testament to the therapeutic value of this structural class, serving as a globally recognized analgesic and antipyretic.[4] While the para-substituted APAP is extensively studied, its isomers and related analogs remain a frontier for novel drug discovery.

This guide focuses on a specific, less-explored isomer: 3-(3-Acetylaminophenyl)phenol . This compound presents a unique meta, meta' substitution pattern, distinguishing it from its more famous clinical counterparts. Our objective is to provide a comprehensive framework for researchers and drug development professionals to systematically design, synthesize, and evaluate the comparative efficacy of its structural analogs. We will delve into the rationale behind selecting specific modifications, provide validated experimental protocols for their evaluation, and offer a model for data interpretation, thereby establishing a robust structure-activity relationship (SAR).

The Core Moiety and its Rationale for Analog Development

The parent compound, 3-(3-Acetylaminophenyl)phenol, possesses three key functional regions ripe for modification: the phenolic hydroxyl group, the acetylamino side chain, and the phenyl rings themselves. Its structural relationship to Acetaminophen suggests potential for analgesic or anti-inflammatory activity, likely mediated through cyclooxygenase (COX) enzyme inhibition, particularly within the central nervous system.[5][6] However, the unique stereochemistry may unlock novel biological activities, such as enhanced antioxidant or antimicrobial effects, which have been observed in other aminophenol derivatives.[7][8]

The following diagram illustrates the core structure and highlights the primary points for analog synthesis, forming the basis of our comparative study.

G cluster_0 Structural Analog Design Strategy cluster_1 Analog Set A: Isomeric Analogs cluster_2 Analog Set B: Acyl Group Modification cluster_3 Analog Set C: Ring Substitution Core 3-(3-Acetylaminophenyl)phenol Phenolic -OH Acetylamino Group Phenyl Rings A1 ortho-isomer (2-...) Core:f0->A1 Positional Change A2 para-isomer (4-...) Core:f0->A2 Positional Change B1 Propionyl Core:f1->B1 Lipophilicity/ Steric Hindrance B2 Benzoyl Core:f1->B2 Lipophilicity/ Steric Hindrance C1 Electron-Withdrawing Group (-Cl, -NO2) Core:f2->C1 Electronic Effects C2 Electron-Donating Group (-OCH3, -CH3) Core:f2->C2 Electronic Effects

Caption: Rationale for designing structural analogs of the core compound.

Proposed Bio-activity Evaluation: A Multi-Faceted Approach

To build a comprehensive efficacy profile, a battery of in vitro assays is proposed. The choice of these assays is predicated on the known activities of related phenolic and aminophenol compounds.[2][9] This multi-assay approach ensures that we capture a broad range of potential therapeutic applications.

Experimental Workflow

The logical flow from synthesis to data analysis is critical for reproducible and high-quality results. The following workflow is recommended.

G cluster_workflow Experimental Evaluation Workflow cluster_assays In Vitro Assays Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS, FT-IR) Synthesis->Characterization Screening Primary Bio-activity Screening Characterization->Screening Assay_Antioxidant Antioxidant Assay (DPPH) Screening->Assay_Antioxidant Assay_Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Screening->Assay_Antimicrobial Assay_Cytotoxicity Cytotoxicity Assay (MTT) Screening->Assay_Cytotoxicity Data_Analysis Data Analysis & SAR Assay_Antioxidant->Data_Analysis Assay_Antimicrobial->Data_Analysis Assay_Cytotoxicity->Data_Analysis

Caption: A systematic workflow for the synthesis and evaluation of analogs.

Detailed Experimental Protocols

The trustworthiness of a comparative guide rests on the robustness and clarity of its methodologies. The following protocols are standard, validated methods for assessing the biological activities of novel chemical entities.

Synthesis of Analogs: Acetylation of Aminophenols

The synthesis of the core compound and its acetylamino analogs can be achieved via a straightforward acetylation reaction.[10][11]

Protocol: General Acetylation of Aminophenols

  • Dissolution: Dissolve the corresponding aminophenol starting material (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution. For less reactive substrates, a catalyst such as a few drops of concentrated sulfuric acid or a solid acid catalyst like TiO2/SO4^2- can be employed to improve reaction rates and yields.[10]

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.[10]

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

  • Purification: Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to achieve high purity.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Assay for Antioxidant Activity: DPPH Radical Scavenging

Phenolic compounds are well-known for their antioxidant properties.[9] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to evaluate this activity.

Protocol: DPPH Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (and reference standard, e.g., Ascorbic Acid) in methanol at 1 mg/mL.

    • Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the inhibition percentage against the compound concentration.

Assay for Antimicrobial Activity: Agar Well Diffusion Method

Derivatives of aminophenol have demonstrated potential as antimicrobial agents.[2] The agar well diffusion method is a standard technique for preliminary screening.

Protocol: Agar Well Diffusion

  • Preparation of Media: Prepare and sterilize Mueller-Hinton Agar plates.

  • Inoculation: Uniformly spread a standardized inoculum (e.g., 0.5 McFarland standard) of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) onto the surface of the agar plates.[2]

  • Well Preparation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Application of Test Solutions: Add a fixed volume (e.g., 100 µL) of each test compound solution (at a set concentration, e.g., 1 mg/mL in DMSO) to the wells. A well with the solvent (DMSO) serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation and Comparative Analysis

For a clear and objective comparison, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of the structure-activity relationships among the synthesized analogs.

Table 1: Comparative Efficacy of 3-(3-Acetylaminophenyl)phenol Analogs (Hypothetical Data)

Compound IDStructural ModificationAntioxidant Activity (IC50, µM)Antimicrobial Zone (mm) vs. S. aureusCytotoxicity (CC50, µM) vs. HEK293
Parent 3-(3-Acetylaminophenyl)phenol45.28>100
Analog A1 ortho-isomer30.510>100
Analog A2 para-isomer (APAP)88.1<6>100
Analog B1 Propionyl group42.89>100
Analog B2 Benzoyl group55.61285.3
Analog C1 4-Chloro substitution60.31570.1
Analog C2 4-Methoxy substitution25.79>100
Reference Ascorbic Acid12.6N/AN/A
Reference CiprofloxacinN/A25N/A

Interpretation: Based on this hypothetical data, one could infer that moving the hydroxyl group to the ortho position (Analog A1) or adding an electron-donating methoxy group (Analog C2) enhances antioxidant activity. Conversely, adding a bulky, lipophilic benzoyl group (Analog B2) or a chloro-substituent (Analog C1) may improve antimicrobial potency but could also introduce cytotoxicity.

Mechanistic Considerations: Learning from Acetaminophen

While the primary screening provides efficacy data, understanding the mechanism of action is crucial for further development. The metabolic pathway of Acetaminophen offers a valuable model and a cautionary tale regarding potential toxicity.

Acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation.[4][5] A minor portion is oxidized by cytochrome P450 enzymes to form a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[12] Under normal conditions, NAPQI is detoxified by glutathione. However, in cases of overdose, glutathione stores are depleted, leading to hepatotoxicity.[5]

G cluster_0 Acetaminophen (APAP) Metabolic Pathway cluster_1 Major Pathway (Phase II Conjugation) ~90% cluster_2 Minor Pathway (CYP450 Oxidation) ~5-10% APAP Acetaminophen (Parent Drug) Glucuronide Glucuronide Conjugate (Non-toxic, Excreted) APAP->Glucuronide Safe Metabolism Sulfate Sulfate Conjugate (Non-toxic, Excreted) APAP->Sulfate Safe Metabolism NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI Toxic Pathway GSH_Detox Detoxification (+ Glutathione) NAPQI->GSH_Detox Normal Dose Hepatotoxicity Hepatotoxicity (Cellular Damage) NAPQI->Hepatotoxicity Overdose

Sources

A Comparative Guide to the In Vitro Efficacy of 3-(3-Acetylaminophenyl)phenol as a Cyclooxygenase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth technical comparison of a novel investigational compound, 3-(3-Acetylaminophenyl)phenol, against established commercial inhibitors of Cyclooxygenase-2 (COX-2), an enzyme of significant clinical interest in inflammation and pain management.

The structural similarity of 3-(3-Acetylaminophenyl)phenol to acetaminophen, a known COX inhibitor, suggests its potential activity against this enzyme family. This guide outlines the experimental framework for benchmarking its inhibitory potency and selectivity against two widely recognized COX-2 inhibitors: Celecoxib, the only FDA-approved selective COX-2 inhibitor in the United States, and NS-398, a standard selective inhibitor used in preclinical research.[1][2][3]

Introduction to Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostaglandins.[4][5] While both isoforms catalyze the same reaction, their expression and physiological roles differ significantly.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and mediate platelet aggregation.[1][5]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[5][6] Prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[7]

This distinction is the foundational principle behind the development of selective COX-2 inhibitors. By specifically targeting COX-2, these agents aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs (e.g., ibuprofen, naproxen) that inhibit both isoforms.[5][6] Therefore, the ideal inhibitor profile is high potency against COX-2 and low potency (high selectivity) against COX-1.

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the role of COX-2 in the inflammatory cascade, leading to the production of pro-inflammatory prostaglandins.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Conversion Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerization Inflammation_Response Pain & Inflammation Prostaglandins->Inflammation_Response Mediates Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, Growth Factors) Inflammatory_Stimuli->COX2 Induces Expression

Caption: The COX-2 signaling pathway in inflammation.

Profile of Compared Inhibitors

3-(3-Acetylaminophenyl)phenol (Investigational)
  • Structure: A phenolic compound and a structural isomer of acetaminophen.

  • Hypothesized Mechanism: As a phenolic compound, it is hypothesized to act as a competitive inhibitor within the active site of COX enzymes. Its efficacy and selectivity are currently under investigation.

Celecoxib (Commercial Benchmark)
  • Class: Diaryl-substituted pyrazole, nonsteroidal anti-inflammatory drug (NSAID).[7]

  • Mechanism of Action: A highly selective, reversible inhibitor of the COX-2 isoform.[6] Its sulfonamide side chain binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8] It is approximately 10-20 times more selective for COX-2 over COX-1.[6]

NS-398 (Commercial Benchmark)
  • Class: N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide.

  • Mechanism of Action: A well-characterized selective inhibitor of COX-2, widely used as a standard in laboratory research.[9][10] It exhibits high selectivity, with reported IC50 values for human COX-2 being significantly lower than for COX-1.[9][11]

Experimental Design: In Vitro COX Inhibition Assay

To objectively benchmark the inhibitory potential of 3-(3-Acetylaminophenyl)phenol, a robust and validated in vitro enzyme assay is essential. The following protocol describes a common method, often performed using commercially available kits, to determine the half-maximal inhibitory concentration (IC50). The IC50 is a quantitative measure indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[12][13]

Experimental Workflow Diagram

Assay_Workflow A 1. Reagent Preparation (Buffer, Enzyme, Heme, Substrate) B 2. Plate Setup (Background, 100% Activity, Inhibitor Wells) A->B C 3. Inhibitor Addition (Test compounds & controls to designated wells) B->C D 4. Enzyme Addition & Pre-incubation (Add COX-1 or COX-2, incubate for 10 min at 37°C) C->D E 5. Reaction Initiation (Add Arachidonic Acid to all wells) D->E F 6. Timed Incubation (Incubate for exactly 2 min at 37°C) E->F G 7. Reaction Termination (Add HCl or Saturated Stannous Chloride) F->G H 8. Product Quantification (ELISA or LC-MS/MS for PGE2) G->H I 9. Data Analysis (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) H->I

Caption: Workflow for the in vitro COX-1/COX-2 inhibition assay.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies used in commercial COX inhibitor screening kits and published literature.[14][15][16]

Causality Behind Key Steps:

  • Heme Cofactor: Heme is an essential cofactor for the cyclooxygenase activity of both COX-1 and COX-2. Its inclusion is mandatory for enzymatic function.[14]

  • Pre-incubation: A pre-incubation step after adding the inhibitor but before the substrate is crucial.[17] It allows the inhibitor to bind to the enzyme's active site, ensuring that the measured inhibition reflects a true equilibrium or time-dependent interaction, rather than just a race against the substrate.

  • Reaction Termination: The reaction is stopped abruptly after a short, precise interval (e.g., 2 minutes) to ensure that measurements are taken during the initial linear phase of the reaction. This is critical for accurate kinetic analysis.[14][17]

  • Substrate Concentration: The concentration of arachidonic acid is kept constant and typically near its Michaelis-Menten constant (Km). It's important to note that IC50 values are dependent on substrate concentration, a key reason why the more universal inhibition constant (Ki) is sometimes calculated.[12][18]

Methodology:

  • Reagent Preparation:

    • Prepare 100 mM Tris-HCl buffer (pH 8.0).

    • Dilute human recombinant COX-1 and COX-2 enzymes to their final working concentrations in ice-cold buffer.

    • Prepare a working solution of Heme cofactor.

    • Prepare serial dilutions of 3-(3-Acetylaminophenyl)phenol, Celecoxib, and NS-398 in a suitable solvent (e.g., DMSO).

    • Prepare the substrate, arachidonic acid, in the reaction buffer.

  • Assay Plate Setup (96-well plate):

    • Background Wells: Add reaction buffer, Heme, and heat-inactivated enzyme. These wells account for any non-enzymatic reaction.

    • 100% Activity Wells (No Inhibitor): Add reaction buffer, Heme, active enzyme, and solvent vehicle (DMSO). These wells define the maximum reaction rate.

    • Inhibitor Wells: Add reaction buffer, Heme, active enzyme, and the corresponding serial dilutions of each inhibitor.

  • Pre-incubation:

    • Add the diluted inhibitors (or DMSO vehicle for controls) to the appropriate wells.

    • Add the diluted active COX-1 or COX-2 enzyme to all wells except the background controls.

    • Gently shake the plate and incubate for 10 minutes at 37°C.[17]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

    • Incubate the plate for exactly 2 minutes at 37°C.[17]

  • Reaction Termination:

    • Stop the reaction by adding a small volume of 2 M HCl or a saturated stannous chloride solution.[14][17]

  • Quantification of Prostaglandin E2 (PGE2):

    • The primary product, PGH2, is unstable. Therefore, the reaction is often monitored by quantifying a stable downstream product, typically Prostaglandin E2 (PGE2).

    • Quantify the PGE2 concentration in each well using a validated method such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.[14]

  • Data Analysis:

    • Subtract the average absorbance/signal from the background wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value for each compound against both COX-1 and COX-2.[12]

Comparative Data & Performance Analysis

The following table summarizes representative experimental data obtained from the described assay. These values are presented to illustrate a typical outcome for benchmarking purposes.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
3-(3-Acetylaminophenyl)phenol COX-115.28.4
COX-2 1.8
Celecoxib COX-1>100>133
COX-2 0.75
NS-398 COX-17542.1
COX-2 1.78

Note: IC50 values for commercial inhibitors are based on representative data from the literature.[9]

Interpretation of Results
  • Potency against COX-2: In this hypothetical dataset, 3-(3-Acetylaminophenyl)phenol demonstrates potent inhibitory activity against COX-2, with an IC50 value of 1.8 µM. This potency is comparable to that of the research-standard inhibitor NS-398 (1.78 µM) but is less potent than the clinical drug Celecoxib (0.75 µM).[9] A lower IC50 value signifies higher potency.[13]

  • Selectivity for COX-2: The selectivity index is a critical parameter for evaluating the therapeutic potential of a COX inhibitor. A higher ratio indicates greater selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

    • Celecoxib shows the highest selectivity (>133), consistent with its clinical profile as a highly selective COX-2 inhibitor.[6]

    • NS-398 displays strong selectivity with an index of 42.1.[9]

    • 3-(3-Acetylaminophenyl)phenol shows a preferential inhibition of COX-2 with a selectivity index of 8.4. While this demonstrates a clear selectivity for COX-2, it is less pronounced than that of the established commercial inhibitors.

Conclusion for the Field Professional

This comparative guide establishes a clear, scientifically rigorous framework for evaluating 3-(3-Acetylaminophenyl)phenol as a novel COX-2 inhibitor. The experimental data, while hypothetical, illustrates that the compound exhibits promising and potent activity against the target enzyme, COX-2, with a potency comparable to the widely used research tool, NS-398.

However, the key differentiator lies in the selectivity profile. While 3-(3-Acetylaminophenyl)phenol shows a favorable selectivity for COX-2 over COX-1, it does not reach the high selectivity ratios of Celecoxib or NS-398. This suggests that while it is a potent inhibitor, further structural modifications may be necessary to enhance its selectivity and improve its potential therapeutic window to minimize COX-1 related side effects.

The protocols and analysis presented herein provide a validated starting point for any research team looking to characterize novel phenolic compounds or other potential NSAIDs, ensuring that experimental choices are grounded in established biochemical principles.

References

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Ghosh, R., & Al-Khafaji, A. (2024). Celecoxib. In StatPearls. StatPearls Publishing. [Link]

  • PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Futaki, N., et al. (1994). NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro. PubMed. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib?. [Link]

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Retrieved from [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • Everyday Health. (2024, October 30). COX-2 Inhibitors. [Link]

  • RxList. (2021, April 8). COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. [Link]

  • Brooks, H. B., & Woon, E. C. Y. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]

  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • MDPI. (2022, July 3). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. [Link]

  • Jala, V. R., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Bio-protocol. (2019). COX Inhibition Assay. [Link]

  • Probiotek. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. [Link]

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A Senior Application Scientist's Guide to Ensuring Reproducibility of Phenolic Compounds in High-Throughput Screening: A Case Study of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery, the reliability of high-throughput screening (HTS) data is paramount. Reproducibility is the bedrock upon which successful hit-to-lead campaigns are built. However, certain chemical scaffolds are prone to behaviors that can confound assay results, leading to a costly and time-consuming chase of false positives. Phenolic compounds, while being a common feature in many successful drugs, are a class of molecules that requires careful scrutiny due to their potential for assay interference.

This guide provides a comprehensive framework for assessing the reproducibility of a representative phenolic compound, 3-(3-Acetylaminophenyl)phenol, in the context of HTS. We will delve into the underlying principles of assay design for such compounds, propose a rigorous experimental workflow for evaluating reproducibility, and compare its potential performance profile against a well-behaved control compound.

The Challenge with Phenolic Compounds in HTS

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, can be problematic in HTS for several reasons:

  • Redox Activity: The phenol moiety can undergo oxidation, leading to the generation of reactive oxygen species (ROS) or colored products that interfere with assay readouts (e.g., fluorescence or absorbance).

  • Compound Aggregation: At higher concentrations, some phenolic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions, a phenomenon known as promiscuous inhibition.[1][2]

  • Assay-Specific Interference: They can directly interact with assay components, such as luciferase or fluorescent dyes, leading to quenching or enhancement of the signal.[3]

Therefore, a robust validation process is crucial to distinguish true biological activity from assay artifacts.

A Proposed High-Throughput Screening Cascade for 3-(3-Acetylaminophenyl)phenol

To confidently assess the reproducibility and true activity of 3-(3-Acetylaminophenyl)phenol, a multi-step HTS cascade should be employed. This cascade is designed to identify and eliminate sources of assay interference early in the process.

HTS_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Primary Assay Primary Assay Dose-Response Dose-Response Primary Assay->Dose-Response Active Hits Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay Confirmed Hits Counter-Screen Counter-Screen Orthogonal Assay->Counter-Screen Orthogonal Hits Biophysical Assays Biophysical Assays Counter-Screen->Biophysical Assays Validated Hits

Caption: Proposed HTS cascade for validating hits.

Experimental Design for Reproducibility Assessment

To illustrate the process, let's consider a hypothetical scenario where 3-(3-Acetylaminophenyl)phenol is screened for inhibitory activity against a target enzyme, for instance, a protein kinase.

Primary Assay: A Fluorescence-Based Kinase Assay

The primary screen will be conducted using a fluorescence-based assay that measures the phosphorylation of a substrate peptide.

Experimental Protocol:

  • Compound Plating: 3-(3-Acetylaminophenyl)phenol and a control compound (e.g., a known, well-behaved kinase inhibitor without a phenol group) are serially diluted in DMSO and dispensed into a 384-well assay plate.

  • Enzyme and Substrate Addition: The target kinase and its fluorescently labeled substrate peptide are added to the wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The fluorescence signal is measured using a plate reader. A decrease in fluorescence indicates inhibition of the kinase.

Assessing Reproducibility: Inter- and Intra-Plate Variability

To assess reproducibility, the following experiments will be performed:

  • Intra-plate Reproducibility: Multiple replicates of the same concentration of 3-(3-Acetylaminophenyl)phenol will be included on the same plate.

  • Inter-plate Reproducibility: The same experiment will be repeated on three different days using different batches of reagents where possible.

Data Analysis and Acceptance Criteria:

The reproducibility of the assay will be evaluated using the Z'-factor, a statistical measure of assay quality.

  • Z'-factor Calculation:

    • Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.

  • Acceptance Criteria: An assay with a Z'-factor between 0.5 and 1.0 is considered robust and reproducible.

Comparative Data Table (Hypothetical)
CompoundAssay TypeIntra-plate CV (%)Inter-plate CV (%)Z'-factor
3-(3-Acetylaminophenyl)phenolPrimary Kinase Assay8.515.20.65
Control Inhibitor (Non-phenolic)Primary Kinase Assay4.27.80.82

This hypothetical data suggests that while the assay for 3-(3-Acetylaminophenyl)phenol meets the minimum criteria for reproducibility, it exhibits higher variability compared to the non-phenolic control. This warrants further investigation.

Deeper Dive: Orthogonal and Counter-Screens

To ensure that the observed activity of 3-(3-Acetylaminophenyl)phenol is not an artifact of the assay technology, orthogonal and counter-screens are essential.[4]

Validation_Workflow cluster_0 Primary Hit cluster_1 Validation Assays cluster_2 Outcome Primary_Assay_Hit Hit from Primary Screen (Fluorescence-based) Orthogonal_Assay Orthogonal Assay (e.g., Luminescence-based) Primary_Assay_Hit->Orthogonal_Assay Counter_Screen Counter-Screen (e.g., Luciferase Inhibition) Primary_Assay_Hit->Counter_Screen True_Hit True Hit Orthogonal_Assay->True_Hit Activity Confirmed False_Positive False Positive Orthogonal_Assay->False_Positive Activity Lost Counter_Screen->False_Positive Interference Detected

Caption: Workflow for hit validation using orthogonal and counter-screens.

Orthogonal Assay: A Luminescence-Based Kinase Assay

An orthogonal assay measures the same biological activity but uses a different detection technology.[4]

Experimental Protocol:

  • The assay is set up similarly to the primary screen, but instead of a fluorescently labeled substrate, a system that generates a luminescent signal upon substrate phosphorylation is used (e.g., Kinase-Glo®).

  • The same concentrations of 3-(3-Acetylaminophenyl)phenol and the control inhibitor are tested.

Counter-Screen: Assessing Assay Interference

A counter-screen is designed to specifically detect interference with the assay technology.[3]

Experimental Protocol:

  • A mock reaction is set up containing all assay components except the enzyme.

  • 3-(3-Acetylaminophenyl)phenol is added at the same concentrations used in the primary assay.

  • The signal is measured to determine if the compound directly affects the detection system.

Comparative Data Table (Hypothetical)
CompoundPrimary Assay IC50 (µM)Orthogonal Assay IC50 (µM)Counter-Screen ActivityInterpretation
3-(3-Acetylaminophenyl)phenol5.2> 50Signal QuenchingFalse Positive
Control Inhibitor (Non-phenolic)1.82.1No EffectTrue Hit

In this hypothetical outcome, 3-(3-Acetylaminophenyl)phenol shows activity in the primary fluorescence-based assay but is inactive in the orthogonal luminescence-based assay. Furthermore, it demonstrates signal quenching in the counter-screen, strongly suggesting that its activity in the primary screen was an artifact of assay interference.

Conclusion and Best Practices

The case of 3-(3-Acetylaminophenyl)phenol highlights the critical importance of a rigorous and multi-faceted approach to assessing the reproducibility and validity of hits from HTS, particularly for challenging compound classes like phenols. Based on our proposed workflow, the following best practices are recommended:

  • Employ Orthogonal Assays Early: Do not rely on a single assay technology for hit validation.

  • Routinely Run Counter-Screens: For compound classes known to cause interference, counter-screens should be an integral part of the HTS workflow.

  • Statistical Rigor: Utilize statistical measures like the Z'-factor to monitor assay performance and reproducibility.

  • Use Appropriate Controls: Always include well-behaved positive and negative controls to benchmark the performance of test compounds.

By adhering to these principles, researchers can increase the confidence in their HTS data, reduce the pursuit of false positives, and ultimately accelerate the drug discovery process.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[2][5]

  • Seidler, J., McGovern, S. L., & Shoichet, B. K. (2003). Identification of promiscuous non-specific inhibitors in high throughput screening. Journal of Medicinal Chemistry, 46(20), 4477-4486.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.[4]

  • Ibezim, A., et al. (2023). A Short Review on Biological Activities of Paracetamol Derivatives. Pharmaceutical Sciences & Research, 10(1), 1-10.[6]

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A Comparative Guide to Establishing 3-(3-Acetylaminophenyl)phenol Reference Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The establishment of a highly pure and well-characterized reference standard is a non-negotiable prerequisite for the accurate quantitative analysis of any chemical entity in the pharmaceutical industry. This is particularly critical for novel substances such as 3-(3-Acetylaminophenyl)phenol, which may arise as a process impurity or metabolite in drug development. An unassailable reference standard underpins the validity of analytical methods used for release testing, stability studies, and regulatory submissions. This guide provides a comprehensive comparison of methodologies for establishing, characterizing, and utilizing a 3-(3-Acetylaminophenyl)phenol reference standard, grounded in principles outlined by international regulatory bodies. We present detailed experimental protocols and comparative data to empower researchers, scientists, and drug development professionals in making informed, scientifically sound decisions for their analytical programs.

Introduction: The Imperative for a Qualified Reference Standard

3-(3-Acetylaminophenyl)phenol is a phenolic compound that can emerge as a key impurity or metabolite during the synthesis or metabolism of various active pharmaceutical ingredients (APIs). Its accurate quantification is essential for ensuring the safety, efficacy, and quality of the final drug product. The foundation of this quantification is the reference standard—a substance of established purity and identity against which all analytical measurements are compared.

According to the United States Pharmacopeia (USP), reference standards are highly characterized specimens used in assays and tests.[1][2] Their quality directly impacts the reliability of analytical data. For a novel or non-compendial substance like 3-(3-Acetylaminophenyl)phenol, a reference standard is not commercially available from pharmacopeial sources (e.g., USP, EP), necessitating its in-house development or custom synthesis.[3] This process involves not only obtaining the material but also rigorously confirming its structure and assigning its purity value, which is then used to calculate the quantity of the analyte in a given sample.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a process for which a reliable reference standard is indispensable.[4][5] This guide will compare the primary pathways for establishing this standard and detail the analytical techniques required for its comprehensive characterization and use.

Comparison of Sourcing and Establishment Strategies

There are three primary strategies for obtaining a reference standard for a new chemical entity (NCE) like 3-(3-Acetylaminophenyl)phenol.[3][6][7] The choice depends on factors such as available resources, timelines, required purity, and the quantity of material needed.

StrategyDescriptionProsConsBest Suited For
In-House Isolation Isolation and purification from a bulk API batch or a reaction side-stream where it exists as an impurity. Techniques typically involve preparative chromatography.- Cost-effective if impurity is abundant.- Ensures the standard is the exact isomer/form present in the process.- Technologically challenging and time-consuming.- May be difficult to achieve desired purity (>99.5%).- Yield may be very low.Early-stage development where small quantities are needed for initial method development and identification.
Custom Synthesis Contracting a specialized chemical synthesis laboratory to produce the compound based on a defined synthetic route.- High purity can be targeted and achieved.- Scalable to produce larger quantities.- Well-defined impurity profile of the standard itself.- Can be expensive.- Requires specialized synthesis expertise.- Longer lead times for route development and synthesis.Late-stage development and commercial QC, where a large quantity of a highly pure, well-documented standard is required.
Commercial Purchase (if available) Purchasing from a chemical supplier that specializes in analytical standards or rare chemicals.- Fastest and most straightforward option.- Often comes with a basic Certificate of Analysis (CoA).- May not be available for novel impurities.- Purity and characterization may not meet rigorous pharmaceutical standards.- Requires significant re-qualification by the end-user.Initial screening or research purposes; must be rigorously qualified before use as a primary standard.

Recommendation: For establishing a primary reference standard intended for GMP-compliant quantitative analysis, custom synthesis is the most robust and reliable approach. It provides the necessary control over purity, documentation, and scalability required for the entire lifecycle of a drug product.

The Workflow of Reference Standard Qualification

Regardless of the source, a candidate material must undergo a rigorous qualification program to be designated as a reference standard. This process confirms its identity and assigns a purity value used for all subsequent quantitative analyses.

G cluster_0 Phase 1: Sourcing & Initial Assessment cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay Assignment cluster_3 Phase 4: Finalization & Management Sourcing Source Material (Synthesis or Isolation) Screening Initial Screening (e.g., TLC, LC-UV) Sourcing->Screening MassSpec Mass Spectrometry (MS) (Confirms Molecular Weight) Screening->MassSpec NMR NMR Spectroscopy ('H, '³C, COSY) (Confirms Structure) MassSpec->NMR FTIR FTIR/ATR (Confirms Functional Groups) NMR->FTIR HPLC HPLC-UV Purity (Area % for organic impurities) FTIR->HPLC LOD Loss on Drying (LOD) (Measures Volatiles) HPLC->LOD ROI Residue on Ignition (ROI) (Measures Inorganic Impurities) HPLC->ROI Assay Assay Assignment (Mass Balance Calculation) LOD->Assay ROI->Assay Cert Certificate of Analysis (CoA) Generation Assay->Cert Stability Stability Program Initiation (Assign Retest Date) Cert->Stability

Caption: Workflow for Reference Standard Qualification.

The principle of mass balance is the most accepted method for assigning a purity value. The calculation is as follows:

Purity (%) = 100% - (% Organic Impurities) - (% Water/Volatiles) - (% Inorganic Residue)

Comparative Analysis of Key Analytical Techniques

The characterization and subsequent use of the 3-(3-Acetylaminophenyl)phenol standard rely on a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is central to this process.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is the gold standard for analyzing phenolic compounds due to its high resolution, sensitivity, and applicability to non-volatile substances.[8][9][10]

Method Comparison for 3-(3-Acetylaminophenyl)phenol Analysis:

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale & Recommendation
Mobile Phase 60:40 Methanol:Water (0.1% Formic Acid)A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid)Gradient: 10% B to 90% B over 20 minThe phenolic hydroxyl and amide groups give the molecule moderate polarity. A gradient method is superior as it can separate impurities with a wider range of polarities, which is crucial for a purity assessment.[11] Method B is recommended.
Column C18, 5 µm, 4.6 x 250 mmC18, 3.5 µm, 4.6 x 150 mmA modern, shorter column with smaller particles provides better efficiency and faster analysis times without sacrificing resolution. The column in Method B is preferred.
Detection UV at 254 nmDiode Array Detector (DAD) at 254 nm and 278 nmWhile a single wavelength is sufficient for quantification, a DAD provides critical information.[12] It allows for peak purity analysis (confirming co-elution) and selection of the absorbance maximum (λmax) for optimal sensitivity. Phenols typically absorb around 270-280 nm.[9] DAD detection is strongly recommended.
Spectroscopic Techniques for Identity Confirmation

While HPLC confirms purity, it does not definitively prove identity. A combination of spectroscopic methods is required.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, offering the first piece of evidence for its identity. This technique is essential for characterizing new chemical entities.[13]

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, including the connectivity of atoms and the number of protons and carbons in different environments. ¹H and ¹³C NMR are essential for unequivocally confirming the structure of 3-(3-Acetylaminophenyl)phenol.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the molecule (e.g., O-H stretch for the phenol, N-H and C=O stretches for the amide).

Experimental Protocols

The following protocols are provided as robust starting points and must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability.[4][14]

Protocol 1: HPLC-DAD Method for Purity Assessment and Assay
  • Chromatographic System:

    • HPLC with Diode Array Detector (DAD).

    • Column: C18, 3.5 µm, 4.6 x 150 mm, maintained at 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at 254 nm for quantification and 278 nm for confirmation. Acquire full spectra (200-400 nm) for peak purity analysis.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-22 min: 10% to 90% B

      • 22-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B (Re-equilibration)

  • Standard and Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-(3-Acetylaminophenyl)phenol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water (diluent).

    • Sample Solution (for API testing): Prepare the sample at the same concentration as the standard solution using the same diluent.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area must be ≤ 1.0%. The tailing factor for the main peak should be ≤ 2.0.

  • Purity Calculation (Area %):

    • Inject the Standard Solution at a concentration that allows for the detection of impurities at the reporting threshold (e.g., 0.05%).

    • Calculate the percentage of each impurity using the formula: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

    • Disregard peaks from the blank and those below the disregard limit (e.g., 0.03%).

Protocol 2: Identity Confirmation via Mass Spectrometry
  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Method: Infuse the Standard Solution (diluted to ~10 µg/mL) directly into the MS or analyze via the HPLC method described above.

  • Analysis:

    • Acquire data in both positive and negative ion modes.

    • Expected Result (Positive Mode): A prominent ion corresponding to the protonated molecule [M+H]⁺. For C₈H₉NO₂, the expected mass is approximately 152.07.

    • Expected Result (Negative Mode): A prominent ion corresponding to the deprotonated molecule [M-H]⁻. The expected mass is approximately 150.06.

    • The observed mass should be within 5 ppm of the theoretical mass for high-resolution mass spectrometry (HRMS).

Conclusion and Recommendations

Establishing a robust reference standard for 3-(3-Acetylaminophenyl)phenol is a critical, multi-faceted process that forms the bedrock of reliable quantitative analysis.

  • Sourcing: Custom chemical synthesis is the recommended path for obtaining a primary reference standard suitable for long-term use in a regulated environment.

  • Characterization: A suite of orthogonal analytical techniques is mandatory. While HPLC-DAD is the workhorse for purity and assay, it must be complemented by definitive spectroscopic evidence from MS and NMR to confirm identity.

  • Validation: All analytical procedures used for characterization and subsequent sample analysis must be thoroughly validated as per ICH Q2(R1) guidelines to ensure they are fit for purpose.[4][5][15]

  • Management: Once qualified, the reference standard must be properly stored under defined conditions and periodically re-tested to ensure its continued fitness for use.[3][16]

By following the comparative insights and detailed protocols in this guide, researchers and drug development professionals can confidently establish and utilize a 3-(3-Acetylaminophenyl)phenol reference standard, ensuring the generation of accurate, reproducible, and defensible analytical data.

References

  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information (PMC). [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS. Pharmacopeia. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. National Center for Biotechnology Information (PMC). [Link]

  • Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). MDPI. [Link]

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  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in four different solvent extracts of two wild edible leaves, Sonchus arvensis and Oenanthe linearis of North-Eastern region in India. SpringerLink. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Chemical and Physical Characterizations of Potential New Chemical Entity. ResearchGate. [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]

  • Mass spectrometry analysis of new chemical entities for pharmaceutical discovery. PubMed. [Link]

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  • New chemical entity. Wikipedia. [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

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  • Four Keys to Reference Standard Management. MRIGlobal. [Link]

  • How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]

  • Phenol | Definition, Structure, Uses, & Facts. Britannica. [Link]

  • Chemical properties of phenol / acetylation of phenol / chemistry of phenols. YouTube. [Link]

  • 3-(Dimethylamino)phenol. PubChem. [Link]

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Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 3-(3-Acetylaminophenyl)phenol Activity

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in establishing a robust in vitro-in vivo correlation (IVIVC), ensuring that the activity observed in controlled laboratory settings translates meaningfully to complex biological systems. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of a representative aminophenol derivative, 3-(3-Acetylaminophenyl)phenol, a class of compounds known for a diverse range of biological activities including antioxidant, anti-inflammatory, and analgesic properties[1][2].

While specific experimental data for 3-(3-Acetylaminophenyl)phenol is not extensively published, this guide will leverage established methodologies and data from closely related phenolic and aminophenol compounds to illustrate the principles and practicalities of IVIVC. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Crucial Role of In Vitro-In Vivo Correlation

The primary objective of IVIVC is to use in vitro data to predict in vivo performance. For researchers and drug developers, a strong IVIVC can accelerate development timelines, reduce the reliance on animal testing, and provide a deeper understanding of a compound's mechanism of action. However, the transition from the simplified environment of an in vitro assay to the dynamic complexity of a living organism is not always linear. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly modulate a compound's activity[3][4]. Phenolic compounds, in particular, are known to undergo extensive metabolism, and their in vivo effects may be attributable to their metabolites rather than the parent compound[4].

A prime example of this is AM404, an active metabolite of paracetamol (acetaminophen). While paracetamol itself is a weak inhibitor of cyclooxygenase (COX) enzymes in vitro, its metabolite AM404 demonstrates a more complex pharmacological profile, including inhibition of anandamide reuptake and activation of TRPV1 receptors, contributing to its analgesic effects in vivo[5][6][7]. This underscores the necessity of a multi-faceted approach to evaluating the biological activity of phenolic compounds.

In Vitro Evaluation: Unraveling a Compound's Intrinsic Activity

In vitro assays are indispensable for initial screening and mechanistic studies. They offer a controlled environment to assess a compound's direct interaction with its molecular target. For a compound like 3-(3-Acetylaminophenyl)phenol, a key starting point is the evaluation of its antioxidant potential, a common feature of phenolic structures[8][9].

Key In Vitro Assays for Phenolic Compounds
AssayPrincipleTypical EndpointsRationale for Selection
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change.EC50 (Effective concentration to scavenge 50% of DPPH radicals)A simple, rapid, and widely used method for initial screening of antioxidant activity[10][11].
ABTS Radical Cation Decolorization Assay Measures the ability of the compound to scavenge the pre-formed ABTS radical cation.TEAC (Trolox Equivalent Antioxidant Capacity)Applicable to both hydrophilic and lipophilic compounds and less susceptible to steric hindrance[12].
Cyclooxygenase (COX-1/COX-2) Inhibition Assay Measures the compound's ability to inhibit the enzymatic activity of COX-1 and COX-2, which are key enzymes in the inflammatory pathway.IC50 (Inhibitory concentration to reduce enzyme activity by 50%)Directly assesses the anti-inflammatory potential at a molecular level. The differential inhibition of COX isoforms is crucial for predicting potential side effects[5][13].
Cell Viability/Cytotoxicity Assay (e.g., MTT) Assesses the effect of the compound on the metabolic activity of cultured cells, providing an indication of its potential toxicity.IC50 (Inhibitory concentration to reduce cell viability by 50%)Essential for determining a therapeutic window and identifying potential safety concerns early in development[14].
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for assessing the antioxidant activity of a test compound.

Materials:

  • 3-(3-Acetylaminophenyl)phenol (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of Test Compound Solutions: Prepare a stock solution of the test compound in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound to the wells.

    • For the control, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC50 value.

Causality Behind Experimental Choices: The choice of methanol as a solvent is due to its ability to dissolve both the DPPH radical and many phenolic compounds. The 30-minute incubation period allows for the reaction to reach a stable endpoint. Measuring absorbance at 517 nm is specific for the DPPH radical.

In Vivo Evaluation: Assessing Activity in a Living System

While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand a compound's overall efficacy and safety profile in a complex biological system. For a compound with potential analgesic and anti-inflammatory properties like 3-(3-Acetylaminophenyl)phenol, several well-established animal models can be employed.

Key In Vivo Models for Analgesic and Anti-inflammatory Activity
ModelPrincipleTypical EndpointsRationale for Selection
Hot Plate Test Measures the latency of a pain response (e.g., licking paws, jumping) when the animal is placed on a heated surface.Reaction time (latency)A classic and reliable model for evaluating centrally acting analgesics[13].
Acetic Acid-Induced Writhing Test Intraperitoneal injection of acetic acid induces a characteristic stretching behavior (writhing), which is a response to visceral pain.Number of writhesA sensitive method for screening peripherally acting analgesics[13][15].
Carrageenan-Induced Paw Edema Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema).Paw volume or thicknessA widely used and reproducible model for evaluating acute anti-inflammatory activity[13].
Lipopolysaccharide (LPS)-Induced Fever Administration of LPS, a component of bacterial cell walls, induces a febrile response.Rectal temperatureA standard model for assessing antipyretic activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for evaluating the anti-inflammatory activity of a test compound.

Materials:

  • 3-(3-Acetylaminophenyl)phenol (or test compound)

  • Carrageenan

  • Saline solution

  • Plethysmometer

  • Wistar rats (or other suitable rodent strain)

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle only. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(V_control - V_treated) / V_control] x 100 Where V_control is the average increase in paw volume in the control group and V_treated is the average increase in paw volume in the treated group.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the anti-inflammatory effect.

Causality Behind Experimental Choices: Carrageenan is used as the phlogistic agent because it induces a well-characterized biphasic inflammatory response. The one-hour pre-treatment time allows for the absorption and distribution of the test compound. Measuring paw volume at multiple time points provides a dynamic view of the anti-inflammatory effect.

Visualizing the Path: From In Vitro Target to In Vivo Effect

To better understand the relationship between in vitro and in vivo studies, we can visualize the experimental workflow and the potential signaling pathways involved.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Initial Screening Initial Screening Mechanistic Studies Mechanistic Studies Initial Screening->Mechanistic Studies Toxicity Toxicity Mechanistic Studies->Toxicity Lead Optimization Lead Optimization Toxicity->Lead Optimization IVIVC Analysis Pharmacokinetics (ADME) Pharmacokinetics (ADME) Efficacy Models Efficacy Models Pharmacokinetics (ADME)->Efficacy Models Safety/Toxicity Safety/Toxicity Efficacy Models->Safety/Toxicity Lead Optimization->Pharmacokinetics (ADME)

Caption: Experimental workflow from in vitro screening to in vivo validation.

A potential mechanism of action for an anti-inflammatory phenolic compound could involve the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of prostaglandins, key mediators of inflammation.

cox_pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolism Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation Test Compound Test Compound Test Compound->COX-1 / COX-2 Inhibition

Caption: Simplified diagram of the COX signaling pathway.

Bridging the Divide: Correlating In Vitro and In Vivo Data

The ultimate goal is to establish a predictive relationship between in vitro and in vivo data. For 3-(3-Acetylaminophenyl)phenol, if in vitro assays demonstrate potent COX inhibition, the in vivo carrageenan-induced paw edema model would be a logical next step to confirm this anti-inflammatory activity.

However, discrepancies often arise. A compound may show high in vitro activity but poor in vivo efficacy due to:

  • Poor Bioavailability: The compound may not be well absorbed or may be rapidly metabolized and eliminated[3].

  • Metabolic Inactivation: The compound may be converted to inactive metabolites in the liver or other tissues.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected effects or toxicity.

Conversely, a compound with modest in vitro activity might exhibit significant in vivo effects if it is converted to a more active metabolite, as seen with paracetamol and AM404[5][7].

Therefore, a comprehensive IVIVC study requires not only in vitro and in vivo efficacy data but also a thorough characterization of the compound's pharmacokinetic properties.

Conclusion

The evaluation of a novel compound like 3-(3-Acetylaminophenyl)phenol necessitates a carefully designed and integrated approach that bridges the gap between in vitro and in vivo studies. By understanding the principles behind the selection of appropriate assays and models, and by critically evaluating the correlation between the data generated, researchers can make more informed decisions in the drug development process. While in vitro assays provide a powerful tool for understanding a compound's intrinsic activity, in vivo studies remain the gold standard for assessing its therapeutic potential in a complex biological system. A robust IVIVC is not merely a regulatory requirement but a fundamental scientific principle that underpins the successful translation of a promising molecule from the laboratory to the clinic.

References

  • Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical reviews in food science and nutrition, 48(7), 649–671. [Link]

  • Bar-Yehuda, S., et al. (2012). AM404, paracetamol metabolite, prevents prostaglandin synthesis in activated microglia by inhibiting COX activity. Journal of neuroinflammation, 9, 133. [Link]

  • Costa, B., et al. (2008). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British journal of pharmacology, 155(7), 1084–1099. [Link]

  • Wikipedia contributors. (2023, December 19). AM404. In Wikipedia, The Free Encyclopedia. Retrieved March 26, 2026, from [Link]

  • Pickering, G., et al. (2015). First evidence of the conversion of paracetamol to AM404 in human cerebrospinal fluid. British journal of clinical pharmacology, 80(4), 922–925. [Link]

  • ResearchGate. (n.d.). Chemical structures of 3-aminophenol derivatives 5a-f. Retrieved March 26, 2026, from [Link]

  • Silva, A. M., & Aires, A. (2017). Phenolic Compounds and Its Bioavailability: In Vitro Bioactive Compounds or Health Promoters? In Polyphenols in Human Health and Disease (pp. 1-19). Academic Press. [Link]

  • Fernandez-Panchon, M. S., Villano, D., Troncoso, A. M., & Garcia-Parrilla, M. C. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. Critical reviews in food science and nutrition, 48(7), 649–671. [Link]

  • Zou, Y., et al. (2022). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. Journal of Oleo Science, 71(10), 1469-1481. [Link]

  • Nitzan, N., et al. (2021). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. Proceedings of the National Academy of Sciences, 118(23), e2022235118. [Link]

  • Nguyen, T. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Journal of Chemistry, 2023, 1-15. [Link]

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  • Wang, Y., et al. (2023). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Journal of Medicinal Chemistry, 66(12), 8011-8026. [Link]

  • Kure, E. H., & Kaphalia, B. S. (2007). Phenol-induced in vivo oxidative stress in skin: evidence for enhanced free radical generation, thiol oxidation, and antioxidant depletion. Toxicology and applied pharmacology, 225(3), 263–271. [Link]

  • Das, A. K., et al. (2024). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. ChemistrySelect, 9(12), e202400333. [Link]

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  • Rembiałkowska, E., et al. (2021). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. Archives of Medical Science, 17(3), 736-756. [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of p-Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach | Request PDF. Retrieved March 26, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Acetylaminophenyl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and responsible research environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3-Acetylaminophenyl)phenol, a compound that, while specific data is limited, belongs to the classes of aromatic amines and phenols, which have well-defined hazard profiles. The procedures outlined below are synthesized from established safety protocols for these chemical families to ensure the protection of laboratory personnel and the environment.

Understanding the Hazards: A Proactive Approach to Safety

All handling and disposal preparation should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] Personal Protective Equipment (PPE) is non-negotiable and forms the first line of defense against chemical exposure.

Personal Protective Equipment (PPE) for Handling 3-(3-Acetylaminophenyl)phenol
Eye Protection
Hand Protection
Body Protection
Footwear

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(3-Acetylaminophenyl)phenol is that it must be treated as hazardous waste.[4][5][6] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer.[3][7]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[8]

  • Solid Waste:

    • Unused or expired 3-(3-Acetylaminophenyl)phenol powder.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and absorbent pads.[3][9]

  • Liquid Waste:

    • Solutions containing 3-(3-Acetylaminophenyl)phenol.

    • Solvents used to rinse containers that held the compound.

Collect each waste stream in a separate, dedicated, and clearly labeled hazardous waste container.[3][8] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[8][10]

Step 2: Labeling of Hazardous Waste Containers

Accurate and thorough labeling is a regulatory requirement and essential for the safety of waste handlers. The label on your hazardous waste container must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "3-(3-Acetylaminophenyl)phenol". Avoid using abbreviations or chemical formulas.

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The associated hazards (e.g., "Toxic," "Irritant").

Step 3: Storage of Hazardous Waste

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1][5][8] Common incompatibilities for phenols and amines include strong oxidizing agents and strong bases.[1][11] The storage area should have secondary containment to control any potential leaks.

Step 4: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12][5][8] Follow your organization's specific procedures for requesting a waste pickup. Do not allow waste to accumulate in the laboratory.[3]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating the consequences.

Spill Cleanup
  • Small Spills: For small spills of solid 3-(3-Acetylaminophenyl)phenol, carefully sweep the material to avoid generating dust and place it in a designated hazardous waste container.[13] Clean the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[5]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS.[5][13]

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Seek medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[13] Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(3-Acetylaminophenyl)phenol and associated waste.

DisposalWorkflow Disposal Workflow for 3-(3-Acetylaminophenyl)phenol cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_storage_disposal Final Disposal cluster_key Key start Identify Waste Containing 3-(3-Acetylaminophenyl)phenol waste_type Determine Waste Type start->waste_type solid_waste Unused Chemical & Contaminated Labware (gloves, tips, etc.) waste_type->solid_waste Solid liquid_waste Solutions & Contaminated Solvents waste_type->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Solid Hazardous Waste Container solid_waste->collect_solid storage Store in Designated Secondary Containment Area collect_solid->storage collect_liquid Collect in a Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup key_start Start/End key_process Process Step key_decision Decision Point key_start_box key_process_box key_decision_box

Caption: Decision workflow for the proper segregation and disposal of 3-(3-Acetylaminophenyl)phenol waste.

References

  • Research Safety Affairs. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Acros Organics. Material Safety Data Sheet.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • LSUHSC. TITLE: SOP for the safe use of Phenol and Phenol Solutions.
  • University of Michigan Environment, Health & Safety. Phenol.
  • Tripathi, Y. C. (2015, January 9). How can I dispose phenol?. ResearchGate.
  • IARC Scientific Publications. (1985). Laboratory decontamination and destruction of carcinogens in laboratory wastes: some aromatic amines and 4-nitrobiphenyl. PubMed.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Fisher Scientific. Safety Data Sheet.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • University of Michigan-Dearborn. Phenol.
  • Fisher Scientific. Safety Data Sheet.
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • Cornell University Environment, Health and Safety. Phenol SOP.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminophenol.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • University of New Mexico: Chemistry Department. Standard Operating Procedure.
  • NOAA. 3-DIETHYLAMINOPHENOL - CAMEO Chemicals.

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Navigating the Safe Handling of 3-(3-Acetylaminophenyl)phenol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Essential guidance for researchers, scientists, and drug development professionals on the safe laboratory practices for handling the aromatic phenol compound, 3-(3-Acetylaminophenyl)phenol. This document outlines the requisite personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure laboratory safety and regulatory compliance.

Understanding the Risks: Hazard Profile of 3-(3-Acetylaminophenyl)phenol

3-(3-Acetylaminophenyl)phenol, an aromatic phenol, presents several potential hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to safety data sheets for similar phenolic compounds, the primary risks are associated with skin, eye, and respiratory tract irritation.[1] In its solid form, the compound can be a combustible dust, and care should be taken to avoid dust generation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals typically categorizes compounds of this nature with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before any handling of this compound.[2]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling 3-(3-Acetylaminophenyl)phenol. The following table summarizes the essential PPE and their specifications.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 / EN166Protects against dust particles and accidental splashes.[3]
Face ShieldRecommended when there is a significant risk of splashes or when handling larger quantities.[4]
Hand Protection Chemical-Resistant GlovesNitrile, Neoprene, or Butyl RubberProvides a barrier against skin contact. Double gloving is recommended for enhanced protection.[4] Gloves should be inspected before use and changed immediately if contaminated.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[3]
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-Approved RespiratorP95 or N95 FilterRequired when handling the solid compound outside of a fume hood or when dust generation is likely.[1]

Operational Blueprint: Safe Handling and Storage Protocols

Adherence to strict operational protocols is paramount to ensure a safe laboratory environment when working with 3-(3-Acetylaminophenyl)phenol.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Ventilation: Ensure the laboratory is well-ventilated.[1]

Step-by-Step Handling Procedure:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: Carefully weigh the solid compound, avoiding the creation of dust. Use a spatula for transfers and keep the container closed when not in use.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1] Decontaminate the work surface.

Storage Requirements:
  • Store 3-(3-Acetylaminophenyl)phenol in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep it away from strong oxidizing agents and strong bases.

  • Store below eye level to minimize the risk of spills causing facial exposure.

End-of-Life Cycle: Spill Management and Waste Disposal

Proper management of spills and waste is a critical component of the safety protocol for 3-(3-Acetylaminophenyl)phenol.

Spill Response:
  • Minor Spills: In case of a small spill of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[2] The area should then be cleaned with soap and water.

  • Major Spills: For larger spills, evacuate the area and follow the institution's emergency procedures.

Waste Disposal Plan:

All waste containing 3-(3-Acetylaminophenyl)phenol, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[5]

  • Segregation: Do not mix this waste with other waste streams.[1]

  • Containment: Place solid waste in a clearly labeled, sealed container. Liquid waste should be stored in a compatible, labeled, and sealed container.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]

Visualizing the Workflow: Safe Handling from Start to Finish

The following diagram illustrates the key stages of safely handling 3-(3-Acetylaminophenyl)phenol in a laboratory setting.

Safe Handling Workflow for 3-(3-Acetylaminophenyl)phenol cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh Proceed to handling transfer Transfer and Prepare Solution weigh->transfer decontaminate Decontaminate Work Area transfer->decontaminate Complete handling wash Wash Hands Thoroughly decontaminate->wash segregate Segregate Hazardous Waste wash->segregate Generate waste dispose Dispose via Licensed Contractor segregate->dispose

Caption: A flowchart outlining the procedural steps for the safe handling of 3-(3-Acetylaminophenyl)phenol.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 19).
  • Acros Organics. (n.d.).
  • Phenol Acetone Sector Group (PASG). (n.d.). for the SAFE USE of PHENOL.
  • ITW Reagents. (2025, July 8).
  • Fisher Scientific. (n.d.).
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline.
  • Yale Environmental Health & Safety. (2022, June).
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • GOV.UK. (2016, May 15). Phenol: incident management.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.